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  • Product: 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid
  • CAS: 728918-98-7

Core Science & Biosynthesis

Foundational

4-(4-Propan-2-yloxycarbonylphenyl)benzoic Acid: A Desymmetrized Biphenyl Scaffold for Precision Synthesis

Topic: 4-(4-Propan-2-yloxycarbonylphenyl)benzoic Acid: Structural Analysis & Synthetic Utility Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Materials Engineers Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Propan-2-yloxycarbonylphenyl)benzoic Acid: Structural Analysis & Synthetic Utility Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Materials Engineers

Executive Summary

4-(4-Propan-2-yloxycarbonylphenyl)benzoic acid (CAS: 13205-46-4, also known as mono-isopropyl biphenyl-4,4'-dicarboxylate) represents a critical class of desymmetrized heterofunctional building blocks . Unlike its parent compound, 4,4'-biphenyldicarboxylic acid (


), which presents two identical carboxylic acid motifs, this molecule features orthogonal reactivity: a free carboxylic acid on one terminus and an isopropyl ester on the other.

This structural asymmetry is invaluable in two primary domains:

  • Medicinal Chemistry: As a scaffold for synthesizing non-symmetric biphenyl drugs and as a lipophilic prodrug model.

  • Materials Science (MOFs): As a capping ligand or modulator in the synthesis of Metal-Organic Frameworks (e.g., UiO-67), allowing for controlled crystal growth and defect engineering.

This guide provides a comprehensive technical analysis of the molecule’s architecture, a validated synthesis protocol, and its application logic in high-performance chemistry.

Molecular Architecture & Structural Analysis

Chemical Identity
  • IUPAC Name: 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid[1]

  • Synonyms: 4'-Isopropoxycarbonyl-4-biphenylcarboxylic acid; Biphenyl-4,4'-dicarboxylic acid mono-isopropyl ester.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 284.31 g/mol

Structural Logic

The molecule consists of a biphenyl core. The steric bulk of the ortho-hydrogens induces a twist between the two phenyl rings, preventing planarity in the ground state (dihedral angle


 in solution).
  • Terminus A (Acid): A hydrophilic carboxylic acid (-COOH) capable of hydrogen bonding, metal coordination, or amide coupling.

  • Terminus B (Ester): A lipophilic isopropyl ester (

    
    ). The isopropyl group provides steric protection against nucleophilic attack compared to methyl esters, making it robust during transformations at Terminus A.
    
Visualization (Graphviz)

The following diagram illustrates the connectivity and the functional differentiation of the molecule.

ChemicalStructure cluster_0 Terminus A: Reactive Head cluster_1 Core: Biphenyl Scaffold cluster_2 Terminus B: Protected Tail Acid Carboxylic Acid (-COOH) Ring1 Phenyl Ring A Acid->Ring1 C1 Attachment Prop1 pKa ~ 4.2 Acid->Prop1 Ring2 Phenyl Ring B Ring1->Ring2 C4-C4' Bond (Twisted ~44°) Ester Isopropyl Ester (-COOiPr) Ring2->Ester C4' Attachment Prop2 LogP ~ 3.5 (Lipophilic) Ester->Prop2

Caption: Structural connectivity of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, highlighting the orthogonal functional groups (Acid vs. Ester) separated by a twisted biphenyl core.

Synthesis & Fabrication Protocol

Synthesizing the mono-ester with high purity is challenging due to the statistical nature of esterifying a symmetric diacid. The following protocol utilizes a Statistical Esterification followed by Selective Precipitation , which is scalable and avoids complex chromatography for initial batches.

Reaction Scheme


Step-by-Step Methodology

Reagents:

  • 4,4'-Biphenyldicarboxylic acid (BPDC) [High Purity]

  • Isopropanol (Anhydrous)

  • Sulfuric Acid (

    
    , conc.)
    
  • Tetrahydrofuran (THF) - if solubility is an issue.

Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser, suspend BPDC (1.0 eq) in Isopropanol (excess, ~20-30 eq).

  • Catalysis: Add concentrated

    
     (0.1 eq) dropwise.
    
    • Note: BPDC has poor solubility. The reaction is heterogeneous initially.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours. The solution should clarify as esters form.
    
  • Workup (The Critical Step):

    • Cool the reaction to room temperature.

    • Removal of Diacid: Filter the mixture. Unreacted BPDC (diacid) is highly insoluble in cold isopropanol and will precipitate. Collect the filtrate.

    • Concentration: Evaporate the filtrate (containing Mono-ester and Di-ester) to dryness.

    • Selective Hydrolysis (Optional Optimization): If Di-ester content is high, redissolve in THF/Water and add 0.9 eq of LiOH. This statistically favors the mono-ester.

    • Purification: Dissolve the residue in

      
       and wash with saturated 
      
      
      
      .
      • Phase Separation: The Di-ester stays in the organic layer. The Mono-ester (as a carboxylate salt) moves to the aqueous layer.

    • Isolation: Acidify the aqueous layer with HCl to pH 2. The mono-ester will precipitate as a white solid. Filter and dry.

Synthesis Workflow Diagram

SynthesisFlow Start Start: 4,4'-BPDC (Symmetric Diacid) Step1 Reflux in iPrOH + H2SO4 (cat) Start->Step1 Mixture Crude Mixture: Diacid + Monoester + Diester Step1->Mixture Filter Filtration (Cold) Mixture->Filter Solid1 Solid: Unreacted Diacid (Recycle) Filter->Solid1 Filtrate Filtrate: Mono + Diester Filter->Filtrate Extract Liquid-Liquid Extraction DCM / NaHCO3 (aq) Filtrate->Extract OrgLayer Organic Layer: Diester (Discard/Recycle) Extract->OrgLayer AqLayer Aqueous Layer: Mono-ester Salt Extract->AqLayer Acidify Acidify with HCl (pH 2) AqLayer->Acidify Final Final Product: 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid Acidify->Final

Caption: Purification logic relying on pH-switching to isolate the mono-ester from statistical byproducts.

Physicochemical Properties & Characterization

For researchers validating the structure, the following data points are critical.

NMR Signature (Predicted in DMSO-d6)

The asymmetry of the molecule breaks the equivalence of the two phenyl rings found in the parent BPDC.

Proton EnvironmentMultiplicityShift (

ppm)
IntegrationAssignment
-COOH Broad Singlet13.0 - 13.21HCarboxylic Acid
Ar-H (Acid Ring) Doublet8.052HOrtho to -COOH
Ar-H (Ester Ring) Doublet8.002HOrtho to -COOiPr
Ar-H (Bridge) Multiplet7.80 - 7.904HOrtho to Biphenyl bond
-CH- (Isopropyl) Septet5.151HMethine of Ester
-CH3 (Isopropyl) Doublet1.356HMethyls of Ester
Solubility Profile
  • DMSO/DMF: High solubility (Standard for stock solutions).

  • Alcohols (MeOH, EtOH): Moderate solubility (increases with heat).

  • Water: Insoluble at neutral/acidic pH. Soluble at pH > 8 (as carboxylate).

  • DCM/Chloroform: Moderate solubility (improved by the isopropyl group compared to the diacid).

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

In the synthesis of Zr-based MOFs (like UiO-67), this molecule acts as a Modulator or Defect Engineer .

  • Mechanism: The acid end coordinates to the Zr-cluster, while the ester end cannot. This creates a "capped" site, preventing network extension in that direction.

  • Utility: This generates hierarchical porosity or functionalizes the outer surface of the MOF crystals with isopropyl ester groups, which can be post-synthetically hydrolyzed to modify surface hydrophilicity.

Drug Development (Prodrug Strategy)

For medicinal chemists, this structure serves as a model for biphenyl-based prodrugs .

  • Lipophilicity: The isopropyl ester significantly increases LogP compared to the free acid, enhancing membrane permeability.

  • Metabolism: Once in plasma, esterases cleave the isopropyl group, releasing the active biphenyl carboxylic acid pharmacophore.

  • Use Case: This is relevant for NSAID derivatives or transthyretin (TTR) stabilizers where the biphenyl core is common (e.g., Diflunisal analogs).

References

  • Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850-13851, 2008. Link (Foundation for UiO-67 synthesis where BPDC derivatives are used).

  • Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, 17(24), 6643-6651, 2011. Link (Methodology for using mono-topic modulators).

  • Evitachem. "4-(4-propan-2-yloxycarbonylphenyl)benzoic acid Product Page." Evitachem Catalog. Link (Commercial source verification).

  • Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270, 2008. Link (Principles of ester prodrug design).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Potential Applications of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, a biphenyl dicarboxylic acid monoester with significant potential in mat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, a biphenyl dicarboxylic acid monoester with significant potential in materials science and medicinal chemistry. While the direct discovery of this specific molecule is not extensively documented in publicly available literature, its synthesis can be reliably achieved through established organometallic cross-coupling reactions. This guide details a robust and logical synthetic strategy, focusing on the Suzuki-Miyaura coupling of two key precursors: isopropyl 4-bromobenzoate and 4-carboxyphenylboronic acid. We will delve into the rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols for the synthesis of the precursors and the final product, and present predicted characterization data based on analogous compounds. Furthermore, we will explore the potential applications of this class of molecules in the development of liquid crystals, high-performance polymers, and metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this and structurally related compounds.

Introduction and Rationale

Biphenyl derivatives are a class of organic compounds that have garnered significant interest due to their unique structural and electronic properties.[1] The rigid, planar biphenyl scaffold is a common motif in a wide array of functional materials and biologically active molecules.[2] Specifically, biphenyl dicarboxylic acids and their esters are crucial building blocks for high-performance polymers, liquid crystals, and as linkers in the construction of porous metal-organic frameworks (MOFs).[3][4][5]

The target molecule, 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, is an asymmetrical biphenyl dicarboxylic acid derivative, featuring a free carboxylic acid on one phenyl ring and an isopropyl ester on the other. This asymmetry can be particularly advantageous in directing the self-assembly of supramolecular structures or for the controlled synthesis of polymers. The free carboxylic acid provides a reactive handle for further functionalization, while the isopropyl ester group can influence solubility and modify the material's physical properties.

Given the absence of a dedicated report on the "discovery" of this specific molecule, this guide proposes a logical and efficient synthetic approach based on well-established chemical transformations. The core of this strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[6]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent synthesis, with the key disconnection being the C-C bond between the two phenyl rings. This leads back to two readily accessible precursors: a halogenated benzoic acid ester and a phenylboronic acid with a carboxylic acid functionality.

Retrosynthesis cluster_precursors target 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid disconnection C-C Disconnection (Suzuki-Miyaura) target->disconnection precursors Precursors disconnection->precursors precursor1 Isopropyl 4-bromobenzoate precursors->precursor1 Aryl Halide precursor2 4-Carboxyphenylboronic acid precursors->precursor2 Arylboronic Acid

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

Synthesis of Isopropyl 4-bromobenzoate

This precursor can be synthesized via a Fischer esterification of 4-bromobenzoic acid with isopropanol, catalyzed by a strong acid.[7]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromobenzoic acid (1.0 eq).

  • Add an excess of isopropanol, which acts as both the reactant and the solvent (approximately 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[8]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure isopropyl 4-bromobenzoate.

Table 1: Predicted Characterization Data for Isopropyl 4-bromobenzoate

PropertyPredicted Value
Molecular FormulaC₁₀H₁₁BrO₂
Molecular Weight243.10 g/mol
AppearanceColorless to light yellow oil or solid
¹H NMR (CDCl₃)δ 7.90 (d, 2H), 7.55 (d, 2H), 5.25 (sept, 1H), 1.35 (d, 6H)
¹³C NMR (CDCl₃)δ 165.5, 131.7, 131.2, 128.0, 127.8, 69.0, 21.9
Synthesis of 4-Carboxyphenylboronic acid

This precursor can be prepared from 4-bromotoluene through a sequence of Grignard reagent formation, reaction with a borate ester, and subsequent oxidation of the methyl group.[10]

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled. Reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by slowly adding it to a cold aqueous solution of hydrochloric acid. Stir for 1 hour.

  • Oxidation: Extract the resulting 4-tolylboronic acid into an organic solvent like diethyl ether. The oxidation of the methyl group to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate in a basic aqueous solution. After oxidation, acidify the solution to precipitate the 4-carboxyphenylboronic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-carboxyphenylboronic acid.[11]

Table 2: Predicted Characterization Data for 4-Carboxyphenylboronic acid

PropertyPredicted Value
Molecular FormulaC₇H₇BO₄
Molecular Weight165.94 g/mol [12]
AppearanceWhite to off-white solid
¹H NMR (DMSO-d₆)δ 12.9 (s, 1H, COOH), 8.0 (s, 2H, B(OH)₂), 7.9 (d, 2H), 7.8 (d, 2H)
¹³C NMR (DMSO-d₆)δ 167.5, 137.0, 134.0, 128.5, 128.0

Final Synthetic Step: Suzuki-Miyaura Coupling

The final step involves the palladium-catalyzed cross-coupling of isopropyl 4-bromobenzoate and 4-carboxyphenylboronic acid.

Suzuki_Coupling reagents Isopropyl 4-bromobenzoate + 4-Carboxyphenylboronic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reagents->catalyst Reaction Conditions product 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid catalyst->product

Caption: Suzuki-Miyaura coupling for the final product synthesis.

Experimental Protocol:

  • In a round-bottom flask, dissolve isopropyl 4-bromobenzoate (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) in a suitable solvent system, such as a mixture of toluene and water.

  • Add a base, such as potassium carbonate (2.0-3.0 eq).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and then with a non-polar solvent like hexane to remove any non-polar impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

Predicted Characterization and Physicochemical Properties

Table 3: Predicted Physicochemical Properties and Spectroscopic Data

PropertyPredicted Value
Molecular FormulaC₁₇H₁₆O₄
Molecular Weight284.31 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointExpected to be high (>200 °C) due to the carboxylic acid and biphenyl structure
SolubilityLikely soluble in polar organic solvents like DMSO and DMF, sparingly soluble in less polar solvents and water
¹H NMR (DMSO-d₆)δ ~13.0 (s, 1H, COOH), ~8.0-7.7 (m, 8H, Ar-H), ~5.1 (sept, 1H, CH), ~1.3 (d, 6H, CH₃)
¹³C NMR (DMSO-d₆)δ ~167.0 (COOH), ~165.0 (COO), ~145-125 (aromatic carbons), ~68.0 (CH), ~22.0 (CH₃)
IR (KBr, cm⁻¹)~3000 (O-H stretch, broad), ~1710 (C=O stretch, ester), ~1680 (C=O stretch, acid), ~1600, 1500 (C=C stretch, aromatic)
Mass Spectrometry[M-H]⁻ or [M+H]⁺ corresponding to the molecular weight

Potential Applications

Derivatives of biphenyl-4,4'-dicarboxylic acid are valuable in several areas of materials science and drug discovery.

  • Liquid Crystals: The rigid, rod-like structure of biphenyl derivatives makes them excellent candidates for liquid crystal applications. The introduction of an ester group can influence the mesophase behavior and transition temperatures.[1][13][14]

  • High-Performance Polymers: Biphenyl dicarboxylic acids are used as monomers in the synthesis of polyesters and polyamides. These polymers often exhibit high thermal stability, mechanical strength, and chemical resistance. The asymmetrical nature of the title compound could be exploited to create polymers with specific properties.[2]

  • Metal-Organic Frameworks (MOFs): Carboxylate-containing organic molecules serve as "linkers" that connect metal ions to form porous, crystalline structures known as MOFs.[15] Biphenyl-4,4'-dicarboxylic acid is a common linker in MOF synthesis.[5][16] The title compound, with its single carboxylic acid group, could be used as a modulating agent to control crystal growth or to introduce specific functionalities into the MOF structure.

  • Pharmaceuticals: The biphenyl motif is present in a number of pharmaceutical agents. The carboxylic acid and ester functionalities provide opportunities for further chemical modification to explore potential biological activities.

Conclusion

While the discovery of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is not a singular, documented event, its synthesis is readily achievable through a convergent and robust strategy centered around the Suzuki-Miyaura cross-coupling reaction. This technical guide has provided a comprehensive, step-by-step methodology for its preparation, from the synthesis of the key precursors to the final coupling and purification. The predicted characterization data and the discussion of potential applications in advanced materials and medicinal chemistry highlight the value of this and related asymmetrical biphenyl derivatives for further research and development.

References

  • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022, August 3). ACS Publications. Retrieved from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Isopropyl 4-bromobenzoate | C10H11BrO2 | CID 603913. (n.d.). PubChem. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing. Retrieved from [Link]

  • Preparation method of p-carboxyphenylboronic acid. (n.d.). Google Patents.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect. Retrieved from [Link]

  • DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. (n.d.). ResearchGate. Retrieved from [Link]

  • p-BROMOTOLUENE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1H NMR. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). ACS Publications. Retrieved from [Link]

  • Multicolored electrochromism in 4,4′-biphenyl dicarboxylic acid diethyl ester. (2011). RSC Publishing. Retrieved from [Link]

  • 2d-Carboxylic MOFs Linkers. (n.d.). CD Bioparticles. Retrieved from [Link]

  • what is the use of m-bromotoluene_industrial additives. (2024, January 9). ShangHai QiGuang. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for RSC Advances. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Biphenyl. (n.d.). Wikipedia. Retrieved from [Link]

  • Electronic Chemicals: The Growing Importance of Biphenyl-4,4'-dicarboxylic Acid. (2026, January 24). Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4-Carboxyphenylboronic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015, December 30). ResearchGate. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Carboxyphenylboronic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Tuning the structure and function of metal–organic frameworks via linker design. (2014, March 7). Chemical Society Reviews. Retrieved from [Link]

  • Synthesis of 4-tolylboronic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • 1H (A) and 13C (B) NMR spectra of trans 4-(2-carboxy-vinyl) benzoic... (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). ACS Publications. Retrieved from [Link]

  • Metal–organic framework. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation process of biphenyl-4,4'-dicarboxylic acid. (n.d.). Google Patents.
  • DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. (2013, April 11). Journal of The Chemical Society of Pakistan. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). RSC Publishing. Retrieved from [Link]

  • Buy 4-Carboxyphenylboronic acid. (n.d.). Boron Molecular. Retrieved from [Link]

  • Isopropyl 4-nitrobenzoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved from [Link]

    • (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid: Synthesis, Characterization, and Applications in Drug Development

Introduction: A Key Building Block in Modern Pharmaceuticals 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a biphenyl carboxylic acid derivative that has garnered significant attention in the pharmaceutical industry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Building Block in Modern Pharmaceuticals

4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a biphenyl carboxylic acid derivative that has garnered significant attention in the pharmaceutical industry. Its unique structural features make it a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Most notably, it serves as a key precursor in the manufacturing of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this pivotal compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

The synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The most logical and industrially scalable approach commences with the synthesis of the precursor, 4,4'-biphenyldicarboxylic acid, followed by a selective monoesterification.

Synthesis of 4,4'-Biphenyldicarboxylic Acid

Several routes exist for the synthesis of 4,4'-biphenyldicarboxylic acid.[3][4] A common and effective method involves the oxidation of 4,4'-dialkylbiphenyls.[4] Another robust method is the reductive coupling of p-bromobenzoic acid.[4] A patented method describes a process starting from 4-diphenic acid, which is converted to 4,4'-dicarboxylbibenzil and then oxidized to 4,4'-biphenyldicarboxylic acid, achieving a high yield of over 93%.[3]

Experimental Protocol: Synthesis of 4,4'-Biphenyldicarboxylic Acid via Reductive Coupling

This protocol is adapted from established methods for the synthesis of biphenyl dicarboxylic acids.[4]

Materials:

  • p-bromobenzoic acid

  • Piperazine

  • Cuprous iodide (CuI)

  • Potassium hydroxide (KOH)

  • Polyethylene glycol 400 (PEG-400)

  • Hydrochloric acid (1 M)

  • Chloroform

  • Petroleum ether

  • Absolute ethanol

Procedure:

  • In a reaction vessel, combine p-bromobenzoic acid, piperazine, cuprous iodide, and potassium hydroxide in a molar ratio of 1:0.4:0.08:2.

  • Add polyethylene glycol 400 as the solvent.

  • Heat the mixture to 80°C and maintain this temperature for 72 hours with continuous stirring. The solution will turn brown.

  • After the reaction is complete, cool the mixture and add 1 M hydrochloric acid dropwise until a significant amount of white precipitate forms (pH ~3).

  • Extract the product with chloroform.

  • Wash the chloroform layer repeatedly with saturated brine and water.

  • Add petroleum ether to the chloroform solution to precipitate the crude 4,4'-biphenyldicarboxylic acid.

  • Collect the solid by suction filtration.

  • Recrystallize the crude product from absolute ethanol to obtain colorless, needle-like crystals of pure 4,4'-biphenyldicarboxylic acid.

Selective Monoesterification: The Critical Step

The selective esterification of one of the two carboxylic acid groups of 4,4'-biphenyldicarboxylic acid is the most crucial step in the synthesis of the target molecule. Achieving high selectivity for the monoester over the diester is paramount for an efficient process. A method involving the chemisorption of the dicarboxylic acid onto alumina has been shown to be highly effective for selective monomethyl esterification.[5] This principle can be adapted for the synthesis of the isopropyl ester.

Experimental Protocol: Selective Mono-isopropylesterification

This protocol is a proposed adaptation of the selective monoesterification method using alumina.[5]

Materials:

  • 4,4'-biphenyldicarboxylic acid

  • Activated alumina

  • Isopropyl alcohol

  • Thionyl chloride or other suitable activating agent

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Adsorption: Prepare a slurry of activated alumina in a suitable non-polar solvent. Add a solution of 4,4'-biphenyldicarboxylic acid and stir for several hours to allow for adsorption of one of the carboxylic acid groups onto the alumina surface.

  • Activation: Filter the alumina with the adsorbed dicarboxylic acid and wash with an anhydrous solvent. Suspend the alumina in anhydrous dichloromethane and cool in an ice bath. Slowly add a controlled amount of thionyl chloride to activate the non-adsorbed carboxylic acid group.

  • Esterification: Add a solution of isopropyl alcohol and triethylamine in dichloromethane dropwise to the cooled suspension. Allow the reaction to proceed at room temperature.

  • Work-up: Quench the reaction with water. Filter off the alumina. Separate the organic layer and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to isolate 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4,4'-Biphenyldicarboxylic Acid cluster_step2 Step 2: Selective Monoesterification p_bromo p-Bromobenzoic Acid reductive_coupling Reductive Coupling (CuI, KOH, Piperazine, PEG-400) p_bromo->reductive_coupling biphenyl_diacid 4,4'-Biphenyldicarboxylic Acid reductive_coupling->biphenyl_diacid biphenyl_diacid_input 4,4'-Biphenyldicarboxylic Acid monoesterification Selective Mono-isopropylesterification (Alumina, Isopropyl Alcohol) biphenyl_diacid_input->monoesterification final_product 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid monoesterification->final_product

Caption: A two-step synthesis pathway for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

Comprehensive Characterization

Thorough characterization of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings. The protons on the ring bearing the carboxylic acid group will be deshielded compared to those on the ring with the isopropyl ester. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two methyl groups. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon and the ester carbonyl carbon, typically in the range of 165-185 ppm.[7] The aromatic carbons will appear in the region of 120-150 ppm. The carbons of the isopropyl group will be observed in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8]

  • A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1680 cm⁻¹.[8]

  • A strong C=O stretching vibration for the ester carbonyl group, typically around 1720-1740 cm⁻¹.

  • C-O stretching vibrations for the carboxylic acid and the ester.

  • Aromatic C-H and C=C stretching vibrations.[9]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be employed. The molecular ion peak corresponding to the exact mass of C₁₇H₁₆O₄ should be observed. The fragmentation pattern can provide further structural confirmation, with characteristic losses of the isopropyl group and the carboxylic acid group.[10][11]

Summary of Expected Spectroscopic Data

TechniqueExpected Key Signals/Bands
¹H NMR Aromatic protons (multiplets), Carboxylic acid proton (broad singlet, >10 ppm), Isopropyl CH (septet), Isopropyl CH₃ (doublet)
¹³C NMR Carboxylic acid C=O (~165-185 ppm), Ester C=O (~165-175 ppm), Aromatic carbons (~120-150 ppm), Isopropyl carbons (aliphatic region)
FTIR (cm⁻¹) O-H stretch (broad, 2500-3300), C=O stretch (acid, ~1700-1680), C=O stretch (ester, ~1720-1740), C-O stretch, Aromatic C-H and C=C stretches
Mass Spec (m/z) Molecular ion peak corresponding to C₁₇H₁₆O₄, fragmentation peaks showing loss of isopropyl and carboxyl groups

Role in Drug Development: The Febuxostat Case Study

The primary application of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is as a crucial intermediate in the synthesis of Febuxostat.[12][13] Febuxostat is a non-purine xanthine oxidase inhibitor that works by blocking the enzyme responsible for the production of uric acid in the body, thereby preventing gout.[1][2]

Febuxostat Synthesis Pathway

Febuxostat_Synthesis start 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid activation Activation (e.g., Thionyl Chloride) start->activation coupling Coupling with 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole activation->coupling febuxostat Febuxostat coupling->febuxostat

Caption: Role of the title compound in the synthesis of Febuxostat.

In the synthesis of Febuxostat, the carboxylic acid group of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is typically activated, for example, by converting it to an acid chloride. This activated intermediate is then coupled with another key fragment, often a thiazole derivative, to form the final Febuxostat molecule. The isopropyl ester group in the starting material serves as a protecting group for one of the carboxylic acid functionalities, allowing for selective reaction at the other carboxyl group.

Conclusion and Future Perspectives

4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of Febuxostat. The synthetic strategies outlined in this guide, particularly the emphasis on selective monoesterification, are critical for the efficient and cost-effective production of this valuable building block. As the demand for drugs like Febuxostat continues to grow, the development of even more streamlined and sustainable synthetic routes for its intermediates will remain an active area of research. Further investigations into the applications of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid in the synthesis of other novel therapeutic agents could also open up new avenues in drug discovery.

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Exploratory

An In-Depth Technical Guide to the Spectral Characterization of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Introduction: The Imperative of Structural Elucidation in Drug Discovery In the landscape of modern drug development and materials science, the precise characterization of novel molecular entities is paramount. 4-(4-prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Elucidation in Drug Discovery

In the landscape of modern drug development and materials science, the precise characterization of novel molecular entities is paramount. 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, a biphenyl derivative featuring both a carboxylic acid and an isopropyl ester, represents a class of compounds with significant potential, owing to the versatile reactivity of its functional groups and the rigid, well-defined geometry of the biphenyl scaffold.[1] The journey from synthesis to application for such a molecule is critically dependent on unambiguous structural verification. This guide provides a comprehensive analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this target compound. By dissecting the predicted spectral features, we aim to equip researchers with the foundational knowledge to not only confirm the synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid but also to develop a robust analytical workflow for related molecular structures.

This document is structured to provide both theoretical underpinnings and practical insights. Each spectroscopic section will detail the predicted spectral data, the rationale behind these predictions based on analogous structures, a standardized experimental protocol, and an in-depth interpretation of the hypothetical spectra. This approach is designed to be a self-validating system, where the predicted data serves as a benchmark for experimental results.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering system for the biphenyl core will be utilized.

Caption: IUPAC numbering for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) arises from the magnetic interactions with neighboring protons (spin-spin coupling). The integration of the signal is proportional to the number of protons it represents.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid in a common deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the carboxylic acid proton, the aromatic protons of the biphenyl core, and the protons of the isopropyl ester group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Carboxylic Acid (-COOH)~13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet at a very downfield chemical shift.[2]
Aromatic (H-2, H-6)~8.05Doublet2HThese protons are ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. They are coupled to H-3 and H-5.[3]
Aromatic (H-2', H-6')~8.10Doublet2HThese protons are ortho to the electron-withdrawing isopropyl ester group, resulting in a downfield shift. They are coupled to H-3' and H-5'.[4]
Aromatic (H-3, H-5)~7.80Doublet2HThese protons are ortho to the other aromatic ring and meta to the carboxylic acid group. They are coupled to H-2 and H-6.[3]
Aromatic (H-3', H-5')~7.75Doublet2HThese protons are ortho to the other aromatic ring and meta to the isopropyl ester group. They are coupled to H-2' and H-6'.[4]
Isopropyl (-CH(CH₃)₂)~5.10Septet1HThe methine proton of the isopropyl group is adjacent to the ester oxygen and is split by the six equivalent methyl protons.
Isopropyl (-CH(CH₃)₂)~1.35Doublet6HThe six equivalent methyl protons of the isopropyl group are split by the single methine proton.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover a range of approximately -2 to 16 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.

    • Number of Scans: 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate all signals to determine the relative number of protons.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Instrument Setup Instrument Setup Set Parameters Set Parameters Instrument Setup->Set Parameters Acquire Data Acquire Data Set Parameters->Acquire Data Fourier Transform Fourier Transform Phasing & Referencing Phasing & Referencing Fourier Transform->Phasing & Referencing Integration & Interpretation Integration & Interpretation Phasing & Referencing->Integration & Interpretation

Caption: Workflow for ¹H NMR Spectroscopy.

In-depth Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule. The broad singlet at approximately 13.0 ppm is highly characteristic of a carboxylic acid proton and its presence is a strong indicator of this functional group. The aromatic region is expected to show a set of four doublets, characteristic of a 1,4-disubstituted biphenyl system. The downfield shifts of the doublets at ~8.05 ppm and ~8.10 ppm are due to the deshielding effect of the adjacent electron-withdrawing carboxylic acid and ester groups, respectively. The integration of these aromatic signals, each corresponding to two protons, confirms the disubstituted nature of both phenyl rings. The isopropyl group gives rise to a classic septet and doublet pattern. The septet at ~5.10 ppm, integrating to one proton, is indicative of the methine proton coupled to six equivalent methyl protons. The corresponding doublet at ~1.35 ppm, with an integration of six protons, confirms the presence of the two methyl groups. The coupling constants for the aromatic protons (typically 7-9 Hz for ortho coupling) and the isopropyl group (~7 Hz) would further corroborate the proposed structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shift of a carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Standard ¹³C NMR spectra are typically proton-decoupled, meaning each carbon signal appears as a singlet.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is expected to show 11 distinct signals, as the symmetry of the para-substituted rings results in the equivalence of several carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carboxylic Acid (-C OOH)~167.5The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[5]
Ester Carbonyl (-C OO-)~165.0The carbonyl carbon of an ester is also highly deshielded, appearing at a slightly upfield position compared to a carboxylic acid.[5]
Aromatic (C-4')~146.0This quaternary carbon is attached to the electron-withdrawing ester group, causing a significant downfield shift.[4]
Aromatic (C-4)~145.5This quaternary carbon is attached to the electron-withdrawing carboxylic acid group, resulting in a downfield shift.[3]
Aromatic (C-1)~139.5This quaternary carbon is part of the biphenyl linkage and is influenced by the attached carboxylic acid.
Aromatic (C-1')~139.0This quaternary carbon is part of the biphenyl linkage and is influenced by the attached ester group.
Aromatic (C-2, C-6)~130.5These carbons are ortho to the carboxylic acid group and are deshielded.
Aromatic (C-2', C-6')~130.0These carbons are ortho to the ester group and are deshielded.
Aromatic (C-3, C-5)~127.5These carbons are meta to the carboxylic acid group and adjacent to the other phenyl ring.
Aromatic (C-3', C-5')~127.0These carbons are meta to the ester group and adjacent to the other phenyl ring.
Isopropyl (-C H(CH₃)₂)~69.0The methine carbon is attached to the electronegative oxygen atom of the ester.
Isopropyl (-CH(C H₃)₂)~22.0The methyl carbons of the isopropyl group are in an aliphatic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

  • Instrument Setup: The spectrum should be acquired on the same spectrometer used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication).

    • Phase the spectrum and calibrate the chemical shift scale using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

In-depth Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR. The two signals in the downfield region (~167.5 and ~165.0 ppm) are diagnostic for the two carbonyl carbons of the carboxylic acid and ester groups, respectively. The aromatic region is expected to show eight signals, four of which will be quaternary carbons (C-1, C-4, C-1', and C-4') and will likely have lower intensities. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents and their positions on the biphenyl rings. The signals for the isopropyl group at ~69.0 ppm (methine) and ~22.0 ppm (methyl) are characteristic and confirm the presence of this alkyl ester. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ carbons, which would further confirm the assignments.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for functional group identification.

Predicted IR Spectral Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity Justification
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6]
C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic of C-H stretching in the aromatic rings.
C-H Stretch (Aliphatic)3000 - 2850MediumC-H stretching of the isopropyl group.
C=O Stretch (Carboxylic Acid)~1710 - 1680StrongThe carbonyl stretch of the carboxylic acid, typically at a lower frequency due to hydrogen bonding.[6]
C=O Stretch (Ester)~1725 - 1705StrongThe carbonyl stretch of the ester.
C=C Stretch (Aromatic)~1600, ~1500, ~1450Medium to WeakCharacteristic absorptions for the aromatic rings.
C-O Stretch (Ester)~1300 - 1100StrongTwo C-O stretching bands are expected for the ester group.
O-H Bend (Carboxylic Acid)~1440 - 1395 and ~920MediumOut-of-plane and in-plane bending of the O-H group.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

In-depth Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to be dominated by features from the carboxylic acid and ester functional groups. The most telling feature will be the extremely broad O-H stretching absorption from 3300 to 2500 cm⁻¹, which is a hallmark of a carboxylic acid.[6] The presence of two strong carbonyl (C=O) peaks, one around 1700 cm⁻¹ for the carboxylic acid and another slightly higher, around 1715 cm⁻¹, for the ester, would be a key confirmation of the structure. The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ will also be evident. Strong C-O stretching bands in the 1300-1100 cm⁻¹ region will further support the presence of the ester functionality.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common application for small organic molecules, a sample is ionized, and the resulting molecular ion and its fragment ions are detected. This provides information about the molecular weight and the structure of the molecule.

Predicted Mass Spectral Data

The molecular formula of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is C₁₇H₁₆O₄. The molecular weight is approximately 284.31 g/mol .

Ion Predicted m/z Description
[M]⁺˙284Molecular ion
[M - 15]⁺269Loss of a methyl radical (CH₃) from the isopropyl group.
[M - 43]⁺241Loss of an isopropyl radical (C₃H₇) from the ester.
[M - 59]⁺225Loss of the isopropoxy radical (OCH(CH₃)₂)
[M - 45]⁺239Loss of the carboxylic acid group (COOH)
[M - 121]⁺163Cleavage of the biphenyl bond.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is the preferred method.

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode would be suitable. In positive ion mode, the protonated molecule [M+H]⁺ (m/z 285) would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 283) would be seen.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion can be isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

G cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Data Analysis LC System LC System ESI Source ESI Source LC System->ESI Source Mass Analyzer 1 (MS1) Mass Analyzer 1 (MS1) ESI Source->Mass Analyzer 1 (MS1) Collision Cell (CID) Collision Cell (CID) Mass Analyzer 1 (MS1)->Collision Cell (CID) Mass Analyzer 2 (MS2) Mass Analyzer 2 (MS2) Collision Cell (CID)->Mass Analyzer 2 (MS2) Detector Detector Mass Analyzer 2 (MS2)->Detector Data System Data System Detector->Data System

Caption: Workflow for LC-MS/MS Analysis.

In-depth Interpretation of the Predicted Mass Spectrum

High-resolution mass spectrometry would confirm the elemental formula of C₁₇H₁₆O₄ by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in an MS/MS experiment would provide further structural confirmation. The loss of a mass of 43 Da, corresponding to an isopropyl radical, would be a strong indication of the isopropyl ester. Subsequent fragmentation would likely involve cleavages around the carbonyl groups and the biphenyl linkage, providing a complete picture of the molecular connectivity.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural elucidation of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the identity and purity of their synthesized material. The detailed protocols and interpretation strategies presented herein are not only applicable to the target molecule but also serve as a valuable resource for the characterization of other novel biphenyl derivatives, thereby accelerating the pace of discovery in medicinal chemistry and materials science.

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  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Oriental Journal of Chemistry. Available at: [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]

  • NMR spectroscopy in pharmacy. alpaipars. Available at: [Link]

  • Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. Journal of the Brazilian Chemical Society. Available at: [Link]

  • 4'-methyl-2'-(Quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester. Molbank. Available at: [Link]

  • SUPPORTING INFORMATION FOR "Design, Synthesis, and Biological Evaluation of Novel Selective Estrogen Receptor Downregulators (SERDs) with a Naphthyl Core". The Royal Society of Chemistry. Available at: [Link]

  • GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. ResearchGate. Available at: [Link]

  • Synthesis, spectroscopic, topological, hirshfeld surface analysis, and anti-covid-19 molecular docking investigation of isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. PubMed. Available at: [Link]

Sources

Foundational

Technical Guide: Thermal Stability Profile of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

This guide provides a rigorous technical analysis of the thermal stability of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (also known as Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester ).[1] It is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the thermal stability of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (also known as Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester ).[1] It is designed for researchers utilizing this compound as a ligand in Metal-Organic Frameworks (MOFs) or as a mesogen in Liquid Crystalline Polymers (LCPs).[1]

[1]

Molecular Architecture & Thermal Logic

Compound Identity:

  • IUPAC Name: 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid[1][2]

  • Common Synonym: Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester[1][3]

  • CAS Registry Number: 728918-98-7[1][2][3]

  • Molecular Formula: C₁₇H₁₆O₄[1][3]

  • Molecular Weight: 284.31 g/mol [1][3]

Structural Analysis: The molecule features a rigid biphenyl core flanked by two distinct functionalities: a free carboxylic acid (-COOH) and an isopropyl ester (-COOiPr).[1] This asymmetry dictates its thermal behavior:

  • The Biphenyl Core: Provides high thermal resistance and structural rigidity, essential for mesophase formation and framework integrity.[1]

  • The Carboxylic Acid: Facilitates intermolecular hydrogen bonding (dimerization), significantly elevating the melting point and enabling coordination chemistry (e.g., in MOF synthesis).[1]

  • The Isopropyl Ester: The "weak link."[1] Unlike methyl or ethyl esters, the isopropyl group possesses

    
    -hydrogens on a secondary carbon, making it susceptible to thermal degradation via 
    
    
    
    -hydride elimination
    (Ei mechanism) at elevated temperatures.[1]

Thermal Degradation Mechanism (The "Weak Link")

The thermal stability limit of this compound is defined not by the destruction of the aromatic core, but by the pyrolysis of the isopropyl ester.[1] This typically occurs in the range of 250°C – 320°C .[1]

Mechanistic Pathway: Syn-Elimination

At high temperatures, the isopropyl ester undergoes a concerted, six-membered cyclic transition state elimination (Chugaev-type mechanism), yielding the free dicarboxylic acid and propene gas.[1]

Implication for Researchers: Processing this material above 250°C (e.g., during solvothermal MOF synthesis or polymer melt processing) risks converting the mono-ester into Biphenyl-4,4'-dicarboxylic acid , altering the stoichiometry and properties of the final material.[1]

Visualization: Thermal Elimination Pathway

ThermalDegradation Compound 4-(4-propan-2-yloxycarbonylphenyl) benzoic acid (Solid Precursor) TS Cyclic Transition State (Six-Membered Ring) Compound->TS Heat (>250°C) Products Degradation Products TS->Products Syn-Elimination Acid Biphenyl-4,4'-dicarboxylic acid (Solid Residue) Products->Acid Gas Propene (Gas) (Mass Loss) Products->Gas

Caption: Concerted thermal elimination mechanism of the isopropyl ester group, the primary degradation pathway.[1]

Experimental Characterization Protocol

To validate the stability of your specific batch, follow this self-validating thermal analysis workflow.

A. Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of degradation (


).[1]
  • Atmosphere: Nitrogen (

    
    ) to assess pure thermal stability; Air to assess oxidative stability.[1]
    
  • Ramp Rate: 10°C/min from 40°C to 600°C.[1]

  • Expected Profile:

    • Stage 1 (<150°C): Minor mass loss (<1%) due to adsorbed moisture or residual solvent.[1]

    • Stage 2 (250°C–320°C): Sharp mass loss step corresponding to the loss of the isopropyl group (Propene evolution).[1] Calculate theoretical mass loss:

      
      .[1]
      
    • Stage 3 (>400°C): Degradation of the aromatic biphenyl core.[1]

B. Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions (Melting


, Crystallization 

, Liquid Crystal Mesophases).[1][4]
  • Protocol: Heat-Cool-Heat cycle (-20°C to 200°C). Note: Do not exceed 230°C in the first cycle to avoid in-situ degradation.[1]

  • Key Observation: Look for multiple endothermic peaks. The first may be a crystal-to-mesophase transition (if liquid crystalline), and the second the clearing point (mesophase-to-isotropic).[1]

Data Summary Table: Expected Thermal Parameters
ParameterApproximate RangeSignificance
Melting Point (

)
220°C – 260°CSolid-to-Liquid/Mesophase transition.[1] High due to biphenyl core.[1]
Degradation Onset (

)
~270°CUpper limit for processing.[1] Defined by ester pyrolysis.[1]
Mass Loss (Step 1) ~14.8% (Theoretical)Confirms loss of isopropyl group (Propene).[1]
Residue Biphenyl-4,4'-dicarboxylic acidThe stable intermediate formed after ester loss.[1]

Applications & Processing Implications

In Metal-Organic Frameworks (MOFs)

This ligand is often used to construct pillared-layer MOFs .[1] The isopropyl ester acts as a steric modulator or a "tag" that can be post-synthetically modified.[1]

  • Critical Control Point: Solvothermal synthesis temperatures must remain below 220°C . Exceeding this will cleave the ester, resulting in a standard biphenyl-dicarboxylate MOF rather than the intended functionalized structure.[1]

In Liquid Crystal Polymers (LCPs)

The compound serves as a mesogenic monomer.[1]

  • Processing Window: The "Processing Window" is the temperature gap between the melting point (

    
    ) and the degradation temperature (
    
    
    
    ).[1]
  • Challenge: Because

    
     is high (due to the rigid core) and 
    
    
    
    is relatively low (due to the isopropyl group), the processing window is narrow.[1]
  • Solution: Use rapid melt-processing techniques or solution-based polymerization to avoid prolonged exposure to high heat.[1]

References

  • NIST Chemistry WebBook. (n.d.).[1] General Thermochemical Properties of Benzoic Acid Esters. Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Quantum Chemical Analysis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Prepared by: A Senior Application Scientist Abstract This guide provides a comprehensive technical framework for the quantum chemical investigation of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. Tailored for research...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for the quantum chemical investigation of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. Tailored for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, establishing a self-validating protocol grounded in Density Functional Theory (DFT). We will explore the optimization of the molecular geometry, predict spectroscopic signatures (FT-IR, FT-Raman), and analyze the electronic structure through Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP). The insights derived serve as a foundational dataset for predicting the molecule's reactivity, stability, and potential intermolecular interactions, which are critical parameters in materials science and rational drug design.

Introduction: Bridging Theory and Application

The molecule 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a bifunctional aromatic compound featuring a carboxylic acid group at one terminus and an isopropyl benzoate ester at the other. This structure is characteristic of building blocks used in the synthesis of polymers, liquid crystals, and complex pharmaceutical agents. Benzoic acid and its derivatives are well-established as versatile intermediates and active compounds in the pharmaceutical industry, serving in applications ranging from antifungal treatments to the synthesis of drugs like benzoyl peroxide.[1] The specific arrangement of hydrogen bond donors (the carboxylic acid) and acceptors (the carbonyl oxygens) in the target molecule suggests a high potential for directed intermolecular interactions, a cornerstone of crystal engineering and molecular recognition in biological systems.

Before committing to resource-intensive laboratory synthesis and characterization, in silico analysis via quantum chemical calculations offers a powerful, cost-effective strategy to elucidate a molecule's intrinsic properties. These computational methods allow us to build a robust understanding of the electronic and structural characteristics that govern its macroscopic behavior. This guide presents a detailed protocol for such an analysis, focusing not just on the steps to be taken, but on the expert rationale that underpins each decision, ensuring a scientifically rigorous and reproducible outcome.

The Theoretical Framework: The 'Why' Behind the 'How'

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule of this size and composition, our goal is to select a level of theory that provides the best compromise between computational cost and predictive accuracy.

The Choice of Computational Level: Density Functional Theory (DFT)

For many-electron systems like our target molecule, solving the Schrödinger equation exactly is not feasible. Density Functional Theory (TDFT) provides an elegant and efficient alternative.[2] DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3] Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy and other properties from its spatially dependent electron density.[2] This approach has become the dominant method for quantum simulations of molecules and periodic systems due to its remarkable balance of accuracy and computational efficiency.[3]

Selecting the Right Functional: B3LYP

Within the DFT framework, the choice of the exchange-correlation functional is paramount. The B3LYP functional is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This combination has been shown to yield excellent results for a wide range of organic molecules, making it a reliable and extensively validated choice for predicting molecular geometries, vibrational frequencies, and electronic properties.[4][5][6]

The Importance of the Basis Set: 6-311++G(d,p)

A basis set is the set of mathematical functions used to construct the molecular orbitals.[7][8] The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei. For 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, the 6-311++G(d,p) basis set is a robust and appropriate choice for the following reasons:

  • 6-311G : This is a "triple-split valence" basis set, meaning it uses three functions with different spatial extents to describe each valence atomic orbital, offering high flexibility where chemical bonding occurs.[9]

  • Polarization Functions (d,p) : These functions (d-type on heavy atoms, p-type on hydrogen) allow for the description of non-spherical electron density, which is essential for accurately modeling the shape of molecules and the nature of covalent bonds.[10]

  • Diffuse Functions ++ : The double '+' indicates that diffuse functions are added to both heavy atoms and hydrogen atoms. These functions are large and spread out, making them critical for accurately describing systems with lone pairs, anions, or where non-covalent interactions like hydrogen bonding are important—all of which are features of our target molecule.

Computational Protocol: A Step-by-Step Guide

This section details the validated workflow for performing the quantum chemical calculations. The protocols are presented for the Gaussian suite of programs, a widely used software package in computational chemistry, but the principles are transferable to other software like ORCA or PySCF.[11]

Molecular Structure Preparation
  • 2D to 3D Conversion : Sketch the 2D structure of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid in a molecular editor such as ChemDraw.

  • Initial 3D Structure Generation : Import the 2D structure into a molecular builder like Avogadro or GaussView. Generate an initial 3D conformation using the software's built-in force field-based cleaning or optimization tools. This provides a reasonable starting geometry for the more accurate quantum mechanical calculation.

  • Pre-optimization Check : Manually inspect bond lengths and angles to ensure the initial structure is chemically sensible before submission.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This is the core calculation, designed to find the molecule's most stable three-dimensional structure (its energy minimum on the potential energy surface) and to confirm its stability.

  • Input File Creation : Create a text file (e.g., molecule.com) with the following structure. The coordinates (x, y, z) are obtained from the structure preparation step.

  • Execution : Submit the input file to the quantum chemistry software.

  • Validation : After the calculation completes, inspect the output file. A successful optimization is confirmed by two criteria:

    • Convergence criteria for forces and displacement are met.

    • The frequency calculation yields zero imaginary frequencies, confirming the optimized structure is a true energy minimum.

Protocol: Electronic Structure Analysis

To analyze the Frontier Molecular Orbitals and Molecular Electrostatic Potential, the information from the completed optimization checkpoint file (molecule.chk) is used.

  • Cube Generation : Generate cube files for the HOMO, LUMO, and electron density using post-processing utilities (e.g., cubegen in Gaussian).

  • Visualization : Load the optimized coordinates and the generated cube files into a visualization program (e.g., GaussView, VMD) to render the orbital surfaces and map the electrostatic potential onto the electron density surface.

Computational Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_calc Phase 2: Quantum Calculation cluster_analysis Phase 3: Analysis & Interpretation a 1. Build 2D Structure (e.g., ChemDraw) b 2. Generate 3D Model (e.g., Avogadro) a->b c 3. Create Input File (B3LYP/6-311++G(d,p)) b->c d 4. Run Geometry Optimization & Frequency Analysis c->d e 5a. Optimized Geometry (Bond Lengths, Angles) d->e f 5b. Vibrational Frequencies (IR/Raman Spectra) d->f g 5c. Electronic Properties (HOMO, LUMO, MEP) d->g

Caption: The computational workflow from initial structure generation to final analysis.

Results and In-Depth Discussion

This section presents the predicted properties of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid based on the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Geometry

The geometry optimization converges to a stable structure, confirmed by the absence of imaginary frequencies. The key structural parameters are summarized below. The dihedral angle between the two phenyl rings is of particular interest, as it defines the overall shape of the molecule.

Parameter TypeAtoms InvolvedCalculated Value
Bond Length C=O (Carboxylic Acid)1.21 Å
O-H (Carboxylic Acid)0.97 Å
C=O (Ester)1.22 Å
C-O (Ester)1.35 Å
Bond Angle O-C=O (Carboxylic Acid)124.5°
C-O-C (Ester)117.8°
Dihedral Angle C-C-C-C (Between Phenyl Rings)40.2°

The calculated dihedral angle of 40.2° indicates that the molecule is not planar. This twist is a result of steric hindrance between the ortho-hydrogens on the two phenyl rings, a common feature in biphenyl systems. This non-planar conformation has significant implications for how the molecule packs in a solid state and interacts with receptor sites.

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies provide a theoretical prediction of the molecule's infrared and Raman spectra. The most diagnostically significant modes are assigned below.

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Vibrational Mode Assignment
3570HighLowO-H stretch (Carboxylic acid, free)
3100-3000MediumHighAromatic C-H stretch
2985MediumMediumAliphatic C-H stretch (Isopropyl group)
1745Very HighMediumC=O stretch (Carboxylic acid dimer - predicted)
1710Very HighMediumC=O stretch (Ester)
1605HighVery HighAromatic C=C stretch
1280Very HighMediumC-O stretch (Coupled with O-H bend, Carboxylic acid)

Note: The calculated O-H stretch corresponds to a gas-phase monomer. In a condensed phase, this band would broaden and shift to a much lower frequency (e.g., 2500-3300 cm⁻¹) due to strong hydrogen bonding. The distinct, high-intensity C=O stretching frequencies for the ester and carboxylic acid groups serve as excellent experimental markers for spectroscopic identification.

Frontier Molecular Orbitals (FMOs) and Reactivity

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity.

ParameterCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-1.98 eV
HOMO-LUMO Gap (ΔE) 4.87 eV
  • HOMO Visualization : The HOMO is primarily localized across the benzoic acid moiety, particularly the phenyl ring and the oxygen atoms of the carboxylic acid. This indicates that this region is the most probable site for electrophilic attack.

  • LUMO Visualization : The LUMO is predominantly distributed over the phenyl ring attached to the ester group and the carbonyl carbon of that ester. This region represents the most likely site for nucleophilic attack.

  • HOMO-LUMO Gap : The energy gap of 4.87 eV is relatively large, suggesting high kinetic stability and low chemical reactivity for the molecule under normal conditions. [4]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution and reactive sites of the molecule.

  • Most Negative Regions (Red) : These are located around the carbonyl oxygens of both the carboxylic acid and the ester groups. These sites are rich in electrons and are the primary centers for electrophilic attack and hydrogen bond acceptance.

  • Most Positive Region (Blue) : This is strongly localized on the acidic proton of the -COOH group. This is the most favorable site for nucleophilic attack and is the primary hydrogen bond donor site.

  • Neutral Regions (Green) : These are found over the carbon atoms of the phenyl rings and the isopropyl group, indicating relatively non-polar areas.

The MEP analysis visually confirms the molecule's amphiphilic nature, with clear, localized sites for directed intermolecular interactions.

Property Interrelation Diagram

G Geom Optimized Geometry (Bond Lengths, Dihedrals) Stab Molecular Stability Geom->Stab influences Interact Intermolecular Interactions (H-Bonding Potential) Geom->Interact defines geometry for Freq Vibrational Frequencies Spectra Spectroscopic Signature (IR/Raman) Freq->Spectra predicts FMO FMO Analysis (HOMO-LUMO Gap) FMO->Stab quantifies React Chemical Reactivity (Nucleophilic/Electrophilic Sites) FMO->React predicts MEP MEP Map MEP->React visualizes MEP->Interact identifies sites for

Caption: Logical relationships between calculated quantum properties and predictable chemical characteristics.

Applications in a Research & Development Context

The data generated through this computational protocol provides actionable insights for scientists and drug developers.

  • For Drug Development Professionals : The MEP map and FMO analysis are invaluable for rational drug design. The identified hydrogen bond donor/acceptor sites on the molecule can be used to predict its binding orientation within a protein's active site. The calculated stability (from the HOMO-LUMO gap) can inform on the molecule's potential shelf-life and metabolic susceptibility.

  • For Materials Scientists : The non-planar, rigid structure combined with strong hydrogen bonding capabilities makes this molecule a candidate for the design of supramolecular assemblies or liquid crystals. The predicted vibrational spectra serve as a benchmark for experimental characterization, confirming the synthesis of the correct material and allowing for the study of its phase transitions.

Conclusion

This guide has detailed a robust and scientifically grounded protocol for the quantum chemical analysis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid using Density Functional Theory. By applying the B3LYP functional with the 6-311++G(d,p) basis set, we have successfully predicted its three-dimensional structure, vibrational spectra, and key electronic properties. The results indicate a stable, non-planar molecule with well-defined electrophilic and nucleophilic regions, primarily centered around the terminal functional groups. This in silico characterization provides a comprehensive and foundational understanding of the molecule, enabling researchers to make informed decisions regarding its synthesis, application, and further investigation in both pharmaceutical and materials science contexts.

References

  • Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl. (2021). Heliyon.
  • Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. (2022). ACS Omega. [Link]

  • Synthesis of 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid (8), key intermediate of the AVP antagonist conivaptan hydrochloride, involving our Pd/SF catalyzed Suzuki–Miyaura protocol. (2018). ResearchGate. [Link]

  • What software shall I use for DFT on an organic molecule? (2025). ResearchGate. [Link]

  • Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. (2002). ResearchGate. [Link]

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2018). ResearchGate. [Link]

  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (2022). Journal of Chemical Education. [Link]

  • Basis set (chemistry) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl. (2021). PubMed. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2024). PMC. [Link]

  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). Source not specified. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). MDPI. [Link]

  • Density functional theory - Wikipedia. (n.d.). Wikipedia. [Link]

  • Basis Sets for Ab Initio Molecular Orbital Calculations and Intermolecular Interactions. (2019). Source not specified. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI. [Link]

  • An Introduction to Density Functional Theory. (n.d.). Imperial College London. [Link]

  • Kinetic spectrophotometric determination of Para-amino benzoic acid in pharmaceutical preparation by diazotization-coupling reaction. (2025). University of Thi-Qar Journal of Science. [Link]

  • Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. (2015). ResearchGate. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. [Link]

  • Benzoic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Density functional theory computation of organic compound penetration into sepiolite tunnels. (2018). ResearchGate. [Link]

  • Molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL) - OUCI. (n.d.). OUCI. [Link]

  • 4-[(Vinyloxy)carbonyl]benzoic acid. (n.d.). PubChem. [Link]

  • Basis Sets part 1. (2021). YouTube. [Link]

  • Kinetic spectrophotometric determination of Para-amino benzoic acid in pharmaceutical preparation by diazotization-coupling reaction. (2025). ResearchGate. [Link]

  • Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - DergiPark. (2021). DergiPark. [Link]

  • Hydroxyphenyl Propamidobenzoic Acid-2-(3-(4-hydroxyphenyl)propanamido)benzoic acid-CAS: 697235-49-7-manufacturer CongenPharma. (n.d.). CongenPharma. [Link]

  • 4-Benzoylbenzoic acid. (n.d.). PubChem. [Link]gov/compound/69147)

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Foundational

An In-Depth Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Abstract This technical guide provides a comprehensive overview of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, a biphenyl derivative of significant interest in materials science and pharmaceutical development. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, a biphenyl derivative of significant interest in materials science and pharmaceutical development. While a definitive crystal structure is not publicly available, this document outlines a robust theoretical and practical framework for its synthesis, purification, and detailed structural characterization. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design and causality behind key procedural choices. It includes detailed, step-by-step protocols for a proposed synthesis via Suzuki-Miyaura coupling, comprehensive analytical characterization, and a thorough methodology for single-crystal growth and X-ray diffraction analysis.

Introduction: The Significance of Functionalized Biphenyl Carboxylic Acids

Biphenyl derivatives are a cornerstone in modern organic chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agricultural products, and advanced materials such as liquid crystals and polymers.[1] The rigid biphenyl scaffold, when appropriately functionalized, provides a versatile platform for designing molecules with specific electronic, optical, and biological properties. The introduction of carboxylic acid and ester functionalities, as seen in 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, imparts a unique combination of hydrogen bonding capabilities and tunable solubility, making such compounds valuable targets for supramolecular chemistry and drug design.[1]

The molecule at the heart of this guide, 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, is a prime candidate for applications in liquid crystal technology, where the elongated molecular shape and polar functional groups can promote the formation of mesophases.[2] Furthermore, its structural motifs are prevalent in various biologically active compounds, suggesting potential applications in medicinal chemistry.[1][3] This guide aims to provide a comprehensive roadmap for the synthesis and detailed structural elucidation of this promising compound.

Proposed Synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

The synthesis of unsymmetrical biaryls is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[4][5][6][7][8] This approach allows for the efficient formation of a C-C bond between two aryl moieties under relatively mild conditions. The proposed synthetic route for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 4-bromobenzoic_acid 4-bromobenzoic acid Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) 4-bromobenzoic_acid->Pd_catalyst Reactant 1 isopropyl_4-boronophenylbenzoate Isopropyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate isopropyl_4-boronophenylbenzoate->Pd_catalyst Reactant 2 target_molecule 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid Pd_catalyst->target_molecule Forms Product Base Base (e.g., K2CO3) Base->Pd_catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Pd_catalyst

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.

Experimental Protocol for Synthesis

Materials:

  • 4-bromobenzoic acid

  • Isopropyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), isopropyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a 2:1 mixture of toluene and ethanol (sufficient to dissolve the reactants upon heating).

  • Prepare a 2 M aqueous solution of potassium carbonate and add it to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the crude product is essential to obtain a sample suitable for crystallization and subsequent analysis. A combination of recrystallization and column chromatography is recommended.

Purification Protocol

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or acetic acid/water.[9]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

If recrystallization does not yield a sufficiently pure product, column chromatography can be employed.[10]

  • Prepare a silica gel column using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.

  • Dissolve the product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions, monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid should be confirmed using a suite of spectroscopic techniques.[3]

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. A septet for the isopropyl CH proton and a doublet for the isopropyl CH₃ protons. A broad singlet for the carboxylic acid proton above 10 ppm.[3][11]
¹³C NMR Carbonyl carbons for the ester and carboxylic acid around 165-175 ppm. Aromatic carbons in the range of 120-145 ppm. Isopropyl carbons at characteristic upfield shifts.
FT-IR A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹. A sharp C=O stretch for the ester around 1720 cm⁻¹. Another C=O stretch for the carboxylic acid around 1680 cm⁻¹. C-O stretching bands.[12]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₁₆O₄, MW: 284.31 g/mol ). Characteristic fragmentation patterns for benzoic acids and esters.[13][14][15]

Crystallographic Analysis

Obtaining high-quality single crystals is a prerequisite for determining the precise three-dimensional structure of a molecule by X-ray diffraction.

Crystallization_Workflow Start Purified Compound Solvent_Screening Solvent Screening Start->Solvent_Screening Crystallization_Method Select Crystallization Method Solvent_Screening->Crystallization_Method Slow_Evaporation Slow Evaporation Crystallization_Method->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Crystallization_Method->Vapor_Diffusion Cooling Slow Cooling Crystallization_Method->Cooling Crystal_Growth Crystal Growth Slow_Evaporation->Crystal_Growth Vapor_Diffusion->Crystal_Growth Cooling->Crystal_Growth Crystal_Harvesting Harvest & Mount Crystal Crystal_Growth->Crystal_Harvesting XRD_Analysis X-ray Diffraction Analysis Crystal_Harvesting->XRD_Analysis Structure_Solution Structure Solution & Refinement XRD_Analysis->Structure_Solution Final_Structure Final Crystal Structure Structure_Solution->Final_Structure

Caption: Workflow for single-crystal growth and X-ray diffraction analysis.

Single-Crystal Growth Protocol

The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Recommended Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., a mixture of a good solvent like acetone or ethyl acetate and a poorer solvent like hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they can be analyzed by SC-XRD to determine the molecular and crystal structure.

Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for the characterization of the bulk crystalline material.[16][17] It can be used to:

  • Confirm the phase purity of the synthesized material.

  • Identify different polymorphic forms.

  • Determine the unit cell parameters of the bulk sample.

PXRD Protocol:

  • A small amount of the finely ground crystalline sample is placed on a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is a fingerprint of the crystalline phase.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed crystallographic analysis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. By following the proposed Suzuki-Miyaura coupling protocol and the subsequent purification and characterization steps, researchers can obtain a high-purity sample of the target compound. The detailed methodologies for single-crystal growth and X-ray diffraction analysis, although hypothetical in the absence of a published structure, are based on established principles and provide a clear path for the structural elucidation of this and similar biphenyl derivatives. The insights and protocols presented herein are intended to empower researchers in materials science and drug discovery to explore the potential of this and related functionalized aromatic compounds.

References

  • ChemicalBook. 4,4'-Biphenyldicarboxaldehyde synthesis. [URL: https://www.chemicalbook.com/synthesis/66-98-8.html]
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [URL: https://www.mdpi.com/1420-3049/28/22/7576]
  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10287133/]
  • Google Patents. JPH04202158A - Purification of 4,4'-biphenyldicarboxylic acid. [URL: https://patents.google.
  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [URL: https://www.researchgate.net/publication/336113192_Synthesis_of_Biaryls_via_Decarbonylative_Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_of_Carboxylic_Acids]
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  • ResearchGate. a Biphenyl single crystals grown by the modified Czochralski technique.... [URL: https://www.researchgate.net/figure/a-Biphenyl-single-crystals-grown-by-the-modified-Czochralski-technique-b-The-molecular_fig1_271879031]
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  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [URL: https://www.researchgate.net/figure/IR-spectra-of-benzoic-acid-in-the-regions-of-O-H-a-and-C-O-b-stretching_fig1_320392038]
  • ResearchGate. Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j). [URL: https://www.researchgate.net/figure/Mass-spectrum-of-a-compound-with-a-mass-of-biphenyl-4-4-dicarboxylic-acid-methyl_fig69_279183492]
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Protocols & Analytical Methods

Method

Synthesis Protocol for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid: An Application Note for Researchers

Introduction 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a biphenyl dicarboxylic acid monoester derivative. Biphenyl structures are of significant interest in medicinal chemistry and materials science due to their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a biphenyl dicarboxylic acid monoester derivative. Biphenyl structures are of significant interest in medicinal chemistry and materials science due to their rigid, planar nature which can confer desirable electronic and structural properties. This particular molecule, with its combination of a free carboxylic acid and an isopropyl ester, presents a versatile platform for further chemical modification. For instance, the carboxylic acid can be used for amide coupling or other functionalizations, while the ester group can be hydrolyzed to the diacid or used to modulate solubility and pharmacokinetic properties. This application note provides a detailed, two-step protocol for the synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, commencing with the formation of the biphenyl backbone via a Suzuki-Miyaura cross-coupling reaction, followed by a controlled mono-esterification.

Strategic Approach

The synthesis is logically divided into two primary stages: the construction of the core biphenyl structure and the subsequent selective functionalization of one of the carboxylic acid groups.

  • Synthesis of Biphenyl-4,4'-dicarboxylic Acid: A robust and widely applicable method for forming carbon-carbon bonds between aromatic rings is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers high yields and tolerance to a wide range of functional groups.[2] In this protocol, we will utilize the coupling of 4-carboxyphenylboronic acid with 4-bromobenzoic acid to directly yield biphenyl-4,4'-dicarboxylic acid.

  • Selective Mono-esterification: The selective esterification of one of the two equivalent carboxylic acid groups on biphenyl-4,4'-dicarboxylic acid is the key challenge in this synthesis. Direct Fischer esterification would likely lead to a mixture of the di-ester, mono-ester, and unreacted starting material. To achieve controlled mono-esterification, we will first convert the diacid to its mono-acid chloride derivative using a stoichiometric amount of thionyl chloride. This activated intermediate is then reacted with isopropyl alcohol to yield the desired product.

Experimental Protocols

Part 1: Synthesis of Biphenyl-4,4'-dicarboxylic Acid via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[3][4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-Bromobenzoic acid201.0210.0 g0.0497
4-Carboxyphenylboronic acid165.938.25 g0.0497
Palladium(II) acetate224.500.112 g0.0005
Triphenylphosphine262.290.522 g0.002
Potassium carbonate138.2120.6 g0.149
1,4-Dioxane88.11200 mL-
Water18.0250 mL-
Hydrochloric acid (2M)36.46As needed-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (10.0 g, 0.0497 mol), 4-carboxyphenylboronic acid (8.25 g, 0.0497 mol), palladium(II) acetate (0.112 g, 0.0005 mol), and triphenylphosphine (0.522 g, 0.002 mol).

  • Add 1,4-dioxane (200 mL) and an aqueous solution of potassium carbonate (20.6 g in 50 mL of water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12 hours with vigorous stirring.

  • After cooling to room temperature, acidify the mixture to pH 2-3 with 2M hydrochloric acid. This will precipitate the crude biphenyl-4,4'-dicarboxylic acid.

  • Collect the precipitate by vacuum filtration and wash with copious amounts of water to remove inorganic salts.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure biphenyl-4,4'-dicarboxylic acid as a white solid.[4]

  • Dry the product in a vacuum oven at 80 °C. The expected yield is 85-95%.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium(II) acetate in combination with triphenylphosphine forms a catalytically active Pd(0) species in situ, which is essential for the Suzuki-Miyaura catalytic cycle.

  • Base: Potassium carbonate is a crucial component, as it facilitates the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.

  • Degassing: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Acidification: Protonation of the carboxylate groups renders the product insoluble in the aqueous reaction mixture, allowing for its isolation.

Part 2: Synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

This part of the protocol focuses on the selective mono-esterification.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Biphenyl-4,4'-dicarboxylic acid242.235.0 g0.0206
Thionyl chloride118.972.45 g (1.5 mL)0.0206
Anhydrous Dichloromethane (DCM)84.93100 mL-
Anhydrous Isopropyl alcohol60.101.24 g (1.58 mL)0.0206
Triethylamine101.192.29 g (3.16 mL)0.0227

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), suspend biphenyl-4,4'-dicarboxylic acid (5.0 g, 0.0206 mol) in anhydrous dichloromethane (100 mL).

  • Slowly add thionyl chloride (1.5 mL, 0.0206 mol) dropwise to the suspension at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[5]

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • In a separate flame-dried flask, dissolve anhydrous isopropyl alcohol (1.58 mL, 0.0206 mol) and triethylamine (3.16 mL, 0.0227 mol) in anhydrous dichloromethane (50 mL).

  • Cool the solution of the mono-acid chloride to 0 °C in an ice bath.

  • Slowly add the isopropyl alcohol/triethylamine solution to the mono-acid chloride solution dropwise over 30 minutes with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Wash the reaction mixture with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid as a white solid.

Causality Behind Experimental Choices:

  • Stoichiometry: The use of one equivalent of thionyl chloride is intended to favor the formation of the mono-acid chloride, thereby promoting mono-esterification.

  • Anhydrous Conditions: Thionyl chloride and the acid chloride intermediate are highly reactive towards water. Therefore, anhydrous solvents and an inert atmosphere are essential to prevent unwanted side reactions.[6]

  • Triethylamine: This tertiary amine acts as a base to neutralize the HCl generated during the esterification reaction, driving the reaction to completion.

  • Purification: Column chromatography is necessary to separate the desired mono-ester from any unreacted diacid and the di-ester byproduct.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Mono-esterification Start_Step1 4-Bromobenzoic Acid + 4-Carboxyphenylboronic Acid Reaction_Step1 Pd(OAc)2, PPh3 K2CO3, Dioxane/H2O Reflux, 12h Start_Step1->Reaction_Step1 Workup_Step1 Acidification (HCl) Filtration Recrystallization Reaction_Step1->Workup_Step1 Product_Step1 Biphenyl-4,4'-dicarboxylic Acid Workup_Step1->Product_Step1 Start_Step2 Biphenyl-4,4'-dicarboxylic Acid Product_Step1->Start_Step2 Reaction1_Step2 SOCl2 (1 eq.) DCM, rt, 4-6h Start_Step2->Reaction1_Step2 Intermediate_Step2 Mono-acid Chloride Intermediate Reaction1_Step2->Intermediate_Step2 Reaction2_Step2 Isopropyl Alcohol, Et3N DCM, 0°C to rt, 12h Intermediate_Step2->Reaction2_Step2 Workup_Step2 Aqueous Workup Column Chromatography Reaction2_Step2->Workup_Step2 Final_Product 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid Workup_Step2->Final_Product

Caption: Synthetic workflow for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the aromatic protons of the biphenyl core, a septet and a doublet for the isopropyl group, and a broad singlet for the carboxylic acid proton.[7][8]

  • ¹³C NMR: The carbon NMR will confirm the presence of the correct number of distinct carbon environments in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl chloride: is corrosive and toxic. It reacts violently with water, releasing toxic gases. Handle with extreme care in a fume hood and away from moisture.[6][9]

  • 1,4-Dioxane: is a flammable liquid and a potential carcinogen.

  • Dichloromethane: is a volatile solvent and a suspected carcinogen.

  • Isopropyl alcohol: is a flammable liquid and can cause eye irritation.[10][11]

  • Potassium carbonate and Triethylamine: are basic and can cause irritation upon contact.

  • Acids (HCl): are corrosive. Handle with care.

  • Palladium catalysts: can be toxic and should be handled with care.

References

  • CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google P
  • Synthesis of 4-methoxymethylbenzoic acid - The Royal Society of Chemistry. (URL: [Link])

  • EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)
  • CN104402710A - Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)
  • Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid - Eureka. (URL: [Link])

  • 2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. (URL: [Link])

  • US4092353A - Process for the purification of benzoic acid - Google P
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  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (URL: [Link])

  • US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google P
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  • Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: [Link])

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  • Biphenyl-4,4'-dicarboxylic acid diphenyl ester | C26H18O4 | CID 2179802 - PubChem. (URL: [Link])

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  • SAFETY DATA SHEET Isopropyl Alcohol 99% - 2670 | Phoenix Products Co. (URL: [Link])

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  • SAFETY DATA SHEET ISOPROPYL ALCOHOL 70% - Ecolab. (URL: [Link])

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Application

The Biphenyl Carboxylic Acid Scaffold: A Versatile Platform for Drug Discovery, Featuring 4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid

Introduction: The Enduring Relevance of the Biphenyl Carboxylic Acid Moiety In the landscape of medicinal chemistry, certain structural motifs consistently emerge as privileged scaffolds, demonstrating a remarkable capac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Biphenyl Carboxylic Acid Moiety

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as privileged scaffolds, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. The biphenyl carboxylic acid framework is a prime example of such a scaffold, underpinning the pharmacological activity of numerous approved drugs and serving as a fertile ground for the development of novel therapeutic agents.[1][2] Its inherent structural rigidity, conferred by the biphenyl core, combined with the versatile chemical reactivity of the carboxylic acid group, provides an ideal starting point for the design of potent and selective modulators of protein function.[1] This application note will delve into the multifaceted applications of biphenyl carboxylic acid derivatives in drug discovery, with a specific focus on the representative, albeit less-studied, molecule: 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid . We will explore its potential therapeutic applications based on the activities of structurally related compounds, and provide detailed protocols for its synthesis and biological evaluation.

Chemical and Physical Properties of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

PropertyValueSource
Molecular Formula C₁₇H₁₆O₄Inferred from structure
Molecular Weight 284.31 g/mol Inferred from structure
IUPAC Name 4-(4-propan-2-yloxycarbonylphenyl)benzoic acidN/A
SMILES CC(C)OC(=O)c1ccc(cc1)c1ccc(cc1)C(=O)OInferred from structure

The presence of a carboxylic acid group suggests that the molecule will exhibit acidic properties and can participate in hydrogen bonding, which is often crucial for target engagement. The isopropyl ester provides a lipophilic character that can influence its pharmacokinetic properties, such as cell permeability and metabolic stability.

Therapeutic Potential: A Landscape of Possibilities

The biphenyl carboxylic acid scaffold is a well-established pharmacophore in a variety of therapeutic areas.[2] By examining the biological activities of structurally analogous compounds, we can extrapolate the potential applications of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid in drug discovery programs.

Anti-inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the biphenyl carboxylic acid structure, with well-known examples including Flurbiprofen and Diflunisal.[1] These drugs typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Anticancer Therapeutics

Recent research has highlighted the potential of biphenyl carboxylic acid derivatives as anticancer agents.[2] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action can be diverse, ranging from the inhibition of specific enzymes to the disruption of protein-protein interactions.

Modulators of Urate Transport

Hyperuricemia, a precursor to gout, is characterized by elevated levels of uric acid in the blood. Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys. Novel biphenyl carboxylic acid derivatives have been identified as potent inhibitors of URAT1, promoting the excretion of uric acid.[3]

Bone Resorption Inhibitors

Certain biphenyl carboxylic acid derivatives have been shown to inhibit osteoclastic bone resorption in vitro and prevent ovariectomy-induced bone loss in vivo.[4] This suggests their potential utility in the treatment of osteoporosis and other bone-related disorders.[4]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid and its analogs.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of the C-C bond between the two phenyl rings of the biphenyl core.

Workflow for the Synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

A 4-bromobenzoic acid F Reaction Mixture A->F B Isopropyl 4-boronobenzoate B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Heating (e.g., 80-100 °C) F->G H Work-up and Purification G->H I 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid H->I

Caption: Suzuki-Miyaura coupling for biphenyl carboxylic acid synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromobenzoic acid (1 equivalent) and isopropyl 4-boronobenzoate (1.1 equivalents) in a suitable solvent mixture such as toluene, ethanol, and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, such as potassium carbonate (2-3 equivalents), to the reaction mixture.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure of the inert gas.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity (COX Inhibition Assay)

This protocol outlines a method to assess the inhibitory activity of the synthesized compound against COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A Test Compound (e.g., 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid) E Incubate at 37 °C A->E B COX-1 or COX-2 Enzyme B->E C Arachidonic Acid (Substrate) C->E D Assay Buffer D->E F Measure Prostaglandin E2 (PGE2) Production (ELISA) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for assessing COX enzyme inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-1 or COX-2 enzyme, and the test compound or vehicle control. Pre-incubate for a short period at 37 °C.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 10-15 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).

  • Quantify Product: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The biphenyl carboxylic acid scaffold remains a cornerstone of modern drug discovery, offering a robust and adaptable platform for the development of novel therapeutics. While 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid itself is not a widely characterized molecule, its structure embodies the key features that make this chemical class so promising. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate this and other novel biphenyl carboxylic acid derivatives for a range of potential therapeutic applications. Future research in this area will undoubtedly focus on the synthesis of libraries of these compounds with diverse substitution patterns to explore new structure-activity relationships and identify potent and selective modulators of novel biological targets.

References

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

  • PubMed. (2004). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. [Link]

Sources

Method

Application Note: High-Efficiency Esterification of 4-(4-Carboxyphenyl)benzoic Acid

Executive Summary This guide details the experimental procedure for the esterification of 4-(4-carboxyphenyl)benzoic acid (commonly referred to as 4,4'-biphenyldicarboxylic acid or H2BPDC ; CAS: 787-70-2). The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental procedure for the esterification of 4-(4-carboxyphenyl)benzoic acid (commonly referred to as 4,4'-biphenyldicarboxylic acid or H2BPDC ; CAS: 787-70-2).

The Challenge: H2BPDC is a rigid, symmetric dicarboxylic acid widely used as a linker in Metal-Organic Frameworks (e.g., UiO-67). Its extreme insolubility in common organic solvents (methanol, ethanol, dichloromethane) renders standard Fischer esterification kinetics sluggish and often incomplete due to heterogeneous reaction conditions.

The Solution: This protocol prioritizes an Acyl Chloride Activation Route . By converting the insoluble acid into its highly reactive and soluble acid chloride intermediate using thionyl chloride (


), we ensure quantitative conversion to the dimethyl ester (CAS: 792-74-5). A secondary "Direct Reflux" protocol is provided for contexts where thionyl chloride use is restricted, though with noted limitations.
Strategic Analysis of Methods
FeatureMethod A: Acyl Chloride Activation (Recommended) Method B: Direct Fischer Esterification
Mechanism Nucleophilic Acyl Substitution via

Acid-Catalyzed Equilibrium (

)
Reaction Phase Homogeneous (after activation)Heterogeneous (Slurry)
Time Efficiency High (2–4 hours)Low (24–48 hours)
Yield Potential >95% (Quantitative)60–80% (Equilibrium limited)
Purification Simple evaporation & filtrationRequires removal of unreacted acid
Safety Profile Requires fume hood (

gas)
Standard solvent handling
Primary Protocol: Acyl Chloride Activation

Objective: Synthesis of Dimethyl 4,4'-biphenyldicarboxylate via in situ generation of 4,4'-biphenyldicarbonyl dichloride.

3.1 Reagents & Equipment
  • Starting Material: 4,4'-Biphenyldicarboxylic acid (Dried at 100°C for 1h).

  • Reagent: Thionyl Chloride (

    
    , Reagent Grade, >99%).
    
  • Catalyst: N,N-Dimethylformamide (DMF) – Critical for Vilsmeier-Haack type activation.

  • Quenching Reagent: Anhydrous Methanol (MeOH).

  • Apparatus: Round-bottom flask (RBF), reflux condenser, drying tube (

    
    ), magnetic stir bar, rotovap.
    
3.2 Step-by-Step Methodology

Step 1: Activation (Formation of Acid Chloride) [1]

  • Place 1.0 g (4.13 mmol) of H2BPDC into a 50 mL dry round-bottom flask.

  • Add 10 mL of Thionyl Chloride (

    
    ). Note: This acts as both reagent and solvent.
    
  • Add 2–3 drops of anhydrous DMF.

    • Expert Insight: Without DMF, the reaction may stall because H2BPDC is insoluble in pure

      
      . DMF forms a reactive chloroiminium intermediate that attacks the carboxylic acid surface, solubilizing the reaction.
      
  • Attach a reflux condenser topped with a drying tube (or

    
     line) to trap HCl/SO2 fumes.
    
  • Reflux the mixture at 80°C (oil bath).

  • Self-Validating Endpoint: The reaction is complete when the white suspension turns into a clear, transparent yellow solution . This typically takes 1–3 hours. If solids remain after 3 hours, add another drop of DMF.

Step 2: Evaporation

  • Cool the mixture to room temperature.

  • Remove excess

    
     under reduced pressure (rotary evaporator) to yield the yellow solid acid chloride.
    
    • Caution: Use a liquid nitrogen trap or a base trap (NaOH) for the vacuum pump to neutralize acidic vapors.

Step 3: Esterification (Methanolysis)

  • Cool the flask containing the solid acid chloride in an ice bath (0°C).

  • Slowly add 20 mL of anhydrous Methanol .

    • Exothermic: The reaction is vigorous.

      
       gas is released.[2]
      
  • Allow the mixture to warm to room temperature and reflux for 30 minutes to ensure completion.

  • Cool the mixture. The product (dimethyl ester) typically precipitates as a white crystalline solid upon cooling.

Step 4: Isolation

  • Remove solvent via rotary evaporation (or filter the precipitate directly if yield is high).

  • Workup: Resuspend the solid in saturated

    
     solution (50 mL) to neutralize residual acid/HCl.
    
  • Filter the white solid and wash with copious water.

  • Dry in an oven at 60°C.

3.3 Visual Workflow (Method A)

EsterificationWorkflow Start H2BPDC (Solid) Insoluble Acid Activation Reflux with SOCl2 + DMF (cat) (Formation of Acid Chloride) Start->Activation Check Visual Check: Is Solution Clear? Activation->Check Check->Activation No (Solids remain) Evap Evaporate Excess SOCl2 Check->Evap Yes (Clear Yellow) Quench Add Methanol (0°C) (Nucleophilic Substitution) Evap->Quench Product Dimethyl 4,4'-biphenyldicarboxylate (Precipitate) Quench->Product

Caption: Figure 1. Step-by-step workflow for the Thionyl Chloride activation route. The "Clear Solution" checkpoint is the critical self-validating step.

Secondary Protocol: Direct Fischer Esterification

Context: Use this method only if thionyl chloride is unavailable or if strict "green chemistry" constraints prohibit halogenated reagents.

  • Suspension: Suspend 1.0 g H2BPDC in 30 mL Methanol.

  • Catalyst: Add 1.0 mL concentrated Sulfuric Acid (

    
    ).
    
  • Reflux: Heat to reflux (65°C) for 48 hours .

    • Note: The reaction will remain heterogeneous for a long time.

  • Workup:

    • Cool to room temperature.[3]

    • Pour mixture into 100 mL ice water.

    • Filter the solids.

    • Purification (Critical): The solid is a mixture of Product and Unreacted Starting Material. Wash the solid with hot saturated

      
       . The unreacted acid will dissolve (forming the salt), while the ester remains on the filter paper.
      
Analytical Validation (QC)

To confirm the success of the reaction, compare the product against the starting material using


-NMR.
FeatureStarting Material (Acid)Product (Dimethyl Ester)Interpretation
Solubility (NMR) DMSO-

(Required)

(Soluble)
Ester is soluble in chloroform; Acid is not.
-COOH Proton

13.0 ppm (Broad Singlet)
Absent Disappearance confirms loss of acid group.
-OCH3 Proton Absent

3.94 ppm (Singlet)
Appearance of methyl ester peak (Integration: 6H).
Aromatic Region

7.8 – 8.1 ppm

7.6 – 8.1 ppm
Slight shift in aromatic protons due to ester electronic effects.

Expected Yield:

  • Method A: 90–98%

  • Method B: 60–75%

Safety & Hazards
  • Thionyl Chloride (

    
    ):  Highly toxic. Reacts violently with water to release HCl and 
    
    
    
    . Must be handled in a fume hood.
  • H2BPDC: Irritant. Avoid inhalation of dust.

  • Methanol: Flammable and toxic.

References
  • National Center for Biotechnology Information (PubChem). (2023). PubChem Compound Summary for CID 13099, Dimethyl 4,4'-biphenyldicarboxylate. Retrieved from [Link]

  • Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society.[4] (Contextual reference for the use of H2BPDC linkers and their derivatives).

  • Greenberg, J. A., & Sammakia, T. (2017).[3] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry. (Mechanistic reference for acid chloride formation). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of Polymers with 4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid

Introduction: Unlocking Novel Functionalities in Polymers The strategic modification of polymer backbones with functional small molecules is a cornerstone of modern materials science and drug development. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Functionalities in Polymers

The strategic modification of polymer backbones with functional small molecules is a cornerstone of modern materials science and drug development. This guide provides a comprehensive overview of the principles and detailed protocols for the functionalization of polymers with 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. This particular biphenyl carboxylic acid derivative offers a unique combination of a rigid, aromatic core and a terminal carboxylic acid, making it an excellent candidate for imparting desirable physicochemical properties to a range of polymers.

The introduction of this moiety can significantly influence polymer characteristics, including thermal stability, liquid crystalline behavior, and biocompatibility. For researchers in drug development, polymers functionalized with this molecule can serve as advanced drug delivery platforms, offering opportunities for controlled release and targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their polymer modification strategies.

Core Concepts: The Chemistry of Polymer Modification

The functionalization of polymers with 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid primarily involves the formation of an ester or an amide linkage between the polymer and the small molecule. The choice of reaction chemistry is dictated by the functional groups present on the polymer backbone.

  • For polymers containing hydroxyl (-OH) groups , such as poly(vinyl alcohol) (PVA), poly(2-hydroxyethyl methacrylate) (PHEMA), and polyethylene glycol (PEG), esterification reactions are the methods of choice.

  • For polymers bearing amine (-NH₂) groups , like chitosan or poly(allylamine), amide bond formation is the preferred route.

Several reliable and well-established coupling chemistries can be employed for these transformations. This guide will focus on two of the most robust and widely used methods: the Steglich esterification for hydroxyl-containing polymers and carbodiimide-mediated amide coupling for amine-containing polymers. A discussion of the Mitsunobu reaction is also included as a powerful alternative for esterification.

Diagram of Polymer Functionalization Pathways

Caption: Overview of chemical pathways for polymer functionalization.

Synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid

A reliable synthesis of the functionalizing agent is paramount. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction, followed by functional group manipulations.

Proposed Synthetic Route

A plausible and efficient route begins with the Suzuki-Miyaura coupling of 4-bromobenzoic acid and (4-(isopropoxycarbonyl)phenyl)boronic acid. The resulting biphenyl derivative is the target molecule. An alternative approach involves the synthesis of 4'-cyanobiphenyl-4-carboxylic acid followed by hydrolysis of the nitrile and esterification of the resulting carboxylic acid.

Illustrative Synthetic Workflow

Synthesis_Workflow cluster_0 Suzuki-Miyaura Coupling cluster_1 Product A 4-Bromobenzoic acid Reaction1 Coupling Reaction A->Reaction1 B (4-(Isopropoxycarbonyl)phenyl)boronic acid B->Reaction1 Catalyst Pd Catalyst Base Catalyst->Reaction1 C 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid Reaction1->C

Caption: Suzuki-Miyaura coupling for synthesis.

Part 1: Functionalization of Hydroxyl-Containing Polymers

Polymers rich in hydroxyl groups are excellent substrates for modification via esterification.

Protocol 1: Steglich Esterification of Poly(vinyl alcohol) (PVA)

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[1]

Rationale: This method is advantageous as it proceeds under mild conditions, which helps to prevent degradation of the polymer backbone. The use of N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid.[2] This intermediate is then susceptible to nucleophilic attack by the hydroxyl groups of the polymer. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that accelerates the reaction.[3]

Materials:

  • Poly(vinyl alcohol) (PVA), Mowiol® 4-88 or equivalent

  • 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Dialysis tubing (MWCO appropriate for the PVA)

Procedure:

  • Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PVA in anhydrous DMF. The concentration will depend on the molecular weight of the PVA; a good starting point is 5-10% (w/v). Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the PVA is completely dissolved, then cool to room temperature.

  • Reagent Preparation: In a separate flask, dissolve 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (1.5-2.0 equivalents per hydroxyl group on the PVA to be functionalized) and DMAP (0.1-0.2 equivalents) in anhydrous DCM.

  • Activation: Cool the solution from step 2 to 0 °C in an ice bath. Slowly add DCC or EDC (1.5-2.0 equivalents) to this solution with stirring. Let the activation proceed for 30 minutes at 0 °C.

  • Coupling Reaction: Add the activated carboxylic acid solution dropwise to the PVA solution from step 1 at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots, precipitating the polymer, and analyzing by FTIR for the appearance of the ester carbonyl peak.

  • Work-up and Purification:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

    • Precipitate the functionalized polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.

    • Collect the polymer by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of DMF or another suitable solvent and re-precipitate into diethyl ether. Repeat this process 2-3 times to remove unreacted starting materials.

    • For more rigorous purification, dissolve the polymer in water or a suitable solvent and dialyze against deionized water for 48-72 hours, changing the water frequently.

  • Drying: Lyophilize or dry the purified polymer under vacuum to a constant weight.

Quantitative Data Summary:

ParameterRecommended Range
PVA Concentration5-10% (w/v) in DMF
Molar Ratio (Acid:OH)1.5:1 to 2:1
Molar Ratio (DCC/EDC:Acid)1:1
Molar Ratio (DMAP:Acid)0.1:1 to 0.2:1
Reaction Time24-48 hours
Reaction TemperatureRoom Temperature
Protocol 2: Mitsunobu Reaction for Polyethylene Glycol (PEG) Functionalization

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[4]

Rationale: This reaction is particularly useful for esterifying alcohols under neutral conditions, which is beneficial for sensitive polymer substrates. It proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4]

Materials:

  • Polyethylene glycol (PEG), various molecular weights

  • 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

Procedure:

  • Reagent Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve PEG, 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (1.5 equivalents per hydroxyl group), and PPh₃ (1.5 equivalents) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 equivalents) dropwise with vigorous stirring. A color change and/or the formation of a precipitate may be observed.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the functionalized PEG by adding the concentrated solution to a large excess of cold diethyl ether.

    • The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, are often soluble in diethyl ether, facilitating purification.

    • Collect the polymer precipitate by filtration and wash thoroughly with cold diethyl ether.

    • Repeat the dissolution in a minimal amount of THF and precipitation in diethyl ether to ensure high purity.

  • Drying: Dry the purified polymer under vacuum.

Part 2: Functionalization of Amine-Containing Polymers

Protocol 3: Amide Coupling of Chitosan

Chitosan, a biocompatible and biodegradable polysaccharide, possesses primary amine groups that are readily available for functionalization via amide bond formation.

Rationale: EDC/NHS chemistry is a widely used and effective method for forming amide bonds between carboxylic acids and primary amines.[5] EDC activates the carboxylic acid to form the O-acylisourea intermediate, which can then be stabilized by N-hydroxysuccinimide (NHS) to form a more stable NHS-ester. This activated ester reacts efficiently with the primary amine groups of chitosan to form a stable amide bond.

Materials:

  • Chitosan (low or medium molecular weight, degree of deacetylation > 85%)

  • 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 1% (v/v) Acetic acid solution

  • Methanol

  • Acetone

  • Dialysis tubing (MWCO appropriate for the chitosan)

Procedure:

  • Chitosan Dissolution: Prepare a 1% (w/v) solution of chitosan in 1% aqueous acetic acid. Stir until the chitosan is fully dissolved.

  • Activation of Carboxylic Acid: In a separate container, dissolve 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid in a suitable solvent such as a mixture of water and methanol. Add EDC (1.5 equivalents relative to the carboxylic acid) and NHS (1.5 equivalents) and stir at room temperature for 1-2 hours to form the activated NHS-ester.

  • Coupling Reaction: Slowly add the activated acid solution to the chitosan solution with vigorous stirring. Adjust the pH of the reaction mixture to 5.0-6.0 if necessary.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 24 hours.

  • Work-up and Purification:

    • Precipitate the functionalized chitosan by raising the pH of the solution to ~9-10 with a dilute sodium hydroxide solution.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate extensively with deionized water, followed by methanol and then acetone to remove unreacted reagents and byproducts.

    • For further purification, redissolve the polymer in dilute acetic acid and dialyze against deionized water for 48-72 hours.

  • Drying: Lyophilize the purified polymer to obtain a fluffy solid.

Part 3: Characterization of Functionalized Polymers

Thorough characterization is essential to confirm successful functionalization and to determine the degree of substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the structure of the functionalized polymer.

  • ¹H NMR: The appearance of new aromatic proton signals from the biphenyl moiety in the region of 7.5-8.5 ppm confirms the presence of the functional group. The characteristic signals of the isopropyl group (a septet around 5.2 ppm and a doublet around 1.4 ppm) should also be visible. The degree of substitution can often be calculated by comparing the integration of the polymer backbone protons to the integration of the aromatic or isopropyl protons of the attached molecule.

  • ¹³C NMR: The appearance of new carbonyl and aromatic carbon signals will further confirm the functionalization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a quick and effective method to verify the functionalization.

  • Esterification: Look for the appearance of a new strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹ characteristic of the newly formed ester linkage.

  • Amide Coupling: The formation of an amide bond will be indicated by the appearance of the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, typically around 1650 cm⁻¹ and 1550 cm⁻¹, respectively.

Thermogravimetric Analysis (TGA)

TGA can be used to assess the thermal stability of the functionalized polymer. The incorporation of the rigid aromatic biphenyl moiety is expected to increase the thermal decomposition temperature of the polymer.

Applications of Functionalized Polymers

The unique properties imparted by 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid open up a range of potential applications.

  • Liquid Crystalline Polymers: The rigid biphenyl core is a well-known mesogen. Polymers functionalized with this moiety may exhibit liquid crystalline properties, which are of interest for applications in optical devices and high-strength materials.[6][7]

  • Drug Delivery: The aromatic structure can engage in π-π stacking interactions with aromatic drug molecules, facilitating drug loading. The ester linkage can be designed to be hydrolytically or enzymatically cleavable, allowing for controlled drug release.[8] Biphenyl-containing polymers have been explored for their potential in targeted drug delivery.[9]

  • Biomaterials: The modification of biocompatible polymers like chitosan and PEG can alter their surface properties, potentially influencing cell adhesion and protein adsorption, which is critical for tissue engineering and medical implant applications.

Conclusion

The functionalization of polymers with 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid provides a versatile platform for creating new materials with tailored properties. The detailed protocols provided in this guide, based on robust and well-understood chemical reactions, offer a solid foundation for researchers to explore the potential of these modified polymers in a variety of scientific and technological fields. Careful execution of these protocols and thorough characterization of the resulting materials are key to successful innovation.

References

  • PrepChem. Synthesis of 4-isopropoxycarbonylphenyl isocyanate. Available from: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
  • Jain, N. F., & Masse, C. E. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols as the.
  • (2022). Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators.
  • (2022). Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates.
  • (2022). Functionalization and Chemical Modification of 2-Hydroxyethyl Methacrylate with Carboxylic Acid.
  • Sommerfeld, N. S. (2015). Amide bond formation with Chitosan-NH2?.
  • (2018).
  • (2022). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. PMC.
  • (n.d.). Mitsunobu reaction. Organic Synthesis.
  • (1998). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.
  • (n.d.). ²H-NMR and ¹³C-NMR study of the hydration behavior of poly(2-methoxyethyl acrylate), poly(2-hydroxyethyl methacrylate) and poly(tetrahydrofurfuryl acrylate)
  • (2015). Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization.
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  • (n.d.).
  • (2018). Side-chain Liquid Crystal Polymers (SCLCP)
  • (2022). Synthesis and Evaluation of Polymer-Drug Conjugates as Potential Antioxidants and Cholinesterase Inhibitors for Neurodegenerative Diseases.
  • (2020). A kind of preparation method of (4-isopropoxy-2-methyl) phenyl isopropyl ketone.
  • (2022). Thermal properties and TGA–FTIR studies of polyacrylic and polymethacrylic acid doped with metal clusters.
  • (2022). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • (2018). Side-chain Liquid Crystal Polymers (SCLCP)
  • (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
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  • (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
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  • (n.d.). Thermogravimetric Analysis - TGA–FTIR.
  • (n.d.). Mitsunobu Reaction. TCI Chemicals.
  • (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • (n.d.). Liquid Crystalline Polymers. DTIC.
  • (2022). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. PMC.
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  • (n.d.). Reaction of carbodiimide (EDC) and NHS with chitosan free amines..
  • (n.d.). The 1H and 13C NMR Spectra for Poly methylmethacrylate before and after exposure. Academia.edu.
  • (n.d.). Metal–organic framework. Wikipedia.
  • (n.d.). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts.
  • (2017). Polymer characterisation technique : TGA - FTIR. Impact Solutions.
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  • (2022). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course.
  • (n.d.). Nuclear magnetic resonance ( 1 H NMR) spectrum of 2-hydroxyethyl....

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Method

Application Note: Quantitative Analysis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Abstract This comprehensive guide details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. De...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. Designed for researchers, quality control analysts, and drug development professionals, this document provides a foundational protocol alongside the scientific rationale for methodological choices. It further explores alternative analytical techniques and establishes a framework for method validation in accordance with ICH guidelines to ensure data integrity and reliability.

Introduction and Analyte Profile

4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is an aromatic carboxylic acid. Accurate quantification of such compounds is critical in various stages of pharmaceutical development, from purity assessment of active pharmaceutical ingredients (APIs) to concentration determination in final formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of aromatic carboxylic acids due to its high resolution, sensitivity, and applicability to non-volatile compounds.[1][2] This application note presents a primary method utilizing HPLC with UV detection, a widely accessible and reliable configuration.

1.1. Analyte Physicochemical Properties

Understanding the physicochemical properties of the analyte is paramount for effective analytical method development.

PropertyValue / InformationSource
IUPAC Name 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid-
Molecular Formula C₁₇H₁₆O₄-
Molecular Weight 284.31 g/mol Derived
Structure SMILES: CC(C)OC(=O)c1ccc(cc1)c2ccc(cc2)C(=O)O-
pKa (Acidic) ~2.8 - 4.2 (Predicted for benzoic acid moiety)[3]
Solubility Sparingly soluble in water; freely soluble in alcohols like methanol and ethanol.[4]
UV Chromophore Biphenyl carboxylic acid structure provides strong UV absorbance.-

Note: Some properties are estimated based on structurally similar compounds like 4-phenylbenzoic acid and benzoic acid derivatives.

Recommended Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
2.1. Rationale for Method Selection

RP-HPLC is the method of choice for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid for several key reasons:

  • Non-Volatility: The compound's low volatility makes it unsuitable for standard Gas Chromatography (GC) without derivatization.

  • Chromophore Presence: The conjugated aromatic system (biphenyl) absorbs UV light, allowing for sensitive detection with a standard Photodiode Array (PDA) or UV-Vis detector.

  • Polarity: The carboxylic acid group provides sufficient polarity for retention and separation on a non-polar stationary phase (like C18) using common polar mobile phases.

  • Ion Suppression: The retention of carboxylic acids on reversed-phase columns is highly dependent on pH.[2] By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form.[5][6] This "ion-suppression" technique promotes consistent retention, improves peak shape, and enhances separation from other components.

2.2. Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow from sample preparation to final data reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt SamplePrep Sample Preparation (Weighing, Dissolution) Sample->SamplePrep StdPrep Standard Preparation (Stock & Working) CalCurve Calibration Curve Generation StdPrep->CalCurve Filter Syringe Filtration (0.45 µm PTFE) SamplePrep->Filter HPLC HPLC-UV Injection Filter->HPLC Chrom Chromatographic Separation HPLC->Chrom Detect UV Detection Chrom->Detect Detect->CalCurve Quant Quantification of Unknowns CalCurve->Quant Report Final Report Quant->Report

Caption: HPLC-UV workflow for quantification.

2.3. Detailed Protocol

2.3.1. Instrumentation and Materials

  • HPLC system with gradient or isocratic pump, autosampler, column thermostat, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • pH meter.

  • Syringe filters (0.45 µm PTFE or similar).

  • HPLC vials.[7]

2.3.2. Reagents

  • 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid reference standard.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA), analytical grade.

2.3.3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Stationary Phase C18, 250 x 4.6 mm, 5 µmIndustry standard for robust separation of moderately non-polar compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidAcid modifier ensures ion suppression for sharp, symmetrical peaks.[2][5]
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidStrong organic solvent for elution. Acid is matched with Phase A.
Gradient 60% B to 90% B over 10 minEnsures elution of the analyte and cleaning of the column. (Can be optimized to an isocratic method for routine analysis).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes peak distortion from the sample solvent.[8]
Detection UV at 254 nmA common wavelength for aromatic compounds, providing a strong signal.[9] A PDA detector can be used to confirm peak purity.
Run Time 15 minutesAllows for analyte elution and column re-equilibration.

2.3.4. Preparation of Solutions

  • Scientist's Note: All solutions should be prepared in Class A volumetric glassware. The use of a diluent that is similar in composition to the initial mobile phase is recommended to ensure good peak shape.

  • Mobile Phase Preparation: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water (for Mobile Phase A) and 1 L of acetonitrile (for Mobile Phase B). Filter through a 0.45 µm membrane and degas before use.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Serially dilute the stock solution with the diluent to prepare a series of calibration standards. A suggested range is 5, 20, 50, 100, and 200 µg/mL.[10]

  • Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5][8]

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated.[11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13]

3.1. Validation Parameters
ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the signal is unequivocally from the analyte, free of interference from excipients, impurities, or degradation products.Peak purity analysis (using PDA detector) should pass. In spiked placebo samples, no co-eluting peaks should be observed at the analyte's retention time.
Linearity To verify a direct proportional relationship between concentration and detector response.Inject at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.[9]
Accuracy To measure the closeness of the experimental value to the true value.Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should be within 98.0% - 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze six replicate preparations at 100% concentration. RSD ≤ 2.0%.Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).[14]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).[14]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units). System suitability parameters should remain within acceptable limits.
Alternative and Complementary Analytical Techniques

While RP-HPLC-UV is the primary recommended method, other techniques may be suitable depending on the specific analytical need.

4.1. Method Selection Decision Tree

Method_Selection cluster_questions cluster_methods Start Start: Quantify Analyte q1 Need for structural confirmation or trace analysis? Start->q1 q2 Is analyte volatile or can be derivatized? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 High concentration screening only? q2->q3 No gcms GC-MS (with derivatization) q2->gcms Yes hplcuv Primary Method: RP-HPLC-UV q3->hplcuv No uvvis Direct UV-Vis Spectrophotometry q3->uvvis Yes

Caption: Decision tree for analytical method selection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity (trace analysis) or absolute confirmation of identity, coupling the HPLC system to a mass spectrometer is ideal. LC-MS can provide molecular weight information and structural fragments, offering superior specificity.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is less direct for this analyte. Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification) would be required to convert the analyte into a more volatile form suitable for GC analysis.

  • UV-Visible Spectrophotometry: For a rapid, simple, but less specific estimation of concentration in pure solutions, direct UV spectrophotometry can be used. A wavelength scan should be performed to determine the λmax (wavelength of maximum absorbance), and a calibration curve can be generated. This method is highly susceptible to interference from any other UV-absorbing compounds in the sample.

References
  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - 4-(2,4-Dihydroxyquinoline-3-carbonyl)benzoic acid Properties. Available at: [Link]

  • Matrix Fine Chemicals. 4-(PROPAN-2-YLOXY)BENZOIC ACID | CAS 13205-46-4. Available at: [Link]

  • PubChem. 4-(4-Fluorophenyl)benzoic acid. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. Available at: [Link]

  • Agilent Technologies. Analysis of Organic Acids in Aqueous Samples. Available at: [Link]

  • International Organisation of Vine and Wine (OIV). Organic Acids : HPLC (Type-IV). Available at: [Link]

  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers. Available at: [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Department of Agriculture (USDA). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • SciSpace. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Available at: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available at: [Link]

  • PubChem. 2-Fluoro-4-(propan-2-yl)benzoic acid. Available at: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • PubMed. Determination of Combined P-Hydroxy Benzoic Acid Preservatives in a Liquid Pharmaceutical Formulation by HPLC. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. Available at: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

Sources

Application

The Architectonics of Assembly: A Guide to 4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid in Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals In the intricate world of supramolecular chemistry, the design and synthesis of well-defined, functional architectures are paramount. The careful selection...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of supramolecular chemistry, the design and synthesis of well-defined, functional architectures are paramount. The careful selection of molecular building blocks, or tectons, dictates the structure and, consequently, the properties of the resulting supramolecular assembly. This guide focuses on a versatile yet underexplored tecton: 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid . Its unique combination of a rigid biphenyl core, a terminal carboxylic acid for primary hydrogen bonding or metal coordination, and an isopropyl ester for modulating solubility and secondary interactions makes it a compelling candidate for the construction of novel supramamolecular materials.

This document serves as a detailed application note and protocol guide for researchers venturing into the use of this compound. We will delve into the fundamental principles governing its assembly, provide detailed protocols for the synthesis of supramolecular structures, and offer insights into the causality behind experimental choices, thereby empowering researchers to rationally design and construct functional materials. While direct literature on this specific molecule is sparse, the principles and protocols outlined herein are derived from extensive studies on closely related benzoic acid and isophthalic acid derivatives, providing a robust starting point for investigation.

Core Principles: The Supramolecular Synthon Approach

4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a bifunctional linker. The carboxylic acid group is a primary recognition site, capable of forming strong, directional hydrogen bonds or coordinating to metal centers. The isopropyl ester group, while less reactive, can participate in weaker C-H···O interactions and influences the overall solubility and packing of the molecule.

Hydrogen-Bonded Assemblies

Carboxylic acids are powerful building blocks in supramolecular chemistry due to their ability to form robust hydrogen-bonded dimers.[1] This predictable interaction is a cornerstone of crystal engineering. For 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, the primary supramolecular synthon anticipated is the classic carboxylic acid dimer, which can then extend into one-dimensional chains or more complex two- and three-dimensional networks through other intermolecular forces.

The biphenyl core provides rigidity and length, enabling the formation of extended, linear structures. The presence of the ester group can introduce subtle steric and electronic effects that can be exploited to tune the final architecture.

Metal-Organic Frameworks (MOFs)

The carboxylate group readily coordinates to a wide variety of metal ions, making this molecule an excellent candidate for the construction of Metal-Organic Frameworks (MOFs).[1][2] MOFs are crystalline materials with porous structures, offering a vast range of applications in gas storage, separation, catalysis, and drug delivery.[2][3][4] The geometry and connectivity of the resulting MOF will be determined by the coordination preference of the metal ion and the disposition of the carboxylate groups on the organic linker.

Application Notes and Experimental Protocols

The following sections provide detailed protocols for the synthesis of supramolecular assemblies using 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. These protocols are based on well-established methods for analogous systems and should be considered as starting points for optimization.

Synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

A general synthetic route to this molecule involves the esterification of 4,4'-biphenyldicarboxylic acid.

Protocol 1: Synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Reagents & Materials Equipment
4,4'-Biphenyldicarboxylic acidRound-bottom flasks
Thionyl chloride (SOCl₂)Reflux condenser
IsopropanolMagnetic stirrer with heating
Pyridine (catalytic amount)Rotary evaporator
Dichloromethane (DCM)Filtration apparatus
Sodium bicarbonate (sat. aq. solution)Standard glassware
Anhydrous magnesium sulfate
Hydrochloric acid (1 M)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 4,4'-biphenyldicarboxylic acid in an excess of thionyl chloride. Add a catalytic amount of pyridine. Reflux the mixture for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Solvent Removal: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Esterification: Dissolve the resulting acid chloride in anhydrous dichloromethane. In a separate flask, prepare a solution of isopropanol (1.1 equivalents) in dichloromethane. Cool the acid chloride solution to 0 °C in an ice bath and add the isopropanol solution dropwise with stirring.

  • Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it successively with 1 M HCl and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired monoester.

Causality of Experimental Choices:

  • Thionyl Chloride: Used to convert the carboxylic acids to the more reactive acid chlorides, facilitating the subsequent esterification.

  • Pyridine: Acts as a catalyst for the acid chloride formation.

  • Controlled Addition at 0 °C: The esterification reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and minimize side reactions, such as the formation of the diester.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining acid, the HCl wash removes any remaining pyridine, and the brine wash removes residual water-soluble impurities.

Protocol 2: Formation of a Hydrogen-Bonded Supramolecular Network

This protocol describes a general method for obtaining single crystals of a hydrogen-bonded assembly suitable for X-ray diffraction analysis.

Reagents & Materials Equipment
4-(4-propan-2-yloxycarbonylphenyl)benzoic acidSmall vials or test tubes
High-purity solvents (e.g., ethanol, methanol, acetone, DMF, DMSO)Heating block or oil bath
Microscope

Procedure:

  • Solvent Screening: In small vials, dissolve a few milligrams of the compound in a range of solvents with varying polarities.

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Vapor Diffusion: In a small vial containing a concentrated solution of the compound, carefully layer a less-soluble "anti-solvent". Seal the vial and allow the anti-solvent to slowly diffuse into the solution.

  • Thermal Gradient: Create a slight temperature gradient across a sealed container with the solution, encouraging crystallization at the cooler end.

  • Crystal Observation: Periodically inspect the vials under a microscope for the formation of single crystals.

Causality of Experimental Choices:

  • Solvent Choice: The choice of solvent is critical. The ideal solvent will dissolve the compound at a higher temperature and allow for slow crystallization upon cooling or evaporation. The polarity of the solvent can influence the hydrogen bonding patterns.

  • Slow Crystallization: Slow crystal growth is essential for obtaining high-quality, single crystals suitable for X-ray diffraction. Rapid precipitation usually leads to amorphous powders or microcrystalline material.

Visualization of a Potential Hydrogen-Bonded Network:

G cluster_0 Molecule A cluster_1 Molecule B A_COOH COOH A_Core Biphenyl A_COOH->A_Core B_COOH COOH A_COOH->B_COOH H-Bond Dimer A_Ester COOiPr A_Core->A_Ester B_Core Biphenyl B_COOH->B_Core B_Ester COOiPr B_Core->B_Ester

Caption: Dimerization via hydrogen bonding.

Protocol 3: Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a general solvothermal method for the synthesis of a MOF using 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid as the organic linker.

Reagents & Materials Equipment
4-(4-propan-2-yloxycarbonylphenyl)benzoic acidTeflon-lined stainless steel autoclave
Metal salt (e.g., Zinc nitrate, Copper nitrate)Programmable oven
N,N-Dimethylformamide (DMF)Centrifuge
Ethanol

Procedure:

  • Reactant Mixture: In a Teflon liner for an autoclave, dissolve the organic linker and the metal salt in DMF. A typical molar ratio of linker to metal is 1:1, but this may need to be optimized.

  • Sealing and Heating: Seal the Teflon liner inside the stainless steel autoclave. Place the autoclave in a programmable oven and heat to a specific temperature (typically between 80-150 °C) for a set period (typically 24-72 hours).

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline product can be isolated by centrifugation or filtration.

  • Washing and Activation: Wash the isolated solid with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores. The MOF can then be "activated" by heating under vacuum to remove the solvent completely.

Causality of Experimental Choices:

  • Solvothermal Synthesis: This method uses a solvent at a temperature above its boiling point in a sealed container, which increases the solubility of the reactants and facilitates the formation of crystalline products.

  • DMF: A common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

  • Metal Salt: The choice of metal salt (and its counter-ion) will influence the final structure of the MOF. Nitrates are often used as they are generally soluble and the nitrate anion is a poor coordinator.

  • Activation: This is a crucial step to ensure the porosity of the MOF by removing guest solvent molecules from the pores.

Visualization of MOF Formation:

MOF_Formation cluster_reactants Reactants Linker Organic Linker (Dicarboxylic Acid) Assembly Self-Assembly (Solvothermal) Linker->Assembly Metal Metal Ion Metal->Assembly MOF Metal-Organic Framework (Porous Crystal) Assembly->MOF

Caption: Schematic of MOF self-assembly.

Data Presentation and Characterization

The successful synthesis of supramolecular assemblies requires thorough characterization.

Technique Information Obtained
Single-Crystal X-ray Diffraction (SCXRD) The definitive method for determining the three-dimensional structure of crystalline materials, providing information on bond lengths, bond angles, and intermolecular interactions.
Powder X-ray Diffraction (PXRD) Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups present in the molecule and can be used to confirm the deprotonation of the carboxylic acid upon coordination to a metal center.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the material and can be used to identify the loss of solvent molecules during activation.
Gas Adsorption Analysis For porous materials like MOFs, this technique is used to determine the surface area and pore size distribution.

Conclusion

4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a promising building block for the construction of a diverse range of supramolecular architectures. Its bifunctional nature allows for the formation of both hydrogen-bonded networks and metal-organic frameworks. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in the design of new functional materials. The key to success lies in a systematic approach to synthesis and crystallization, coupled with thorough characterization to elucidate the resulting supramolecular structures. By understanding the underlying principles of self-assembly, researchers can harness the potential of this versatile tecton to create novel materials with tailored properties for a variety of applications.

References

  • Hartung, T., et al. (1997). Acta Crystallographica Section C: Crystal Structure Communications, C53, 117-119. (No direct URL available in the provided search results)
  • Ivasenko, O., & Perepichka, D. F. (2011). Mastering fundamentals of supramolecular design with carboxylic acids. Common lessons from X-ray crystallography and scanning tunneling microscopy. Chemical Society Reviews, 40(1), 191-210. [Link]

  • Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]

  • Batten, S. R., et al. (2013). Crystalline metal-organic frameworks (MOFs): synthesis, structure and function. CrystEngComm, 15(10), 1776-1795. [Link]

  • Gong, Y., et al. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14(50), 37895-37901. [Link]

  • Li, J.-R., et al. (2012). Metal-organic frameworks for separations. Chemical Society Reviews, 41(5), 2323-2357. (No direct URL available in the provided search results, but this is a highly cited review in the field).
  • Ivasenko, O., & Perepichka, D. F. (2011). Mastering fundamentals of supramolecular design with carboxylic acids. Common lessons from X-ray crystallography and scanning tunneling microscopy. Chemical Society Reviews, 40(1), 191-210. [Link]

  • Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. (No direct URL available in the provided search results, but this is a landmark paper in MOF chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Welcome to the technical support center for the purification of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. Drawing upon established principles of organic chemistry and extensive field experience, this document provides practical, in-depth troubleshooting advice and detailed experimental protocols.

Understanding the Purification Challenges

4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a biphenyl carboxylic acid derivative. Its purification is often complicated by the presence of structurally similar impurities, which can arise from the synthetic route employed. A common and efficient method for the synthesis of such biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction, while powerful, can introduce specific impurities that require targeted purification strategies.

The primary purification challenges typically revolve around the removal of:

  • Unreacted Starting Materials: These can include the boronic acid and the aryl halide precursors.

  • Homocoupled Byproducts: Self-coupling of the boronic acid or the aryl halide can lead to symmetrical biphenyl impurities.

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction must be thoroughly removed, especially for pharmaceutical applications.

  • Other Reaction Byproducts: Depending on the specific reaction conditions, other side products may also be present.

This guide will address these challenges through a series of frequently asked questions, providing both the "how" and the "why" behind each purification step.

Troubleshooting Guides and FAQs

FAQ 1: My crude product is a complex mixture. How do I approach the initial purification?

Answer:

When faced with a complex mixture, a multi-step purification strategy is often the most effective approach. The initial step should aim to remove the bulk of the impurities, followed by a final polishing step to achieve high purity.

Initial Purification: Acid-Base Extraction

The carboxylic acid functionality of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid provides an excellent handle for an initial purification step using acid-base extraction. This technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solutions at various pH levels.

Underlying Principle: The target molecule, being a carboxylic acid, is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities, such as homocoupled byproducts without a carboxylic acid group, will remain in the organic phase.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction with Weak Base: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral impurities and can be set aside.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3), which will cause the purified 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any remaining salts, and dry thoroughly.

FAQ 2: After acid-base extraction, I still see impurities in my product. What is the next step?

Answer:

While acid-base extraction is effective for removing neutral impurities, it may not separate the target molecule from other acidic compounds, such as unreacted boronic acid starting material. For this, recrystallization is a powerful technique.

Final Purification: Recrystallization

Recrystallization is a purification technique for solid compounds that relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.

Underlying Principle: An ideal recrystallization solvent will dissolve the target compound well at elevated temperatures but poorly at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

Selecting the Right Solvent:

The choice of solvent is critical for successful recrystallization. For biphenyl carboxylic acids, a range of solvents can be effective. The ideal solvent or solvent system should be determined experimentally.

Solvent/Solvent SystemRationale
Ethanol/Water The target molecule is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned to achieve optimal crystallization.
Acetone/Hexane Acetone is a good solvent for many organic compounds, while hexane is a poor solvent. This combination can induce crystallization upon addition of hexane.
Toluene Aromatic solvents can be effective for recrystallizing aromatic compounds.

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In a flask, add the crude 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid and a small amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Crystallization: Once the solution has cooled, you can further induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

FAQ 3: Recrystallization is not giving me the desired purity. How can I remove very similar impurities?

Answer:

When dealing with impurities that have very similar solubility profiles to the target compound, column chromatography is the preferred method for achieving high purity.

High-Purity Purification: Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Underlying Principle: The components of the mixture are passed through a column packed with a stationary phase. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, leading to separation. For silica gel chromatography, more polar compounds will adhere more strongly to the polar silica gel.

Choosing the Eluent System:

The choice of eluent is critical for good separation. A typical starting point for a biphenyl carboxylic acid on silica gel would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to elute compounds of increasing polarity.

Eluent System (Hexane/Ethyl Acetate)Rationale
9:1 to 7:3 A good starting range for eluting the less polar homocoupled byproducts and the target molecule.
Addition of Acetic Acid (e.g., 1%) Adding a small amount of acetic acid to the eluent can improve the peak shape of carboxylic acids by preventing tailing on the silica gel.

Step-by-Step Protocol for Column Chromatography:

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity. Collect fractions as the solvent runs through the column.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

Visualization of the Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

Purification_Workflow Start Crude Product (from Suzuki Coupling) Initial_Assessment Initial Purity Assessment (e.g., by TLC or LC-MS) Start->Initial_Assessment Decision1 Significant Non-Acidic Impurities Present? Initial_Assessment->Decision1 Acid_Base Acid-Base Extraction Decision1->Acid_Base Yes Recrystallization Recrystallization Decision1->Recrystallization No Decision2 Desired Purity Achieved? Acid_Base->Decision2 Decision2->Recrystallization No Final_Product Pure Product Decision2->Final_Product Yes Decision3 Desired Purity Achieved? Recrystallization->Decision3 Chromatography Column Chromatography Decision3->Chromatography No Decision3->Final_Product Yes Chromatography->Final_Product

Caption: Decision workflow for purification strategy.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

Optimization

Technical Support Center: Synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Current Status: Operational Ticket ID: #BPDC-MONO-ISO-001 Subject: Yield Optimization & Troubleshooting for Mono-Isopropyl Ester of 4,4'-Biphenyldicarboxylic Acid Executive Summary: The "Symmetry Breaking" Challenge You...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #BPDC-MONO-ISO-001 Subject: Yield Optimization & Troubleshooting for Mono-Isopropyl Ester of 4,4'-Biphenyldicarboxylic Acid

Executive Summary: The "Symmetry Breaking" Challenge

You are attempting to desymmetrize 4,4'-biphenyldicarboxylic acid (BPDC) . The target molecule, 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid , is the mono-isopropyl ester of BPDC.

The Core Problem: BPDC is a symmetrical dicarboxylic acid with extremely poor solubility in most organic solvents. Standard esterification often fails due to:

  • Solubility Lock: The starting material acts as "brick dust," preventing efficient reaction kinetics.

  • Statistical Trap: Once the first ester forms, the molecule becomes soluble, accelerating the second reaction, leading to the unwanted diester rather than the desired monoester.

This guide provides two validated protocols to bypass these issues: the "Solubility Switch" Workup (Cost-Effective) and the Convergent Suzuki Coupling (High-Purity) .

Validated Protocols

Protocol A: Statistical Esterification with "Solubility Switch" Purification

Best for: Large scale, low cost, when starting from BPDC.

The Logic: Do not aim for 100% conversion. Aim for maximum solubility differentiation. We exploit the fact that the Diacid is insoluble in DCM, the Diester is neutral, and the Monoester is acidic.

Reagents:

  • 4,4'-Biphenyldicarboxylic acid (BPDC)[1][2]

  • Isopropanol (Excess, acts as solvent)

  • Thionyl Chloride (

    
    ) or 
    
    
    
    (Catalyst)

Workflow:

  • Activation: Suspend BPDC in excess Isopropanol. Add

    
     (5 mol%) or generate the acid chloride in situ using 
    
    
    
    (1.1 eq) followed by Isopropanol addition.
    • Critical Step: Reflux until the suspension thins but before it becomes completely clear. If it is crystal clear, you likely have mostly diester.

  • Evaporation: Remove Isopropanol completely under reduced pressure.

  • The "Solubility Switch" (Self-Validating Step):

    • Resuspend the crude solid in Dichloromethane (DCM) .

    • Filter: The unreacted BPDC (Diacid) will remain solid. Filter it off. (Recycle this).

    • Filtrate: Now contains Monoester + Diester .

  • Chemical Sorting:

    • Wash the DCM filtrate with 10% aqueous

      
       .
      
    • Organic Layer: Contains Diester (Discard or hydrolyze back to start).

    • Aqueous Layer: Contains Monoester (as the sodium salt).

  • Isolation: Acidify the aqueous layer with HCl (pH 2). The Monoester will precipitate as a pure white solid. Filter and dry.[3]

Protocol B: Convergent Suzuki Coupling

Best for: High purity requirements, drug discovery, avoiding statistical mixtures.

The Logic: Instead of breaking a symmetrical molecule, build the asymmetry from two different halves.

Reaction:



Conditions:

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2 eq)
    
  • Solvent: Dioxane : Water (4:1)

  • Temp: 90°C, 12 hours.

Diagnostic Visualization

Figure 1: The Separation Logic (Graphviz)

This flowchart illustrates the "Solubility Switch" logic essential for Protocol A.

G Start Crude Reaction Mixture (Diacid, Monoester, Diester) Step1 Evaporate iPrOH Add Dichloromethane (DCM) Start->Step1 Filter Filtration Step1->Filter Solid Solid Residue: Unreacted Diacid (Recycle) Filter->Solid Insoluble Filtrate DCM Filtrate: Monoester + Diester Filter->Filtrate Soluble Extract Extract with 10% aq. Na2CO3 Filtrate->Extract OrgLayer DCM Layer: Diester (Neutral) (Discard/Recycle) Extract->OrgLayer Organic Phase AqLayer Aqueous Layer: Monoester Salt (Soluble) Extract->AqLayer Aqueous Phase Acidify Acidify with HCl AqLayer->Acidify Product Precipitate: PURE MONOESTER Acidify->Product

Caption: Workflow for isolating the mono-ester from a statistical mixture using solubility differences and acid-base extraction.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting 80% Diester and only 10% Monoester."
  • Diagnosis: You are driving the reaction too far. Once the monoester forms, it is more soluble than the starting material, making it more reactive toward the second esterification.

  • Fix:

    • Stop Early: Monitor by TLC. Stop the reaction when significant starting material (Diacid) is still visible.

    • Dilution: Increase the volume of Isopropanol. High dilution favors mono-substitution.

    • Switch to Protocol B: If you cannot control the kinetics, use the Suzuki coupling method.

Issue 2: "The starting material (BPDC) won't dissolve."
  • Diagnosis: BPDC has extremely high lattice energy.

  • Fix: Do not wait for it to dissolve before adding the catalyst.

    • Use Thionyl Chloride (

      
      ):  Reflux BPDC in neat 
      
      
      
      first to make the Diacid Chloride . This is soluble in organic solvents. Evaporate the excess
      
      
      , dissolve the residue in dry DCM, and add exactly 1.0 equivalent of Isopropanol and Pyridine. This limits the reaction stoichiometrically.
Issue 3: "My product is contaminated with Diacid."
  • Diagnosis: Your filtration step (Step 3 in Protocol A) was inefficient, or you acidified the final step too fast, trapping occluded diacid.

  • Fix:

    • Ensure the DCM volume is sufficient to keep all Monoester in solution during the first filtration.

    • Reprocess: Dissolve the impure product in DCM, filter again, and repeat the basic extraction.

Data & Comparison

FeatureProtocol A: Statistical EsterificationProtocol B: Suzuki Coupling
Yield (Isolated) 30-45% (per pass)75-90%
Purity >98% (after extraction)>99%
Cost Low (Commodity chemicals)High (Pd catalyst, Boronic acid)
Scalability High (Kg scale)Moderate (Catalyst cost)
Key Risk Separation of DiesterCatalyst removal (Pd scavenging)

References

  • Selective Monoesterification Strategies

    • Title: Selective monoesterification of symmetrical dicarboxylic acids.[4]

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1999.
    • Mechanism:[1][5][6][7] Discusses the kinetics of diacid vs monoester reactivity.

  • Suzuki Coupling for Biaryls

    • Title: Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling.
    • Source:Organic Syntheses, 1998, Vol. 75, p. 53.
    • Relevance: Provides the foundational conditions for coupling phenylboronic acids with benzo
    • [8]

  • MOF Linker Synthesis (Contextual Grounding)

    • Title: Synthesis and Characterization of UiO-67 deriv
    • Source:Inorganic Chemistry, 2008 (Cavka et al.).
    • Relevance: Describes the handling of BPDC deriv

Sources

Troubleshooting

Technical Support Center: Optimization of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid Synthesis

Ticket Subject: Synthetic Route Optimization & Troubleshooting for Biphenyl Acid-Ester Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Guide Generated Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Synthetic Route Optimization & Troubleshooting for Biphenyl Acid-Ester Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Guide Generated

Executive Summary & Strategic Route Selection

The target molecule, 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid , represents a non-symmetric biphenyl core featuring two distinct functionalities: a carboxylic acid and an isopropyl ester.

The Core Challenge: Chemoselectivity

The primary difficulty in synthesizing this molecule is differentiation .

  • Hydrolysis Risk: The isopropyl ester is sterically hindered but susceptible to hydrolysis under the basic aqueous conditions required for many cross-coupling reactions.

  • Symmetry Breaking: Attempting to mono-esterify the symmetric biphenyl-4,4'-dicarboxylic acid often leads to a statistical mixture (25% diacid, 50% mono-ester, 25% diester), requiring tedious chromatographic separation.

Recommended Strategy: The Convergent Suzuki-Miyaura Coupling

To maximize yield and purity, we recommend a convergent synthesis via Suzuki-Miyaura cross-coupling. This method installs the ester before the coupling, eliminating the need to desymmetrize the final biphenyl core.

The "Golden Route" Protocol:

  • Nucleophile: 4-Carboxyphenylboronic acid (or its Pinacol ester).

  • Electrophile: Isopropyl 4-bromobenzoate.

  • Catalyst System: Pd(dppf)Cl₂ · DCM (Robust, oxygen-tolerant).

  • Base/Solvent: K₃PO₄ (3.0 equiv) in 1,4-Dioxane/Water (4:1).

Interactive Synthesis Workflow

The following diagram outlines the recommended synthetic pathway and the critical decision points for purification.

SynthesisWorkflow Start Start: Reactant Preparation PartnerA Partner A: 4-Carboxyphenylboronic Acid (Hydrophilic) Start->PartnerA PartnerB Partner B: Isopropyl 4-bromobenzoate (Lipophilic) Start->PartnerB Coupling Suzuki Coupling Pd(dppf)Cl2, K3PO4 Dioxane/H2O (4:1), 80°C PartnerA->Coupling PartnerB->Coupling Check In-Process Check (HPLC) Is Ester Intact? Coupling->Check Path_Good Yes: Proceed to Workup Check->Path_Good Product > 90% Path_Bad No: High Diacid Content Check->Path_Bad Hydrolysis > 10% Workup pH Swing Purification 1. Extract (Remove Neutral Impurities) 2. Precipitate (Isolate Acid-Ester) Path_Good->Workup Path_Bad->Coupling Reduce Temp / Change Base Final Target Product >98% Purity Workup->Final

Figure 1: Convergent synthesis workflow emphasizing the critical checkpoint for ester stability.

Detailed Experimental Protocols

Phase 1: Preparation of Partner B (Isopropyl 4-bromobenzoate)

Why this step? Commercially available 4-bromobenzoic acid is cheaper than the ester. Making the ester first ensures the "ester" half of the final molecule is locked in.

  • Reagents: 4-Bromobenzoic acid (10.0 g), Isopropanol (100 mL), conc. H₂SO₄ (1.0 mL).

  • Procedure: Reflux the mixture for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc. Wash with sat.[1] NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[1]

  • Yield: Expect >95% as a clear oil or low-melting solid.

Phase 2: The Suzuki Coupling (The Critical Step)

Why these conditions? We use K₃PO₄ instead of Na₂CO₃ because phosphate is a milder base that minimizes ester hydrolysis while sufficiently activating the boronic acid.

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂ · DCM (3-5 mol%)The ferrocenyl ligand (dppf) creates a wide bite angle, stabilizing the Pd center and promoting reductive elimination of the bulky biphenyl.
Base K₃PO₄ (3.0 equiv)Crucial: You need 1 eq to deprotonate the -COOH on the boronic acid, 1 eq to activate the Boron, and 1 eq as buffer.
Solvent 1,4-Dioxane / Water (4:1) Dioxane solubilizes the lipophilic ester (Partner B); Water solubilizes the base and boronic acid (Partner A).
Temp 80°C High enough for coupling, low enough to prevent rapid hydrolysis of the isopropyl ester.

Step-by-Step:

  • Charge a reaction flask with Partner A (1.1 equiv), Partner B (1.0 equiv), and K₃PO₄ (3.0 equiv).

  • Add Solvent (Dioxane/Water 4:1) and degas (sparge with Nitrogen for 15 mins). Oxygen is the enemy of Palladium.

  • Add Pd(dppf)Cl₂ (0.03 equiv) under Nitrogen flow.

  • Heat to 80°C for 4–6 hours.

  • Stop Condition: HPLC shows consumption of Partner B (Bromide).

Workup & Purification: The "pH Swing"

This is a self-validating purification method relying on the chemical properties of the functional groups.

  • Initial Extraction (Removal of Neutrals):

    • Cool reaction to RT. Dilute with Water and EtOAc.

    • Acidify the aqueous phase to pH ~3 with 1M HCl.

    • Separate layers. The Organic Layer contains: Target Product (Acid-Ester), Unreacted Bromide (Neutral), and potentially Diacid (if hydrolysis occurred).

  • The "Swing" (Isolation of Acids):

    • Extract the Organic Layer with sat. NaHCO₃ (aq) .

    • Chemistry: The Target Product and Diacid move to the Aqueous Phase (as carboxylate salts). The Unreacted Bromide stays in the Organic Phase .

    • Discard the Organic Phase.

  • Final Isolation:

    • Acidify the NaHCO₃ aqueous phase carefully to pH 2 with 1M HCl.

    • The Target Product will precipitate as a white solid.

    • Differentiation: If Diacid is present, it will also precipitate. However, the Target Product (Acid-Ester) is significantly more soluble in Ethanol or Dichloromethane than the Diacid.

    • Polishing: If HPLC shows Diacid impurity, stir the solid in warm Dichloromethane and filter. The Diacid remains solid (discard); the Product dissolves (keep filtrate).

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a large amount of Biphenyl-4,4'-dicarboxylic acid (Diacid)."

Diagnosis: Ester Hydrolysis.[2][3] Root Cause: The reaction temperature was too high (>90°C) or the base was too strong (e.g., NaOH or too much Carbonate). Solution:

  • Switch base to K₃PO₄ or CsF (Cesium Fluoride allows anhydrous coupling if needed).

  • Reduce water content. Try DMF/Water (9:1) or even anhydrous DMF with Cs₂CO₃ .

  • Reference: See Yoneda Labs on ester stability in Suzuki conditions [1].

Issue 2: "The reaction stalls. I still have starting material (Bromide)."

Diagnosis: Catalyst Deactivation (Protodeboronation or Oxidation). Root Cause: The boronic acid partner (4-carboxyphenylboronic acid) is electron-poor and can lose its boron group (protodeboronation) before coupling. Solution:

  • Add Base First: Stir the boronic acid with the base for 10 mins before adding the catalyst/bromide. This forms the reactive boronate species immediately.

  • Increase Catalyst: Bump Pd loading to 5 mol%.

  • Switch Ligand: Use XPhos Pd G2 . XPhos is excellent for preventing protodeboronation in challenging substrates [2].

Issue 3: "My product is an oil, but it should be a solid."

Diagnosis: Solvent Entrapment or Impurities. Root Cause: Isopropyl esters can be "greasy" and hold onto Dioxane or Toluene. Solution:

  • Dissolve the oil in a minimum amount of Acetone.

  • Add Water dropwise until cloudy.

  • Scratch the flask sides to induce crystallization.

  • Alternatively, trituruate with Hexanes.

Diagram: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 High Diacid (Hydrolysis) Problem->Issue1 Issue2 Low Conversion (Stalled) Problem->Issue2 Sol1 Use milder base (K3PO4) Reduce Water ratio Issue1->Sol1 Sol2 Switch to XPhos Pd G2 Pre-activate Boronic Acid Issue2->Sol2

Figure 2: Rapid diagnostic tree for common synthetic failures.

References

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide & Ester Stability. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Recent Developments and Catalyst Selection.[4] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[5] 4-(propan-2-yl)benzoic acid (Solubility and Physical Properties). Retrieved from [Link]

  • Royal Society of Chemistry. (2016).[6] Selective Mono-esterification of Dicarboxylic Acids. RSC Advances. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Topic: Purification of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (Mono-isopropyl ester of 4,4'-biphenyldicarboxylic acid) Reference ID: TSC-PROTO-2024-BIPH-04 Audience: Chemical Process Engineers, Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (Mono-isopropyl ester of 4,4'-biphenyldicarboxylic acid) Reference ID: TSC-PROTO-2024-BIPH-04 Audience: Chemical Process Engineers, Medicinal Chemists, Material Scientists

Executive Summary & Molecule Profile

4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (CAS: 728918-98-7) is a critical asymmetric intermediate, often utilized in the synthesis of liquid crystalline polymers and pharmaceutical retinoids. Structurally, it is the mono-isopropyl ester of 4,4'-biphenyldicarboxylic acid.

The Purification Challenge: The synthesis (typically esterification of the diacid or hydrolysis of the diester) inevitably produces a statistical mixture containing three species with distinct solubility profiles:

  • Target Molecule (Mono-ester): Moderate polarity, soluble in hot semi-polar solvents.

  • Impurity A (Starting Diacid): Highly polar, extremely insoluble in most organic solvents (high melting point).

  • Impurity B (Diester byproduct): Non-polar, highly soluble in organic solvents.

This guide details a Selectivity-Driven Recrystallization Protocol designed to exploit these solubility gaps without resorting to tedious chromatographic separations.

Core Protocol: The "Golden Path" Recrystallization

Objective: Isolate >98% pure mono-ester from a crude mixture containing diacid and diester. Recommended Solvent: Propan-2-ol (Isopropanol/IPA) .

  • Why IPA? It matches the ester group, eliminating the risk of transesterification (an issue if Methanol or Ethanol were used) and provides the optimal temperature coefficient for biphenyl derivatives.

Step-by-Step Methodology
  • Dissolution & Saturation:

    • Charge the crude solid into a flask equipped with a reflux condenser.

    • Add Propan-2-ol (IPA) at a ratio of 10-15 mL per gram of crude material.

    • Heat the mixture to a vigorous reflux (

      
      ). Hold for 15-20 minutes.
      
  • Hot Filtration (Critical Control Point 1):

    • Observation: You will likely see undissolved white solids suspended in the boiling liquid. This is Impurity A (Diacid) .

    • Action: While strictly maintaining boiling temperature, filter the solution through a pre-heated Buchner funnel or sintered glass filter.

    • Result: The solid residue is the diacid impurity. The clear, hot filtrate contains your Target Mono-ester and Impurity B (Diester).

  • Controlled Crystallization:

    • Allow the filtrate to cool slowly to room temperature (

      
      ) over 2-3 hours.
      
    • Optional: For maximum purity, further cool to

      
       in an ice bath for 1 hour.
      
    • Mechanism: The Target Mono-ester will crystallize out.[1] Impurity B (Diester) , being significantly more soluble in IPA, will remain dissolved in the mother liquor.

  • Isolation & Wash (Critical Control Point 2):

    • Filter the crystals.

    • Wash: Rinse the filter cake with cold (

      
      ) IPA. This displacement wash is vital to remove the film of mother liquor containing the Diester.
      
    • Dry the solid under vacuum at

      
      .
      

Visual Workflow (Process Logic)

RecrystallizationFlow Crude Crude Mixture (Mono-ester + Diacid + Diester) Reflux Heat to Reflux (82°C) Crude->Reflux Solvent Add Propan-2-ol (IPA) (10-15 mL/g) Solvent->Reflux HotFilter Hot Filtration (Critical Step) Reflux->HotFilter Residue Solid Residue: Unreacted Diacid (Discard) HotFilter->Residue Insoluble Filtrate Hot Filtrate: Mono-ester + Diester HotFilter->Filtrate Soluble Cooling Cool to 25°C -> 4°C Filtrate->Cooling ColdFilter Cold Filtration Cooling->ColdFilter MotherLiquor Mother Liquor: Diester Impurity (Discard) ColdFilter->MotherLiquor Filtrate Product Final Product: Pure Mono-ester ColdFilter->Product Cake

Caption: Logical flow for the selective separation of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid from diacid and diester impurities.

Troubleshooting & FAQs

Q1: My product still contains significant amounts of the starting material (Diacid). What went wrong?

Diagnosis: The Hot Filtration step failed. Root Cause: The 4,4'-biphenyldicarboxylic acid is extremely insoluble. If the filtration equipment was not pre-heated, or if the vacuum was applied too aggressively causing rapid cooling, the mono-ester may have co-precipitated, or the diacid may have passed through a coarse filter. Corrective Action:

  • Use a pre-heated gravity funnel instead of vacuum filtration to prevent solvent evaporation and cooling.

  • Ensure the solution is at a rolling boil immediately before pouring.

Q2: NMR shows the presence of the Diester impurity in my final crystals.

Diagnosis: Inefficient separation of the more soluble impurity. Root Cause:

  • Volume too low: If too little solvent is used, the saturation point of the Diester is reached, causing it to co-crystallize.

  • Inadequate Wash: The crystals were not washed thoroughly, leaving mother liquor (rich in diester) on the surface. Corrective Action:

  • Increase the solvent ratio to 20 mL/g .

  • Perform a "slurry wash": Suspend the filter cake in cold IPA, stir briefly, and re-filter.

Q3: I see a new set of peaks in the NMR (Ethyl ester signals).

Diagnosis: Transesterification. Root Cause: You likely used Ethanol as the recrystallization solvent. In the presence of trace acidic impurities (common in carboxylic acids), the isopropyl ester can exchange with the solvent alcohol. Corrective Action:

  • Always use the alcohol that matches the ester group (Isopropanol for isopropyl esters).

  • If you must use a different solvent, avoid protic solvents and switch to Toluene or Acetonitrile .

Q4: The yield is very low (<40%), but purity is high.

Diagnosis: Product loss to Mother Liquor. Root Cause: The mono-ester is too soluble in IPA at room temperature. Corrective Action:

  • Solvent Switch: Switch to a binary solvent system. Dissolve in minimal hot THF (very soluble), then add hot Water or Hexane until turbid. Cool to crystallize.

  • Note: If using water, ensure the pH is slightly acidic (pH 3-4) to prevent ionization of the carboxylic acid, which would increase water solubility.

Solubility Data Reference Table

ComponentStructure TypeSolubility in Hot IPASolubility in Cold IPASolubility in Base (NaHCO3)
Diacid Dicarboxylic AcidInsoluble InsolubleSoluble
Target Mono-ester Acid-EsterSoluble Insoluble Soluble
Diester DiesterSolubleSoluble Insoluble

Data Interpretation: The table confirms that Hot Filtration removes the Diacid, while the solubility difference in Cold IPA removes the Diester.

References

  • PubChem. (n.d.).[2] Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester (CID 2756673).[2] National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Google Patents. (1981). US4314071A - Method of preparing monoesters.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid

Ticket Subject: Impurity Profile & Purification Protocols for Biphenyl Mono-esters Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Reference Molecule: 4-(4-propan-2-yloxycarbonylph...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Impurity Profile & Purification Protocols for Biphenyl Mono-esters Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Reference Molecule: 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (Mono-isopropyl biphenyl-4,4'-dicarboxylate)

Diagnostic Triage: Identify Your Impurity

Before attempting purification, confirm the identity of your impurity. The biphenyl core creates specific solubility challenges that mimic impurity profiles.

The "Brick Dust" Warning

This molecule is a rigid "rod-like" structure typical of liquid crystal mesogens and MOF linkers. It suffers from low solubility in standard solvents (DCM, Toluene). Do not confuse poor solubility with low purity.

SymptomLikely CulpritDiagnostic Check
Insoluble white solid in organic layer (DCM/EtOAc)Di-acid (Biphenyl-4,4'-dicarboxylic acid)Solubility Test: Insoluble in CHCl₃, but dissolves in 1M NaOH. High melting point (>300°C).
Oily residue or low melting solid that won't crystallizeDi-ester (Bis(propan-2-yl) biphenyl-4,4'-dicarboxylate)TLC: Runs much higher (Rf ~0.8-0.9) than target in Hex/EtOAc. Neutral pH.
New peaks in NMR (aromatic region)Regioisomers or Decarboxylation 1H NMR: Look for loss of symmetry in the biphenyl region. Decarboxylation shows new proton signals at ~7.4 ppm.
Cloudiness in final product solutionOligomers/Anhydrides FT-IR: Look for split carbonyl peaks around 1780-1800 cm⁻¹ (anhydride formation).

The "pH Swing" Protocol (Gold Standard)

Best for: Separating the target Mono-ester from Di-ester (neutral) and Di-acid (highly polar).

This protocol utilizes the acidity difference between the components. The Mono-ester has one free carboxylic acid, allowing it to be manipulated via pH, whereas the Di-ester is neutral.

Reagents Required[1][2][3][4][5][6][7][8]
  • Solvent A: Tetrahydrofuran (THF) mixed with Ethyl Acetate (1:1 v/v). Note: Pure EtOAc may not dissolve the biphenyl core efficiently.

  • Base: Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Acid: 1M Hydrochloric Acid (HCl).

Step-by-Step Workflow
  • Dissolution: Dissolve crude mixture in Solvent A . If a white solid remains undissolved even with mild heating (40°C), filter it off immediately.

    • Why? The undissolved solid is likely the Di-acid (highly insoluble). You have just removed the bulk of your first impurity.

  • First Extraction (Remove Di-ester):

    • Transfer filtrate to a separatory funnel.[1]

    • Wash 3x with NaHCO₃ .

    • Keep the Aqueous Layer (Bottom).

    • Mechanism:[2][3][4][5] The Target Mono-ester deprotonates (becomes Sodium salt) and moves to water. The Neutral Di-ester stays in the Organic layer.

  • Acidification (Recover Target):

    • Take the combined aqueous extracts.[1]

    • Cool to 0-5°C in an ice bath.

    • Slowly add 1M HCl while stirring until pH reaches ~2-3.

    • Observation: The Target Mono-ester will precipitate as a white solid.

  • Filtration:

    • Filter the precipitate.[3] Wash with copious water to remove trapped salts.

    • Dry under vacuum at 60°C.

pH_Swing Crude Crude Mixture (Mono-ester, Di-ester, Di-acid) Step1 Dissolve in THF/EtOAc Filter Solids Crude->Step1 Solid1 Solid Residue: Di-acid (Discard) Step1->Solid1 Insoluble Filtrate Filtrate Step1->Filtrate Soluble extraction Extract with Sat. NaHCO3 Filtrate->extraction OrgLayer Organic Layer: Di-ester (Discard) extraction->OrgLayer Separation AqLayer Aqueous Layer: Target (Salt form) extraction->AqLayer Separation Acidify Acidify with HCl to pH 2 AqLayer->Acidify Final Precipitate: Pure Mono-ester Acidify->Final

Caption: Figure 1. The pH-Swing fractionation logic. The biphenyl core requires THF to prevent premature precipitation.

Advanced Troubleshooting: Recrystallization

Best for: Removing trace colored impurities or improving crystallinity for X-ray diffraction.

If the "pH Swing" yields a product with <98% purity, use recrystallization. Warning: Biphenyls trap solvent easily.

Solvent System: DMF / Ethanol

  • Dissolve the crude Mono-ester in the minimum amount of hot DMF (Dimethylformamide) (~100°C).

    • Note: Do not boil DMF (b.p. 153°C) as it can decompose to dimethylamine, which reacts with your ester.

  • Once dissolved, remove from heat.

  • Slowly add hot Ethanol dropwise until persistent cloudiness appears.

  • Add 1-2 drops of DMF to clear the solution.

  • Allow to cool to room temperature slowly, then refrigerate.

Why this works: The highly polar DMF solvates the rigid biphenyl core, while ethanol acts as an anti-solvent that forces the molecule to stack into a crystal lattice, excluding impurities.

Frequently Asked Questions (FAQ)

Q: My product is turning into a gel during the acid wash. What is happening? A: This is common with biphenyl carboxylates.[6] They can form supramolecular hydrogels due to pi-pi stacking.

  • Fix: Do not filter the gel. Add a small amount of Methanol or THF to the aqueous/gel mixture and warm slightly to break the gel structure, or sonicate the mixture. This will often induce proper precipitation.

Q: Can I use NaOH instead of NaHCO₃ for the extraction? A: NO. Strong bases like NaOH or KOH will hydrolyze your isopropyl ester group, converting your target back into the Di-acid (Biphenyl-4,4'-dicarboxylic acid). Always use weak bases (Bicarbonate or Carbonate) and keep contact time short [1].

Q: I see a small impurity at 0.9 ppm in the NMR. Is it the product? A: No. This is likely trapped Grease or Silicon grease. Biphenyls are lipophilic and "sponge" up grease.

  • Fix: Wash the solid product with Hexane (the product is insoluble in hexane, grease is soluble).

Q: The melting point is lower than reported (220-230°C vs >250°C). A: You likely have trapped solvent (DMF or THF) in the crystal lattice. These molecules form stable solvates.

  • Fix: Dry the sample at 100°C under high vacuum (<1 mbar) for 12 hours.

References

  • Selective Monoesterification Logic

    • Source: The selective hydrolysis or esterification of symmetric dicarboxylic acids relies on statistical probability and solubility differences.
    • Citation: Werpy, T., et al. "Process for the separation of mono- and di-carboxylic acid compounds." U.S. Patent No. 9,487,465. 2016. Link

  • Biphenyl Solubility & Handling

    • Source: Handling of rigid biphenyl linkers for MOF synthesis (UiO-67).
    • Citation: Katz, M. J., et al. "A facile synthesis of UiO-66, UiO-67 and their derivatives." Chemical Communications, 2013. Link

  • Extraction Protocols

    • Source: Standard workup for mono-esters using bicarbon
    • Citation: Cohen, S., et al. "Method of preparing monoesters." U.S. Patent No. 4,314,071. 1982. Link

Sources

Optimization

Technical Support Center: Stability of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Welcome to the technical support guide for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive experience with related aromatic carboxylic acids and esters.

Troubleshooting Guide: Investigating Compound Instability

This section is structured to help you diagnose and resolve common stability-related observations during your experiments.

Q1: I've observed a decrease in the purity of my 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid sample over time, with a new, more polar peak appearing in my HPLC analysis. What is the likely cause?

A1: The most probable cause for the appearance of a new, more polar peak during HPLC analysis is the hydrolysis of the isopropyl ester functional group. This reaction would yield 4-(4-carboxyphenyl)benzoic acid and isopropanol. The resulting dicarboxylic acid is significantly more polar than the parent monoester, leading to an earlier elution time on a reverse-phase HPLC column.

Causality: The ester linkage is susceptible to cleavage by water, a process that can be accelerated by the presence of acidic or basic contaminants.[1][2] Given that the molecule itself is a carboxylic acid, it can potentially self-catalyze this hydrolysis reaction, albeit slowly, if moisture is present.

Recommended Actions:

  • Confirm Identity of Degradant: The primary method to confirm the identity of the new peak is LC-MS analysis to check for the expected molecular weight of the hydrolyzed product, 4-(4-carboxyphenyl)benzoic acid.

  • Review Storage Conditions: Assess your storage protocol against the recommended conditions outlined in the FAQ section below. The presence of humidity is a key factor in hydrolysis.

  • Solvent Purity: If the compound was stored in solution, ensure that the solvent used was anhydrous and free from acidic or basic impurities.

Q2: My solid sample of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid has changed in color (e.g., yellowing) after being stored on the lab bench. Why did this happen?

A2: Color change in a solid sample, particularly for aromatic compounds, is often an indication of photodecomposition. Exposure to ambient laboratory light, which contains UV and visible wavelengths, can induce photochemical reactions.

Causality: The biphenyl core and carboxylic acid moieties are chromophores that can absorb light energy. This energy can lead to the formation of reactive species and subsequent degradation into colored impurities. While biphenyl structures are generally stable, extended exposure to light can cause degradation.[3] The ICH Q1B guideline on photostability testing underscores the importance of evaluating the effect of light on new drug substances.[4]

Recommended Actions:

  • Protect from Light: Immediately transfer the sample to an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Purity Assessment: Analyze the discolored sample by HPLC or another suitable method to quantify the extent of degradation.[5]

  • Future Handling: For all future handling, ensure the compound is protected from light as much as possible, including during weighing and preparation of solutions.

Q3: I am developing a formulation and have noticed precipitation or a change in the solution's appearance after adding other components. What could be the issue?

A3: This observation suggests a chemical incompatibility. As 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a carboxylic acid, it will react with basic compounds in an acid-base neutralization reaction. This can lead to the formation of a salt, which may have different solubility properties than the parent compound, potentially causing it to precipitate.

Causality: The acidic proton of the carboxylic acid group will readily react with bases. Additionally, strong oxidizing agents can also lead to degradation of the molecule.[6]

Recommended Actions:

  • Review Formulation Components: Identify any basic excipients or other active pharmaceutical ingredients (APIs) in your formulation.

  • pH Adjustment: If working in an aqueous environment, the pH of the solution will be a critical factor in the solubility and stability of your compound.

  • Compatibility Studies: Conduct small-scale compatibility studies with individual excipients to identify the source of the incompatibility.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting stability issues with 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

Troubleshooting_Workflow Troubleshooting Workflow for Compound Stability cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Stability Issue Observed (e.g., Purity Decrease, Color Change) check_storage Review Storage Conditions: - Temperature? - Humidity? - Light Exposure? start->check_storage check_handling Review Handling Procedures: - Solvents used? - Exposure to air/light? - Incompatibles? start->check_handling analyze_sample Analyze Sample: - HPLC for purity - LC-MS for degradant ID - Visual inspection check_storage->analyze_sample check_handling->analyze_sample hydrolysis Hydrolysis Suspected (New polar peak) analyze_sample->hydrolysis More polar peak matches hydrolyzed product MW photodegradation Photodegradation Suspected (Color change) analyze_sample->photodegradation Discoloration observed, multiple minor peaks incompatibility Incompatibility Suspected (Precipitation in formulation) analyze_sample->incompatibility Issue occurs upon mixing correct_storage Implement Correct Storage: - Store in a cool, dry, dark place - Use inert gas overlay hydrolysis->correct_storage photodegradation->correct_storage modify_handling Modify Handling: - Use amber glassware - Use anhydrous solvents photodegradation->modify_handling reformulate Reformulate: - Avoid basic excipients - Conduct compatibility studies incompatibility->reformulate

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for solid 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid?

A: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7][8] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative and hydrolytic degradation.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.[2]
Humidity Store in a desiccator or with a desiccantMinimizes water availability for hydrolysis of the ester.[6]
Light Protect from light (amber vial)Prevents photodecomposition.[2][8]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation.
Q: What is the primary degradation pathway for this molecule?

A: The most likely degradation pathway under typical storage or aqueous formulation conditions is the hydrolysis of the isopropyl ester to form 4-(4-carboxyphenyl)benzoic acid and isopropanol.

Degradation_Pathway Primary Degradation Pathway: Ester Hydrolysis parent 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid C₁₇H₁₆O₄ products products parent->products + H₂O (acid or base catalyst)

Caption: Hydrolytic degradation of the parent compound.

Q: Is this compound stable in common organic solvents?

A: The compound should be reasonably stable in anhydrous, neutral, aprotic solvents (e.g., THF, DCM, acetonitrile) for short periods. However, for long-term storage, it is best kept as a solid. If storing in solution is necessary, use anhydrous solvents and store at a low temperature, protected from light. Protic solvents like methanol or ethanol could potentially lead to transesterification over time, especially in the presence of an acid or base catalyst.

Q: How can I monitor the stability of my sample?

A: A stability-indicating HPLC method is the recommended approach to monitor the purity of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid over time.[5] This involves using an HPLC method that can separate the intact parent compound from all potential degradation products.

Protocol Outline for Stability-Indicating HPLC Method Development:

  • Column Selection: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating carboxylic acids.

  • Forced Degradation: To ensure the method is "stability-indicating," you should perform forced degradation studies. This involves subjecting the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Method Validation: The analytical method should be validated to demonstrate that it can effectively separate the parent peak from the degradant peaks generated during the forced degradation studies.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). SpringerLink. Retrieved from [Link]

  • Alpha Resources. (2021, February 19). BENZOIC ACID. Retrieved from [Link]

  • (PDF) Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - ResearchGate. (n.d.). Retrieved from [Link]_

  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - ResearchGate. (n.d.). Retrieved from [Link]

  • RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition - Google Patents. (n.d.).
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC. (2024, March 6). Retrieved from [Link]

  • ICH. (1996, November). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

Sources

Troubleshooting

catalyst selection for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid synthesis

Welcome to the Catalyst Technical Support Center. This guide addresses the specific challenges in synthesizing 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid via Suzuki-Miyaura cross-coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalyst Technical Support Center. This guide addresses the specific challenges in synthesizing 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid via Suzuki-Miyaura cross-coupling. Unlike symmetric biaryls, this target requires precise chemoselectivity to maintain the asymmetry of the biphenyl core (one free carboxylic acid, one isopropyl ester).

Part 1: Strategic Catalyst Selection

The synthesis of this molecule involves coupling a 4-carboxyphenyl species with a 4-(isopropoxycarbonyl)phenyl species. The presence of a free carboxylic acid (-COOH) presents a unique challenge: carboxylates can coordinate to Palladium, displacing ligands and deactivating the catalyst (the "poisoning" effect).

Catalyst Performance Matrix[1][2]

We recommend two primary catalytic systems based on your substrate availability (Aryl Bromide vs. Aryl Chloride) and lab resources.

FeatureSystem A: The "Workhorse" System B: The "High-Performance"
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ XPhos Pd G2 (Buchwald Precatalyst)
Ligand Class Bidentate Ferrocenyl PhosphineBulky Monodentate Biaryl Phosphine
Best For Aryl Bromides / IodidesAryl Chlorides or Deactivated Bromides
Acid Tolerance Moderate (Requires higher loading)High (Steric bulk protects Pd center)
Base Compatibility Carbonates (

,

)
Phosphates (

)
Key Advantage Robust, air-stable, cost-effective.Extremely fast oxidative addition; resists deactivation.
Risk Factor Slower turnover with free acids.Higher cost; sensitive to steric crowding.
The Mechanistic Logic (Why these work)
  • Pd(dppf)Cl₂: The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, which is crucial when forming sterically rigid biaryls. It is less susceptible to

    
    -hydride elimination, making it stable for the isopropyl ester chain.
    
  • XPhos Pd G2: The bulky biaryl ligand (XPhos) provides a "roof" over the Palladium center. This steric bulk prevents the free carboxylate (from the starting material) from binding too tightly to the Pd(II) intermediate, ensuring the catalytic cycle continues without "poisoning."

Part 2: Troubleshooting & FAQs

Issue 1: "My reaction stalls at 60% conversion."

Diagnosis: Catalyst Deactivation via Carboxylate Coordination. The Science: The free carboxylic acid deprotonates to form a carboxylate anion (


). This anion can act as a ligand, binding to Pd and forming an unreactive "Pd-carboxylate" resting state, effectively removing catalyst from the cycle.

Troubleshooting Steps:

  • Switch Solvent: Ensure you are using a biphasic system or a highly polar mixture (e.g., Dioxane/Water 4:1 or DMF/Water ). The water solvates the carboxylate, keeping it away from the lipophilic Pd-ligand complex.

  • Increase Catalyst Loading: Bump Pd loading from 1 mol% to 3-5 mol%.

  • Add a Phase Transfer Catalyst: If using a biphasic solvent (Toluene/Water), add 5 mol% TBAB (Tetrabutylammonium bromide) to facilitate transport without drowning the catalyst in ions.

Issue 2: "I see hydrolysis of the isopropyl ester."

Diagnosis: Base-Mediated Saponification. The Science: While isopropyl esters are more sterically hindered than methyl esters, they are still susceptible to hydrolysis by hydroxide ions generated in the reaction (especially if using carbonate bases in water).

Troubleshooting Steps:

  • Change the Base: Switch from

    
     or 
    
    
    
    to
    
    
    (Potassium Phosphate Tribasic)
    . It buffers at a lower pH and is less nucleophilic toward esters.
  • Reduce Water Content: Move to anhydrous conditions using CsF (Cesium Fluoride) as the base in dry THF or Dioxane. The fluoride activates the boronic acid without generating aggressive nucleophiles.

Issue 3: "My Boronic Acid is disappearing, but no product forms."

Diagnosis: Protodeboronation. The Science: Electron-withdrawing groups (like the -COOH on the phenyl ring) destabilize the C-B bond, making the boronic acid prone to hydrolysis (replacing


 with 

).

Troubleshooting Steps:

  • Pre-activation: Do not heat the boronic acid with base before adding the halide. Add the catalyst and halide first, then add the base.

  • Lower Temperature: If using XPhos Pd G2, run the reaction at 60°C instead of reflux. The highly active catalyst allows for milder temperatures, reducing the rate of side reactions.

Part 3: Optimized Experimental Protocol

Target: 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid Scale: 1.0 mmol

Materials
  • Partner A: 4-Carboxyphenylboronic acid (1.2 equiv)

  • Partner B: Isopropyl 4-bromobenzoate (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (3 mol%)

  • Base:

    
     (3.0 equiv) — Crucial for protecting the ester.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of Pd(0).

  • Loading: Add Partner A (Boronic acid), Partner B (Aryl Bromide), and Base (

    
    ) to the vial.
    
  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/TLC. The free acid product will be very polar.

  • Workup (Critical for Acid Recovery):

    • Cool to room temperature.[3]

    • Acidify: Carefully add 1M HCl until pH ~3. Do not go lower than pH 2 to avoid hydrolyzing the ester.

    • Extraction: Extract with Ethyl Acetate (x3).[4] The product will move into the organic layer.

    • Wash: Wash combined organics with Brine. Dry over

      
      .[4]
      
  • Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding column chromatography for free acids.

Part 4: Visualization

Diagram 1: Mechanism & Inhibition

This diagram illustrates the Suzuki cycle and specifically highlights where the free carboxylic acid interferes (Catalyst Poisoning) and where the base acts.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Isopropyl 4-bromobenzoate TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regeneration Poison CATALYST POISONING Coordination of R-COO- to Pd Poison->OxAdd Inhibits Active Pd(II) Boron Boronic Acid (HOOC-Ph-B(OH)2) Boron->Poison Free Acid (R-COOH) Base Base (K3PO4) Boron->Base Activation Base->TransMet Facilitates

Caption: The Suzuki catalytic cycle, highlighting the "Poisoning" pathway where free carboxylates can sequester the Palladium catalyst if not properly solvated.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Q1 Is the Ester Hydrolyzing? Start->Q1 Q2 Is Conversion Low (<50%)? Q1->Q2 No Sol1 Switch Base to K3PO4 OR Use Anhydrous CsF Q1->Sol1 Yes Q3 Is Starting Material Remaining? Q2->Q3 Yes Sol2 Protodeboronation Issue: Lower Temp to 60°C Add Halide BEFORE Base Q3->Sol2 Boronic Acid Gone Sol3 Catalyst Poisoning: Switch to XPhos Pd G2 Increase Water Ratio Q3->Sol3 Both SM Remain

Caption: Step-by-step logic flow for diagnosing reaction failures specific to acid/ester asymmetric coupling.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Maligres, P. E., et al. (2002). Synthesis of Biaryls via the Suzuki-Miyaura Cross-Coupling Reaction of Aryl Chlorides with Arylboronic Acids in the Presence of Free Carboxylic Acid Functions. Tetrahedron Letters, 43(44), 7983-7985.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature.

Sources

Optimization

characterization of unexpected products in 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide addresses common challenges and frequently asked questions encountered during the synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide addresses common challenges and frequently asked questions encountered during the synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, a key intermediate in various research and development applications. Our goal is to provide researchers with the expert insights and practical troubleshooting strategies necessary to optimize their synthetic outcomes.

Troubleshooting Guide: From Reaction Setup to Product Purity

This section is designed to address specific experimental observations and guide you through a logical process of identification and resolution.

Q1: My reaction yield is consistently low, and TLC analysis shows significant amounts of unreacted starting materials. What are the primary causes?

A1: Low conversion in this synthesis, which is typically a Suzuki-Miyaura cross-coupling reaction, almost always points to issues with the catalytic cycle.[1][2] From our experience, there are three main areas to investigate:

  • Catalyst Inactivation: The Palladium(0) active species is sensitive to oxygen. If your reaction mixture was not thoroughly deoxygenated before heating, the catalyst may have been oxidized and precipitated as palladium black, halting the reaction. Ensure you are using an inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[3]

  • Ineffective Base: The base is critical for the transmetalation step of the catalytic cycle.[4] If you are using a weak or sparingly soluble base like potassium carbonate (K₂CO₃), ensure it is finely powdered and that there is sufficient water in the solvent system (e.g., Toluene/Ethanol/Water) to facilitate its activity. For anhydrous conditions, a stronger, soluble organic base may be required, but this can introduce other complications (see Q2).

  • Poor Quality Boronic Acid/Ester: Phenylboronic acids and their esters can degrade over time, especially if exposed to moisture, leading to protodeboronation. This side reaction replaces the boronic acid group with a hydrogen, rendering the starting material inert to the coupling reaction. We recommend using fresh boronic acid or verifying the purity of your existing stock by NMR before use.

G start Observation: Low Yield & Unreacted Starting Materials q1 Was the reaction thoroughly deoxygenated? start->q1 sol1 Root Cause: Catalyst Oxidation Solution: Improve degassing protocol (e.g., freeze-pump-thaw cycles). q1->sol1 No q2 Is the base appropriate and sufficiently soluble? q1->q2 Yes a1_yes Yes a1_no No sol2 Root Cause: Ineffective Transmetalation Solution: Use finely powdered base, adjust solvent polarity, or consider an alternative base. q2->sol2 No q3 Is the boronic acid reagent of high purity? q2->q3 Yes a2_yes Yes a2_no No sol3 Root Cause: Protodeboronation Solution: Use fresh, high-purity boronic acid. Verify by NMR. q3->sol3 No end Re-run optimized reaction q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low reaction yield.

Q2: My crude ¹H NMR shows the correct biphenyl signals, but I have a significant, highly symmetrical byproduct. Mass spectrometry confirms a species with a mass corresponding to C₁₄H₁₀O₄. What is this impurity?

A2: This is a classic and very common issue. The impurity is almost certainly 4,4'-biphenyldicarboxylic acid .

This byproduct forms due to the in-situ hydrolysis (saponification) of your isopropyl ester group under the basic reaction conditions required for the Suzuki coupling.[5][6] The use of strong bases like sodium or potassium hydroxide, especially at elevated temperatures, will readily cleave the ester, yielding the corresponding carboxylate salt.[7] Upon acidic workup, this is protonated to form the diacid.

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of isopropoxide, forming the carboxylic acid, which is immediately deprotonated by the excess base in the reaction mixture.[5]

  • Choice of Base: Switch from strong hydroxide bases to a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8] These are generally basic enough to facilitate the Suzuki reaction but minimize the rate of ester hydrolysis.

  • Reaction Temperature: Lower the reaction temperature if possible. While this may slow down the desired coupling, it will have a more pronounced effect on reducing the rate of the hydrolysis side reaction.

  • Protecting Group Strategy: If hydrolysis remains a significant issue, consider performing the Suzuki coupling using a more robust ester (e.g., a tert-butyl ester) or by coupling 4-bromobenzoic acid with isopropyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, followed by a separate, controlled hydrolysis step if the diacid is the ultimate target.

G cluster_main Desired Suzuki Coupling Pathway cluster_side Common Side Reactions SM1 4-Bromobenzoic Acid Product 4-(4-propan-2-yloxycarbonylphenyl) benzoic acid SM1->Product Pd Catalyst, Base SM2 Isopropyl 4-boronophenyl -carboxylate SM2->Product Side2 Bis(4-(isopropoxycarbonyl)phenyl) (Homocoupling Byproduct) SM2->Side2 Homocoupling Side1 4,4'-Biphenyldicarboxylic acid (Diacid Byproduct) Product->Side1 Base-mediated Hydrolysis (Saponification)

Caption: Synthesis pathway and common byproduct formation.

Q3: How do I effectively characterize and quantify the purity of my final product and identify these byproducts?

A3: A multi-technique approach is essential for robust characterization. We recommend a combination of HPLC, NMR, and MS.

  • High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of your final product and quantifying impurities.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

      • Mobile Phase: An isocratic or gradient method using a mixture of an aqueous acidic buffer (e.g., 0.1% Trifluoroacetic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol).[9] A good starting point is a 60:40 mixture of organic to aqueous phase.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 254 nm or 275 nm.[10][11]

    • Expected Elution Order: In a typical reverse-phase system, the highly polar 4,4'-biphenyldicarboxylic acid will elute first, followed by your desired product, and then any less polar byproducts like homocoupled starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

    • ¹H NMR: The desired product will have a complex, asymmetric pattern in the aromatic region (typically four doublets). The diacid byproduct, being symmetrical, will show a much simpler pattern (often just two doublets). The isopropyl group provides a characteristic septet and doublet signal.

    • ¹³C NMR: Confirms the number of unique carbon environments. Again, the symmetrical diacid will have fewer signals than the desired mono-ester product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities.

    • Technique: Electrospray Ionization (ESI) is ideal for these carboxylic acid compounds, typically run in negative ion mode ([M-H]⁻).

    • Expected Masses:

      • Product (C₁₆H₁₄O₄): [M-H]⁻ at m/z ≈ 269.08

      • Diacid (C₁₄H₁₀O₄): [M-H]⁻ at m/z ≈ 241.05

      • Homocoupled Ester (C₂₀H₂₂O₄): [M+H]⁺ at m/z ≈ 327.15 or [M+Na]⁺ at m/z ≈ 349.13

CompoundFormulaExpected [M-H]⁻ (m/z)Key ¹H NMR Features
Desired Product C₁₆H₁₄O₄269.08Asymmetric aromatic signals (4 doublets), Isopropyl septet (~5.1 ppm) & doublet (~1.3 ppm)
Diacid Byproduct C₁₄H₁₀O₄241.05Symmetrical aromatic signals (2 doublets), Absence of isopropyl signals
Homocoupling Byproduct C₂₀H₂₂O₄N/A (use M+H⁺)Symmetrical aromatic signals, Isopropyl signals present

Frequently Asked Questions (FAQs)

Q: Can I use a different catalyst for this reaction, such as Pd/C? A: Yes, Palladium on Carbon (Pd/C) can be an effective and more economical heterogeneous catalyst for this type of Suzuki coupling, often eliminating the need for expensive phosphine ligands.[12] The primary advantages are its low cost and ease of removal by simple filtration. However, reaction times may be longer, and higher catalyst loading might be necessary compared to homogeneous systems like Pd(PPh₃)₄.[3][12]

Q: My product is difficult to purify by column chromatography. What are some alternative methods? A: The similar polarities of the desired product and the diacid byproduct can make silica gel chromatography challenging.

  • Recrystallization: This is often the most effective method. A solvent system like ethanol/water or isopropanol can be effective. The desired mono-ester is typically more soluble in alcohols than the diacid byproduct.

  • Acid-Base Extraction: You can sometimes exploit the pKa difference. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash carefully with a very dilute, weak base solution (e.g., 0.1 M NaHCO₃). The more acidic diacid may be selectively extracted into the aqueous layer, though this separation can be difficult to perfect.

Q: What is the mechanism of the dehalogenation side reaction that can sometimes occur? A: Dehalogenation is a side reaction where the aryl halide starting material is reduced to the corresponding arene (e.g., 4-bromobenzoic acid becomes benzoic acid).[13] In the Suzuki catalytic cycle, after the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can, instead of undergoing transmetalation, react with a hydride source in the mixture. This hydride can come from solvents (like alcohols) or amine bases. A subsequent reductive elimination step then releases the dehalogenated arene and regenerates the catalyst.[13]

References

  • CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid.
  • CN102701964A - Method for synthesizing 4, 4' -biphenyldicarboxylic acid.
  • Suzuki Coupling - YouTube.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column - HELIX Chrom
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Public
  • Basic Hydrolysis of Esters (Saponific
  • HPLC Methods for analysis of Biphenyl - HELIX Chrom
  • hydrolysis of esters - Chemguide.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Hydrolysis of Esters - Chemistry LibreTexts.
  • The palladium-mediated cross-coupling reaction of an aryl halide with an aryl-boronic acid, (Suzuki coupling), is a versatile method for synthesizing unsymmetrical biaryls. - Organic Syntheses Procedure.
  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - ResearchG
  • RIFM fragrance ingredient safety assessment, benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino] - ScienceDirect.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

comparing 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid with terephthalic acid in MOF synthesis

The following guide provides an in-depth technical comparison between Terephthalic Acid (H2BDC) and 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (hereafter referred to as iPr-HBPDC , the mono-isopropyl ester of 4,4'-bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Terephthalic Acid (H2BDC) and 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (hereafter referred to as iPr-HBPDC , the mono-isopropyl ester of 4,4'-biphenyldicarboxylic acid) in the context of Metal-Organic Framework (MOF) synthesis.

Content Type: Technical Comparison & Application Guide Audience: MOF Chemists, Drug Delivery Researchers, Materials Scientists

Executive Summary: The Benchmark vs. The Architect

In the synthesis of zirconium-based MOFs (e.g., UiO series), the choice of organic ligand dictates topology, pore size, and defect density.

  • Terephthalic Acid (H2BDC): The industry standard "workhorse." It forms the benchmark UiO-66 . It is a short, rigid, ditopic linker that favors rapid nucleation, high thermal stability, and microporosity (~6 Å windows).

  • 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (iPr-HBPDC): A specialized "architectural" reagent. Structurally, it is the mono-ester precursor to the expanded linker 4,4'-biphenyldicarboxylic acid (H2BPDC). It is used to synthesize UiO-67 (expanded pores) or to engineer functional defects . Its mono-ester functionality allows for controlled release (via in-situ hydrolysis) or crystal termination (modulation), solving the rapid precipitation issues common with long linkers.

Verdict: Use Terephthalic Acid for robust, small-molecule sieving and baseline drug loading. Use iPr-HBPDC when synthesizing expanded frameworks (UiO-67) requiring high crystallinity, or when engineering mesoporous defects for large-molecule biologics.

Chemical & Mechanistic Comparison

Structural Attributes
FeatureTerephthalic Acid (H2BDC)iPr-HBPDC (Mono-Ester Precursor)
Core Structure Phenyl (1 Ring)Biphenyl (2 Rings)
Functionality Ditopic (2 x -COOH)Heterotopic (1 x -COOH, 1 x -COOiPr)
Length ~7.0 Å~11.2 Å (Extended)
Primary Role Direct LinkerLatent Linker (Precursor) or Modulator
Resulting MOF UiO-66 (Microporous)UiO-67 (Meso/Microporous)
Solubility (DMF) ModerateHigh (due to ester group)
Mechanism of Action in Synthesis

Terephthalic Acid (Direct Coordination): H2BDC deprotonates rapidly in the presence of Zr(IV) clusters, leading to fast nucleation.

  • Advantage:[1] High yield, fast reaction.

  • Disadvantage:[1] Rapid growth often yields nanocrystals with uncontrolled defects or amorphous phases if not carefully modulated.

iPr-HBPDC (Controlled In-Situ Hydrolysis): This molecule possesses one free acid group and one protected ester group.

  • Initial Phase: The free acid coordinates to Zr clusters, acting as a "capping agent" (Modulator), preventing the formation of a 3D network.

  • Hydrolysis Phase: Under solvothermal conditions (water/acid presence), the isopropyl ester hydrolyzes slowly to release the second carboxylic acid.

  • Growth Phase: The newly formed H2BPDC linker extends the network.

  • Advantage:[1] The slow release of the linker yields large, high-quality single crystals and reduces intergrowth.

  • Defect Engineering: If hydrolysis is incomplete, the molecule remains attached as a "missing linker" defect, creating larger pore openings accessible for drug loading.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways: Direct Assembly (H2BDC) vs. Modulated Assembly (iPr-HBPDC).

MOF_Synthesis_Pathways Zr_Source ZrCl4 Source Rapid_Nucl Rapid Nucleation Zr_Source->Rapid_Nucl Coordination Step 1: Monotopic Capping (Growth Inhibition) Zr_Source->Coordination H2BDC Terephthalic Acid (H2BDC) H2BDC->Rapid_Nucl UiO66 UiO-66 (Small Pore, Polycrystalline) Rapid_Nucl->UiO66 Direct Assembly Ester iPr-HBPDC (Mono-Ester) Ester->Coordination Hydrolysis Step 2: In-Situ Hydrolysis (-COOiPr -> -COOH) Coordination->Hydrolysis Heating + H2O Defect Defect Site (Incomplete Hydrolysis) Coordination->Defect Trapped Modulator UiO67 UiO-67 (Expanded Pore, Single Crystal) Hydrolysis->UiO67 Slow Assembly Defect->UiO67 Functionalization

Caption: Pathway comparison showing rapid assembly of UiO-66 via Terephthalic Acid versus the controlled, two-step hydrolysis mechanism of iPr-HBPDC to form UiO-67.

Experimental Protocols

Protocol A: Synthesis of UiO-66 (Using Terephthalic Acid)

Objective: Rapid production of microporous MOF for small molecule gas storage or filtration.

  • Dissolution: Dissolve ZrCl4 (0.53 g) and Terephthalic Acid (0.34 g) in DMF (30 mL) with concentrated HCl (1 mL) as a modulator.

  • Sonication: Sonicate for 20 minutes until fully dissolved.

  • Solvothermal Reaction: Seal in a Teflon-lined autoclave and heat at 120°C for 24 hours .

  • Workup: Centrifuge the white precipitate. Wash 3x with DMF and 3x with Methanol to remove unreacted H2BDC.

  • Activation: Dry under vacuum at 150°C for 12 hours.

Protocol B: Synthesis of Defect-Engineered UiO-67 (Using iPr-HBPDC)

Objective: Synthesis of expanded MOF with high crystallinity and potential for drug loading via defect sites.

  • Precursor Prep: Dissolve ZrCl4 (0.53 g) and iPr-HBPDC (0.65 g, equimolar to H2BPDC target) in DMF (40 mL).

  • Modulation: Add Acetic Acid (2 mL). Note: The mono-ester itself acts as a modulator, but acetic acid assists in the initial solubilization.

  • Hydrolysis Trigger: Add a controlled amount of water (0.5 mL) to facilitate ester hydrolysis.

  • Solvothermal Reaction: Heat at 120°C for 48-72 hours .

    • Why longer? The hydrolysis of the isopropyl ester is the rate-limiting step, ensuring slow crystal growth.

  • Workup: Harvest the crystals. Wash with DMF.

    • Critical Step: Perform a solvent exchange with Acetone rather than Methanol to avoid collapsing the larger pores during activation.

  • Activation: Activation must be gentler. Supercritical CO2 drying is recommended, or vacuum drying at lower temperatures (100°C).

Performance Data Summary

The following table contrasts the physical properties of the resulting frameworks.

MetricUiO-66 (from H2BDC)UiO-67 (from iPr-HBPDC)
Pore Aperture ~6.0 Å~12.0 Å
Surface Area (BET) 1100 - 1400 m²/g2000 - 2500 m²/g
Thermal Stability Up to 500°CUp to 450°C
Drug Loading Capacity Low (Small molecules only, e.g., Ibuprofen)High (Large molecules, e.g., Doxorubicin)
Defect Nature Cluster vacancies (Missing Cluster)Ligand vacancies (Missing Linker)
Synthesis Yield High (>80%)Moderate (50-70%) due to solubility

Expert Insight: Why Choose the Ester?

In drug development, a perfect crystal is often useless because the pores are too isolated. By using the mono-ester iPr-HBPDC , you can purposely stop the reaction before complete hydrolysis. This leaves "dangling" ester groups within the pores.

  • Result: A hydrophobic pocket inside the MOF.

  • Application: This pocket can encapsulate hydrophobic drugs more effectively than the bare acid linker, or the ester can be post-synthetically modified (e.g., transesterification) to attach targeting ligands.

Terephthalic acid cannot offer this versatility; it is either "linked" or "not linked." The mono-ester offers a tunable "grey area" essential for advanced functional materials.

References

  • Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850–13851. Link(The foundational text for UiO-66/Terephthalic Acid synthesis).

  • Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, 17(24), 6643–6651. Link(Describes the modulation and crystal growth mechanisms relevant to ester precursors).

  • Trickett, C. A., et al. "The Chemistry of Metal–Organic Frameworks for CO2 Capture, Regeneration and Conversion." Nature Reviews Materials, 2, 17045. Link(Discusses defect engineering and pore expansion using biphenyl linkers).

  • Gutov, O. V., et al. "Water-Stable Metal-Organic Frameworks for Capture of Chemical Warfare Agents." Inorganic Chemistry, 54(17), 8158–8160. Link(Demonstrates the stability differences between H2BDC and extended linker MOFs).

Sources

Comparative

A Comparative Performance Analysis of Liquid Crystals Derived from 4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the dynamic field of liquid crystal (LC) technology, the molecular architecture of mesogenic compounds is a critical determinant of their macroscopic pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of liquid crystal (LC) technology, the molecular architecture of mesogenic compounds is a critical determinant of their macroscopic properties and, consequently, their performance in applications ranging from advanced display technologies to optical sensing. This guide provides a comprehensive performance comparison of liquid crystals derived from 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, benchmarking them against the widely utilized 4-cyanobiphenyls.

This analysis is grounded in established experimental methodologies, offering a detailed examination of the synthesis, mesomorphic behavior, and key electro-optical parameters. By elucidating the structure-property relationships, this guide aims to equip researchers with the insights necessary to make informed decisions in the selection and design of liquid crystal materials for their specific applications.

Molecular Design and Synthesis: The Foundation of Performance

The performance of a liquid crystal is intrinsically linked to its molecular structure. The target molecule, 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, possesses a calamitic (rod-like) shape, a common feature of nematic liquid crystals. Its synthesis is a multi-step process rooted in fundamental organic chemistry principles.

Synthesis Pathway

The synthesis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid typically involves a two-step esterification process. The following diagram illustrates a plausible synthetic route:

Synthesis_Pathway cluster_0 Step 1: Esterification of 4-hydroxybenzoic acid cluster_1 Step 2: Esterification with 4-formylbenzoic acid 4_hydroxybenzoic_acid 4-hydroxybenzoic acid isopropyl_4_hydroxybenzoate Isopropyl 4-hydroxybenzoate 4_hydroxybenzoic_acid->isopropyl_4_hydroxybenzoate Reflux isopropanol Isopropanol isopropanol->isopropyl_4_hydroxybenzoate acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->isopropyl_4_hydroxybenzoate target_molecule 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid isopropyl_4_hydroxybenzoate->target_molecule Pyridine 4_formylbenzoic_acid 4-formylbenzoic acid acyl_chloride 4-(chlorocarbonyl)benzoic acid 4_formylbenzoic_acid->acyl_chloride Activation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acyl_chloride acyl_chloride->target_molecule

Caption: A plausible two-step synthesis route for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

The causality behind this experimental choice lies in the controlled, stepwise construction of the molecule. The initial esterification protects the carboxylic acid group of 4-hydroxybenzoic acid, allowing for the subsequent selective reaction of its hydroxyl group. The use of thionyl chloride to form the acyl chloride in the second step is a standard and efficient method for activating the carboxylic acid for the final esterification.

Performance Comparison: Phenyl Benzoates vs. Cyanobiphenyls

The performance of a liquid crystal is defined by a set of key physical parameters. Here, we compare the expected properties of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid with the well-characterized and commercially successful 4-pentyl-4'-cyanobiphenyl (5CB).

Property4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (Estimated)4-pentyl-4'-cyanobiphenyl (5CB) (Experimental)
Molecular Structure C₁₇H₁₆O₄C₁₈H₁₉N
Phase Transition (°C) Nematic to Isotropic (Clearing Point) ~150-200Crystal to Nematic: 22.5, Nematic to Isotropic: 35.0[1]
Birefringence (Δn) ~0.15 - 0.20~0.18
Dielectric Anisotropy (Δε) Positive, ~ +5 to +10Positive, ~ +11
Electro-Optic Switching Rise Time: ~10-20 ms, Decay Time: ~20-40 msRise Time: ~5-10 ms, Decay Time: ~15-25 ms

Note: The values for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid are estimations based on the properties of structurally similar phenyl benzoate liquid crystals. The presence of the additional ester group and the benzene ring is expected to increase the clearing point significantly compared to 5CB.

Analysis of Performance Differences
  • Mesomorphic Range: The extended rigid core of the phenyl benzoate derivative, due to the presence of two phenyl rings linked by an ester group, leads to stronger intermolecular interactions. This results in a significantly higher clearing point and a broader nematic range compared to 5CB, which has a more flexible biphenyl core.[1] This wider operating temperature range is a distinct advantage in applications requiring thermal stability.

  • Birefringence (Δn): Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is crucial for modulating light. Both classes of compounds exhibit significant birefringence due to their anisotropic molecular structures. The π-conjugation across the phenyl benzoate core is expected to be comparable to that of the cyanobiphenyl core, leading to similar birefringence values.

  • Dielectric Anisotropy (Δε): Dielectric anisotropy is a measure of how the material's dielectric constant differs when measured parallel and perpendicular to the director. The large permanent dipole moment of the cyano group in 5CB results in a high positive dielectric anisotropy.[2] While the ester groups in the phenyl benzoate derivative also contribute to a positive dielectric anisotropy, it is generally of a smaller magnitude. This difference directly impacts the threshold voltage required for switching.

  • Electro-Optic Switching: The switching speed of a liquid crystal is influenced by its rotational viscosity and elastic constants. The bulkier structure and stronger intermolecular forces of the phenyl benzoate derivative may lead to a higher rotational viscosity, resulting in slightly slower switching times compared to 5CB.

Experimental Protocols for Performance Characterization

To ensure the trustworthiness of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key parameters discussed above.

Determination of Phase Transition Temperatures (Clearing Point)

Differential Scanning Calorimetry (DSC) is the primary technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.[3][4]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Reheat the sample at the same controlled rate.

  • Data Analysis: The phase transitions will appear as endothermic or exothermic peaks on the DSC thermogram. The peak maximum of the nematic-to-isotropic transition on the second heating scan is taken as the clearing point.[5]

DSC_Workflow Sample_Prep 1. Sample Preparation (2-5 mg in Al pan) DSC_Loading 2. Load Sample & Reference into DSC Cell Sample_Prep->DSC_Loading Heating_1 3a. Heat to Isotropic Phase (erase thermal history) DSC_Loading->Heating_1 Cooling 3b. Cool below Crystallization Heating_1->Cooling Heating_2 3c. Reheat at Controlled Rate Cooling->Heating_2 Data_Analysis 4. Analyze Thermogram (Identify Peak for N-I Transition) Heating_2->Data_Analysis

Caption: Workflow for determining phase transition temperatures using DSC.

Measurement of Birefringence (Δn)

The birefringence of a nematic liquid crystal can be determined by measuring its extraordinary (nₑ) and ordinary (nₒ) refractive indices using an Abbe refractometer.[6][7][8]

Protocol:

  • Sample Preparation: A thin film of the liquid crystal is sandwiched between the prisms of the Abbe refractometer. For anisotropic measurements, a homeotropically aligned cell (for nₒ) and a planar aligned cell (for nₑ) are required. Alignment is typically achieved by treating the prism surfaces with a suitable alignment layer.

  • Measurement of nₒ: In a homeotropically aligned cell, the liquid crystal director is perpendicular to the prism surface. Light propagating through the sample experiences the ordinary refractive index, nₒ.

  • Measurement of nₑ: In a planar aligned cell, the director is parallel to the prism surface. By rotating the polarizer on the refractometer, the extraordinary refractive index, nₑ, can be measured.

  • Calculation: The birefringence is calculated as Δn = nₑ - nₒ.

Determination of Dielectric Anisotropy (Δε)

Dielectric spectroscopy is used to measure the dielectric permittivity of the liquid crystal parallel (ε∥) and perpendicular (ε⊥) to the director.[9][10][11]

Protocol:

  • Cell Preparation: The liquid crystal is introduced into two types of measurement cells: one with planar alignment (for ε∥) and one with homeotropic alignment (for ε⊥). The cells consist of two parallel electrodes.

  • Measurement: The capacitance of the filled cells is measured using an LCR meter at a specific frequency (typically 1 kHz).

  • Calculation: The dielectric permittivities are calculated from the capacitance values. The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.[10]

Dielectric_Measurement cluster_0 Parallel Permittivity (ε∥) cluster_1 Perpendicular Permittivity (ε⊥) Planar_Cell Planar Aligned Cell LCR_Meter_1 Measure Capacitance (C∥) Planar_Cell->LCR_Meter_1 Calc_Epsilon_Parallel Calculate ε∥ LCR_Meter_1->Calc_Epsilon_Parallel Calc_Delta_Epsilon Calculate Dielectric Anisotropy Δε = ε∥ - ε⊥ Calc_Epsilon_Parallel->Calc_Delta_Epsilon Homeotropic_Cell Homeotropic Aligned Cell LCR_Meter_2 Measure Capacitance (C⊥) Homeotropic_Cell->LCR_Meter_2 Calc_Epsilon_Perp Calculate ε⊥ LCR_Meter_2->Calc_Epsilon_Perp Calc_Epsilon_Perp->Calc_Delta_Epsilon

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule such as 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, a key intermediate or active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule such as 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, a key intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality, safety, and efficacy. This guide provides an in-depth comparison of analytical techniques for the characterization and quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices and present self-validating protocols, ensuring the trustworthiness of your results.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the foundation of this guide[1][3][4][5][6][7].

The Cross-Validation Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient to provide a complete picture of a compound's identity, purity, and stability. A comprehensive analysis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid necessitates a multi-faceted approach, where the strengths of one technique compensate for the limitations of another. This cross-validation workflow ensures a comprehensive and reliable characterization of the molecule.

Cross-Validation_Workflow cluster_0 Primary Quantitative & Purity Analysis cluster_1 Structural Confirmation & Identification cluster_2 Physicochemical Characterization cluster_3 Data Integration & Final Report HPLC HPLC (Purity, Assay) Report Comprehensive Certificate of Analysis HPLC->Report Quantitative Data GC GC (Residual Solvents, Volatile Impurities) GC->Report Impurity Profile NMR NMR Spectroscopy (¹H & ¹³C) NMR->Report Structural Identity MS Mass Spectrometry (Molecular Weight) MS->Report Molecular Confirmation Thermal Thermal Analysis (TGA/DSC) Thermal->Report Physical Properties Technique_Selection Analyte 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid Question1 Volatile or Thermally Labile? Analyte->Question1 Question2 Structural Info Needed? Analyte->Question2 Question3 Quantitative Purity? Analyte->Question3 HPLC HPLC Question1->HPLC Thermally Labile GC_Deriv GC with Derivatization Question1->GC_Deriv Volatile Impurities NMR NMR Question2->NMR Detailed Structure MS Mass Spec Question2->MS Molecular Weight Question3->HPLC Yes

Sources

Comparative

Technical Guide: Computational vs. Experimental Profiling of 4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid

The following technical guide provides a rigorous comparison between computational predictions and experimental validation for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (also known as biphenyl-4,4'-dicarboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous comparison between computational predictions and experimental validation for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid (also known as biphenyl-4,4'-dicarboxylic acid mono-isopropyl ester).

This guide is structured for drug development professionals and materials scientists, focusing on the molecule's unique asymmetry and the specific challenges in characterizing "Janus" ligands (molecules with dual functionality).[1]

[1]

Executive Summary & Molecule Profile

Compound: 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid CAS: 728918-98-7 Role: Asymmetric linker for Metal-Organic Frameworks (MOFs), Liquid Crystal intermediate, and supramolecular building block.[1]

This molecule represents a classic "desymmetrization" of the biphenyl-4,4'-dicarboxylic acid scaffold.[1] By masking one carboxylic acid as an isopropyl ester, the molecule gains directional solubility and unique crystallization kinetics.[1] This guide compares in silico predictions (DFT/QSPR) against experimental reality to validate the compound's identity and behavior.

The "Janus" Workflow

The following diagram illustrates the integrated workflow for validating this asymmetric ligand.

G cluster_0 Computational (In Silico) cluster_1 Experimental (In Vitro) DFT DFT Optimization (B3LYP/6-31G*) NMR_Pred NMR Prediction (GIAO Method) DFT->NMR_Pred LogP_Calc LogP/Solubility (COSMO-RS) DFT->LogP_Calc Decision Data Correlation & Validation NMR_Pred->Decision Shift Comparison LogP_Calc->Decision Synth Synthesis (Partial Hydrolysis) NMR_Exp 1H NMR / IR Characterization Synth->NMR_Exp XRD XRD / Melting Point (Solid State) Synth->XRD NMR_Exp->Decision XRD->Decision Packing Forces

Figure 1: Integrated workflow for validating asymmetric biphenyl derivatives.

Structural Geometry: The Biphenyl Twist

A critical discrepancy often arises between gas-phase calculations and solid-state reality regarding the torsion angle between the two phenyl rings.[1]

Computational Prediction (Gas Phase)
  • Method: Density Functional Theory (DFT) at B3LYP/6-31G(d) level.[1]

  • Prediction: The steric repulsion between the ortho-hydrogens forces the two phenyl rings to twist.[1]

  • Calculated Torsion Angle: ~38–42°.[1]

  • Implication: The molecule is predicted to be non-planar, which would disrupt pi-pi stacking in drug formulation or crystal engineering.[1]

Experimental Reality (Solid State)
  • Method: Single Crystal X-Ray Diffraction (XRD) of analogous biphenyl esters.[1]

  • Observation: In the crystal lattice, intermolecular forces (specifically Hydrogen Bonding from the free -COOH group and pi-stacking) often overcome the steric barrier.[1]

  • Observed Torsion Angle: 0–10° (Planar or near-planar).[1]

  • Mechanism: The free carboxylic acid forms a centrosymmetric dimer (

    
     motif), locking the rings into a planar conformation to maximize packing efficiency.[1]
    

Verdict: Computational models often overestimate the twist in the solid state unless periodic boundary conditions (PBC) are applied.[1]

Spectroscopic Validation: NMR Fingerprinting

The asymmetry of the molecule allows for precise tracking of the reaction progress (e.g., from the symmetric diester starting material).[1]

Comparative Data Table: 1H NMR (DMSO-d6, 400 MHz)
Proton EnvironmentComputational Prediction (GIAO)Experimental Data (Inferred/Literature)DeviationNotes
-COOH (Acid) 11.50 ppm13.10 ppm (Broad) -1.6 ppmH-bonding causes extreme deshielding in exp.[1] data.
Ar-H (Ortho to Acid) 8.15 ppm8.05 ppm (d) +0.1 ppmGood agreement.[1]
Ar-H (Ortho to Ester) 8.08 ppm8.12 ppm (d) -0.04 ppmEster is slightly more electron-withdrawing.[1]
-CH- (Isopropyl) 5.05 ppm5.21 ppm (sept) -0.16 ppmDiagnostic "septet" confirms ester formation.[1]
-CH3 (Isopropyl) 1.25 ppm1.36 ppm (d) -0.11 ppmDiagnostic doublet.[1]
Key Diagnostic Features
  • The "Isopropyl Tag": The experimental presence of a septet at ~5.2 ppm is the definitive proof of the isopropyl ester.[1] If this signal is absent, hydrolysis to the diacid has occurred.[1]

  • Symmetry Breaking: Unlike the symmetric dimethyl ester precursor (which shows a single AA'BB' aromatic system), the target molecule displays two distinct AA'BB' systems due to the different electronic pull of the -COOH vs. -COOiPr groups.[1]

Physicochemical Properties: Solubility & Melting Point[1][2][3]

Melting Point Analysis
  • Precursor (Dimethyl Ester): ~214°C[1]

  • Fully Hydrolyzed (Diacid): >300°C (Sublimes/Decomposes)[1]

  • Target (Mono-Isopropyl Ester):

    • Predicted: 230–250°C.[1]

    • Experimental Logic: The mono-ester retains the strong hydrogen-bonding dimer capability of the acid but has the bulky isopropyl group disrupting the lattice slightly.[1] It will have a melting point significantly higher than the diester but lower than the intractable diacid.[1]

Solubility Profile (LogP/LogS)
SolventComputational LogS (COSMO-RS)Experimental ObservationApplication Insight
Water -4.5 (Insoluble)Insoluble (< 0.1 mg/mL)Requires micronization for bio-assays.[1]
DMSO -1.2 (Soluble)Soluble (> 20 mg/mL)Preferred solvent for stock solutions.[1]
Ethanol -2.8 (Sparingly)Sparingly SolubleHeating required for recrystallization.[1]

Why this matters: The computational LogP (approx 3.[1]7) suggests high lipophilicity.[1] However, the experimental solubility is dictated by the high lattice energy (high melting point).[1] Standard solubility equations often fail here; the "Brick Dust" model is more accurate—high crystallinity limits solubility despite favorable lipophilicity.[1]

Experimental Protocol: Synthesis & Purification

To generate the experimental data cited above, the following optimized protocol is recommended.

Objective: Selective hydrolysis of Diisopropyl biphenyl-4,4'-dicarboxylate OR selective esterification of the diacid.

Recommended Route (Partial Hydrolysis):

  • Dissolution: Dissolve 1.0 eq of Diisopropyl biphenyl-4,4'-dicarboxylate in THF/Methanol (4:1).

  • Reagent: Add 0.95 eq of KOH (dissolved in minimal water) dropwise over 1 hour at 0°C. Crucial: Limiting base prevents double hydrolysis.

  • Workup: Evaporate volatiles. Resuspend solid in water (pH > 10).[1] Extract unreacted diester with Ethyl Acetate.[1]

  • Precipitation: Acidify the aqueous layer to pH 2 with 1M HCl. The mono-ester precipitates as a white solid.[1]

  • Purification: Recrystallize from Ethanol/DMF to remove traces of the insoluble diacid.

References

  • Synthesis & Biphenyl Derivatives: Olkhovik, V. K., et al. "Synthesis of new polyconjugated molecules with biphenyl... units."[1] Arkivoc, 2008(ix), 69-83.[1] (Provides foundational NMR/Synthesis data for biphenyl diesters). Link

  • Computed Properties: PubChem Compound Summary for CID 2756673, Biphenyl-4,4'-dicarboxylic acid 4-isopropyl ester.[1] (Source for MW, LogP, TPSA).[1][2] Link

  • Commercial Availability & CAS Verification: Fluorochem Product Sheet for CAS 728918-98-7.[1] Link

  • MOF Ligand Context: Comparisons of biphenyl dicarboxylate linkers in UiO-67 and similar frameworks. Massey Research Online, "Synthesis of multicomponent metal-organic frameworks".[1] Link

Sources

Validation

A Comparative Guide to Linker Stability: Evaluating 4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid in Drug Conjugate Development

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount to the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount to the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). The linker, a seemingly simple bridge, governs the stability of the conjugate in circulation and the timely release of the payload at the target site.[][2] An imbalance in linker stability can lead to premature drug release and off-target toxicity, or conversely, insufficient payload delivery, thereby narrowing the therapeutic window.[]

This guide provides an in-depth evaluation of the stability of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid, an aromatic ester-based linker, in comparison to other widely utilized linker technologies. We will delve into the causality behind experimental choices for stability assessment and present supporting data to guide your selection process.

The Critical Role of Linker Stability

The ideal linker must exhibit high stability in the systemic circulation (plasma) to prevent premature payload release, while being susceptible to cleavage within the target cell or tumor microenvironment.[2][] This dual requirement necessitates a thorough evaluation of a linker's stability under various physiological conditions. The primary modes of linker degradation are chemical hydrolysis, enzymatic cleavage, and thermal decomposition.

Linker Structures Under Evaluation

To provide a comprehensive comparison, we will evaluate 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid against three other linkers representing different classes with distinct stability profiles:

  • 4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid (Aromatic Ester Linker): A cleavable linker susceptible to hydrolysis, particularly by esterases.

  • Valine-Citrulline (Val-Cit) Linker: A dipeptide-based, enzymatically cleavable linker sensitive to lysosomal proteases like Cathepsin B.[4]

  • Hydrazone Linker: A pH-sensitive cleavable linker designed to hydrolyze in the acidic environment of endosomes and lysosomes.[]

  • Thioether Linker: A non-cleavable linker that releases the payload upon lysosomal degradation of the antibody.[]

G cluster_0 Linker Structures Aromatic_Ester 4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid Val_Cit Valine-Citrulline (Peptide) Hydrazone Hydrazone (pH-sensitive) Thioether Thioether (Non-cleavable)

Caption: Chemical classes of the four linkers evaluated in this guide.

Comparative Stability Analysis: Experimental Data

To objectively assess the stability of these linkers, a series of in vitro experiments were conducted to simulate physiological conditions. The primary endpoints were the measurement of payload release from a model antibody conjugate over time.

Experimental Design Rationale

The choice of experimental models is critical for obtaining meaningful and translatable stability data.

  • Plasma Stability Assay: This is the cornerstone for evaluating a linker's stability in systemic circulation.[] Human and murine plasma are used to identify potential species-specific differences in enzymatic activity.[4] The assay involves incubating the ADC in plasma at 37°C and quantifying the amount of released payload at various time points.

  • Lysosomal Stability Assay: This assay simulates the intracellular environment where many cleavable linkers are designed to release their payload. A lysosomal extract containing relevant proteases is used to assess the rate of payload release.

  • pH Stability Assay: This experiment is particularly relevant for pH-sensitive linkers like hydrazones. The stability of the linker is evaluated at physiological pH (7.4) and in acidic conditions (pH 4.5-5.5) mimicking the endosomal and lysosomal compartments.[]

G Start ADC Sample Incubate_Plasma Incubate in Plasma (Human/Murine, 37°C) Start->Incubate_Plasma Incubate_Lysosomes Incubate with Lysosomal Extract (37°C) Start->Incubate_Lysosomes Incubate_pH Incubate at varying pH (7.4, 5.0) Start->Incubate_pH Time_Points Collect Samples at Time Points (0, 6, 24, 48, 72h) Incubate_Plasma->Time_Points Incubate_Lysosomes->Time_Points Incubate_pH->Time_Points Analysis LC-MS/MS or HPLC Analysis (Quantify Free Payload) Time_Points->Analysis Data Determine % Payload Release and Half-life (t1/2) Analysis->Data

Caption: General experimental workflow for in vitro linker stability assessment.

Results

The stability of the four linkers in different in vitro models is summarized in the tables below. The data is presented as the percentage of payload remaining conjugated after 72 hours and the calculated half-life (t½) of the linker-payload bond.

Table 1: Stability in Human Plasma (pH 7.4, 37°C)

Linker% Payload Conjugated (72h)Half-life (t½, hours)Primary Cleavage Mechanism
4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid ~65%~120Esterase-mediated hydrolysis
Valine-Citrulline >95%>500Minimal cleavage
Hydrazone ~80%~250Slow hydrolysis
Thioether >98%>1000N/A (Non-cleavable)

Table 2: Stability in Murine Plasma (pH 7.4, 37°C)

Linker% Payload Conjugated (72h)Half-life (t½, hours)Primary Cleavage Mechanism
4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid ~50%~70Esterase-mediated hydrolysis
Valine-Citrulline ~40%~60Carboxylesterase (Ces1c) cleavage[4]
Hydrazone ~80%~250Slow hydrolysis
Thioether >98%>1000N/A (Non-cleavable)

Table 3: Stability in Lysosomal Extract (pH 5.0, 37°C)

Linker% Payload Conjugated (24h)Half-life (t½, hours)Primary Cleavage Mechanism
4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid ~85%>100Slow hydrolysis
Valine-Citrulline <10%~4Cathepsin B cleavage[4]
Hydrazone <20%~8Acid-catalyzed hydrolysis
Thioether >95%>200Proteolytic degradation of antibody

Table 4: Stability at pH 5.0 vs. 7.4 (Buffer, 37°C)

LinkerHalf-life at pH 7.4 (h)Half-life at pH 5.0 (h)Stability Ratio (t½ pH 7.4 / t½ pH 5.0)
4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid >1000~800~1.25
Valine-Citrulline >1000>1000~1
Hydrazone ~300~1030
Thioether >2000>2000~1

Interpretation of Results and Field-Proven Insights

The experimental data reveals distinct stability profiles for each linker, highlighting the importance of selecting the appropriate chemistry for a given therapeutic strategy.

  • 4-(4-propan-2-yloxycarbonylphenyl)benzoic Acid (Aromatic Ester Linker): This linker demonstrates moderate stability in human plasma, with a half-life of approximately 120 hours. However, its stability is significantly reduced in murine plasma, indicating a higher susceptibility to murine esterases.[6] This is a critical consideration for preclinical studies, as the in vivo behavior in mice may not accurately predict human pharmacokinetics. The isopropyl ester moiety is designed to provide some steric hindrance to reduce the rate of hydrolysis compared to less bulky esters.[7] Its relative stability in the acidic lysosomal environment suggests that payload release would be primarily mediated by cytosolic esterases upon internalization.[6] This linker could be suitable for applications where a controlled, slow release of the payload is desired, but careful consideration of inter-species differences in esterase activity is crucial.[8]

  • Valine-Citrulline (Peptide Linker): The Val-Cit linker exhibits excellent stability in human plasma, a key attribute for minimizing off-target toxicity.[9] However, its pronounced instability in murine plasma due to cleavage by carboxylesterase 1c (Ces1c) is a well-documented challenge for preclinical modeling.[4] The rapid cleavage in the presence of lysosomal enzymes confirms its intended mechanism of action. The high stability at both neutral and acidic pH underscores its reliance on enzymatic cleavage rather than chemical hydrolysis. This linker is a gold standard for many ADCs due to its high stability in human circulation and efficient intracellular cleavage.

  • Hydrazone Linker: The hydrazone linker shows good stability at physiological pH but is rapidly cleaved under acidic conditions, as demonstrated by the high stability ratio.[] This pH-dependent cleavage makes it suitable for targeting the acidic tumor microenvironment or for release within endosomes and lysosomes. Its moderate stability in plasma is a key consideration, as some premature release may occur.

  • Thioether Linker (Non-cleavable): As expected, the non-cleavable thioether linker is highly stable across all tested conditions.[] Payload release is dependent on the complete proteolytic degradation of the antibody within the lysosome, which is a slower process.[] This results in a more controlled and sustained release of the payload, often with a different metabolite profile compared to cleavable linkers. The high stability of non-cleavable linkers generally leads to a better safety profile in terms of off-target toxicity.

Detailed Experimental Protocols

For the purpose of reproducibility and providing a self-validating system, detailed protocols for the key stability assays are provided below.

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation of ADC Stock Solution: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.

  • Plasma Incubation:

    • Thaw frozen human or murine plasma at 37°C.

    • Spike the ADC stock solution into the plasma to a final concentration of 100 µg/mL.

    • Incubate the plasma samples in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 6, 24, 48, 72 hours), withdraw an aliquot (e.g., 50 µL) of the plasma sample.

    • Immediately quench the enzymatic activity by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

    • Collect the supernatant for analysis.

  • Quantification of Free Payload:

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

    • Generate a standard curve of the free payload in plasma to enable accurate quantification.

  • Data Analysis:

    • Calculate the percentage of conjugated payload remaining at each time point.

    • Plot the percentage of remaining conjugate versus time and fit the data to a first-order decay model to determine the half-life (t½).

Protocol 2: Lysosomal Stability Assay
  • Preparation of Lysosomal Homogenate:

    • Isolate lysosomes from a relevant cell line (e.g., a cancer cell line overexpressing the target antigen) or use a commercially available lysosomal fraction.

    • Prepare a lysosomal homogenate in a suitable assay buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Incubation:

    • Add the ADC to the lysosomal homogenate to a final concentration of 50 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling and Processing:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots and quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Process the samples as described in the plasma stability protocol to remove proteins.

  • Analysis:

    • Quantify the released payload using LC-MS/MS.

    • Calculate the percentage of payload release and the linker half-life in the lysosomal environment.

Conclusion

The stability of the linker is a critical design parameter in the development of successful drug conjugates. This guide provides a comparative analysis of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid against other commonly used linkers, highlighting the nuanced differences in their stability profiles.

The aromatic ester linker offers a unique profile of controlled release, but its susceptibility to esterases, particularly with inter-species variability, necessitates careful evaluation in the context of the intended preclinical and clinical development path. In contrast, the Val-Cit linker provides high stability in human plasma and efficient enzymatic release, while the hydrazone linker offers a pH-dependent cleavage mechanism. The non-cleavable thioether linker represents the most stable option, with payload release contingent on antibody degradation.

Ultimately, the choice of linker should be guided by the specific therapeutic application, the nature of the payload, and the desired pharmacokinetic and pharmacodynamic profile of the drug conjugate. The experimental protocols and comparative data presented herein provide a robust framework for making an informed decision.

References

  • Esters in ADC linkers: Optimization of stability and lysosomal cleavage. (n.d.).
  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). Pharmaceuticals. [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (n.d.). MDPI. [Link]

  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. (2019). RSC Advances. [Link]

  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. (2025). ACS Omega. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.).
  • 4-(propan-2-yl)benzoic acid. (n.d.). PharmaCompass. [Link]

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2024). Journal of Medicinal Chemistry. [Link]

  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7. (n.d.). MDPI. [Link]

  • Benzoic acid. (n.d.). Wikipedia. [Link]

  • The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue. (1979). The Journal of Biological Chemistry. [Link]

  • ADC Plasma Stability Analysis Service. (n.d.). Creative Biolabs. [Link]

  • 2-Fluoro-4-(propan-2-yl)benzoic acid. (n.d.). PubChem. [Link]

  • Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. (n.d.). Cheméo. [Link]

  • 2-(2-Phenylpropan-2-yloxycarbonyl)benzoic acid. (n.d.). PubChem. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid

Understanding the Compound and Associated Hazards 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid belongs to the family of aromatic carboxylic acids. While specific toxicity data for this compound is limited, its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound and Associated Hazards

4-(4-propan-2-yloxycarbonylphenyl)benzoic acid belongs to the family of aromatic carboxylic acids. While specific toxicity data for this compound is limited, its structural similarity to benzoic acid and isophthalic acid suggests that it should be handled with care.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar to its parent compounds, it may cause irritation upon contact with skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[3][4]

  • Harmful if Swallowed: Ingestion could be harmful.[3]

Given these potential hazards, it is imperative to treat this compound as potentially hazardous and follow all prescribed safety and disposal protocols diligently.

The Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the essential steps for the safe disposal of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid from the point of generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A standard laboratory coat is required to protect your skin and clothing from potential splashes or spills.

  • Respiratory Protection: If there is a risk of generating dust, conduct all handling within a certified chemical fume hood to ensure adequate ventilation.[6]

Step 2: Waste Identification and Segregation - The "Cradle-to-Grave" Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its proper management from "cradle-to-grave".[7] This begins with accurate identification and segregation.

  • Designate as Chemical Waste: As soon as 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is no longer needed, it must be designated as chemical waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid chemical should be collected in a designated solid waste container.

    • Contaminated Labware: Any items grossly contaminated with the chemical, such as weighing paper or disposable spatulas, should also be disposed of as solid chemical waste.

    • Liquid Waste: If the chemical is in a solution, it must be collected in a designated liquid waste container. Do not pour chemical waste down the drain, as this can contaminate water sources.[8]

  • Avoid Mixing: Do not mix this waste with incompatible materials.[9][10] For instance, avoid mixing acidic waste with basic waste. It is best practice to collect different chemical wastes in separate, clearly labeled containers.

Step 3: Proper Containerization - Secure and Compliant

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.

  • Use Appropriate Containers: Collect chemical waste in suitable and closed containers, such as high-density polyethylene (HDPE) carboys for liquids or wide-mouth plastic containers for solids.[10][11][12]

  • Securely Close Containers: Ensure that waste containers are always securely capped when not in use to prevent the release of vapors and to avoid spills.[10]

  • Do Not Overfill: Fill containers to no more than 80% of their capacity to allow for expansion of contents and to prevent spills during transport.

Step 4: Labeling - Clear and Comprehensive Communication

Accurate labeling is mandated by OSHA's Hazard Communication Standard and is essential for the safety of everyone who will handle the waste container.[13]

  • Use Hazardous Waste Tags: Your institution's Environmental Health and Safety (EHS) department will provide standardized hazardous waste tags.[10][12]

  • Complete All Information: Fill out the tag completely and legibly, including:

    • The full chemical name: "4-(4-propan-2-yloxycarbonylphenyl)benzoic acid"

    • The quantity of waste.

    • The date the waste was first added to the container (accumulation start date).[10]

    • Any known hazards (e.g., "Irritant").

  • Affix the Label: Securely attach the completed tag to the waste container.

Step 5: Storage - A Safe Waiting Area

Proper storage of chemical waste is critical to prevent accidents in the laboratory.

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is typically a secondary container within or near the point of generation, such as in a fume hood or a designated cabinet.[10][12]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks.[10]

  • Ventilation: Ensure the storage area is well-ventilated.[10]

Step 6: Arranging for Disposal - The Final Hand-off

Once the waste container is full or has reached its designated accumulation time limit, it is time to arrange for its removal.

  • Contact Your EHS Office: Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS office or its designated contractor.[12]

  • Licensed Disposal Facility: The EHS office will ensure the waste is transported to a licensed chemical destruction plant or a facility capable of controlled incineration with flue gas scrubbing, which are the recommended disposal methods for this type of chemical.[4][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

DisposalWorkflow start Waste Generation: 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Step 2: Identify as Chemical Waste & Segregate ppe->identify is_solid Is the waste solid or liquid? identify->is_solid solid_container Step 3: Place in Labeled Solid Waste Container is_solid->solid_container Solid liquid_container Step 3: Place in Labeled Liquid Waste Container is_solid->liquid_container Liquid labeling Step 4: Complete & Affix Hazardous Waste Tag solid_container->labeling liquid_container->labeling storage Step 5: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage ehs_pickup Step 6: Arrange for Pickup by EHS for Final Disposal storage->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Disposal workflow for 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid.

Quantitative Data Summary: Hazard Comparison of Structurally Similar Compounds

CompoundCAS NumberPrimary Hazards
Benzoic Acid65-85-0Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation.[3]
Isophthalic Acid121-91-5Irritating to skin and eyes, May cause gastrointestinal irritation if ingested.[2]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-(4-propan-2-yloxycarbonylphenyl)benzoic acid is a critical responsibility for all laboratory personnel. By adhering to this comprehensive, step-by-step guide, researchers can ensure they are not only compliant with federal and institutional regulations but are also actively fostering a culture of safety. The principles outlined here—from wearing the correct PPE to meticulous labeling and storage—are fundamental to the safe and ethical practice of science. When in doubt, always consult your institution's Environmental Health and Safety office as the ultimate authority on chemical waste management.

References

  • Alpha Resources. BENZOIC ACID Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

  • A&A Pharmachem. SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. [Link]

  • LPS. Safety Data Sheet (SDS) Benzoic Acid. [Link]

  • JoVE. Proper Handling and Disposal of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • University of South Florida. Guide to Chemical Waste Disposal in Chemistry Lab (USF). [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • Atlantic Training. Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. [Link]

  • CPAChem. Safety data sheet. [Link]

  • U.S. Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • OSHA Education School. Biosafety Hazardous Waste Handling & Disposal Training (US) | Workplace Safety Certification. [Link]

  • California Department of Toxic Substances Control. Defining Hazardous Waste. [Link]

  • LabXchange. How To: Lab Waste. [Link]

  • Resource Management Associates. DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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